molecular formula C12H14N2 B1581006 4-Phenylpiperidine-4-carbonitrile CAS No. 40481-13-8

4-Phenylpiperidine-4-carbonitrile

Cat. No.: B1581006
CAS No.: 40481-13-8
M. Wt: 186.25 g/mol
InChI Key: DMCVVFIWYIKAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCVVFIWYIKAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193497
Record name 4-Piperidinecarbonitrile, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40481-13-8
Record name 4-Piperidinecarbonitrile, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040481138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinecarbonitrile, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Phenylpiperidine-4-carbonitrile CAS number 40481-13-8

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Phenylpiperidine-4-carbonitrile (CAS 40481-13-8)

Executive Summary: The "Norpethidine" Scaffold

This compound (CAS 40481-13-8) represents a pivotal structural node in the synthesis of 4-phenylpiperidine opioids. Often referred to as Norpethidine Nitrile , this compound is the direct metabolic and synthetic progenitor of Pethidine (Meperidine) and a wide array of antidiarrheals (e.g., Diphenoxylate) and neurokinin antagonists.

While the N-methylated derivative (Pethidine Intermediate A) is a strictly controlled Schedule II substance, the N-unsubstituted parent (CAS 40481-13-8) occupies a complex regulatory space. It serves as a versatile "late-stage" intermediate, allowing researchers to install diverse pharmacophores on the piperidine nitrogen. This guide provides a rigorous analysis of its synthesis, handling, and application in modern drug discovery.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

Systematic Name: this compound Synonyms: 4-Cyano-4-phenylpiperidine; Norpethidine carbonitrile Molecular Formula: C₁₂H₁₄N₂ Molecular Weight: 186.26 g/mol

PropertyValueContext/Notes
CAS Number 40481-13-8Refers to the free base/general structure.
Appearance White to off-white crystalline solidTypically supplied as HCl salt.
Melting Point 208–210 °CValue for Hydrochloride salt [1].[1]
Boiling Point 145–146 °CAt 2 Torr (Free base) [2].
pKa ~9.0Predicted; typical for secondary piperidines.
Solubility DMSO, Methanol, Water (moderate)Free base is lipophilic; salts are water-soluble.
Key IR Signal 2230–2240 cm⁻¹Characteristic sharp Nitrile (C≡N) stretch.

Regulatory Landscape & Safety Architecture

Critical Advisory: While CAS 40481-13-8 is not explicitly listed as a Schedule I/II substance in all jurisdictions, it is a List I Chemical precursor or "Watched Chemical" in many regions due to its one-step conversion to Pethidine.

  • DEA Status (USA): Structurally related to Pethidine Intermediate A (Schedule II). Possession of this precursor with intent to manufacture controlled substances is a felony.

  • Precursor Vigilance: Suppliers often require End-User Statements (EUS) to verify legitimate research utility.

Self-Validating Safety Protocol
  • Cyanide Hazard: The synthesis involves benzyl cyanide. All workflows must include a ferrous sulfate/sodium hypochlorite quench station to neutralize potential cyanide waste immediately.

  • Vesicant Risk: If using bis(2-chloroethyl)amine (nitrogen mustard precursor), full Tyvek suits and double-gloving are mandatory. The "Protected Route" (see Section 4) is preferred to mitigate this risk.

  • Containment: All solids handling must occur within a Class II Biological Safety Cabinet or chemical fume hood with HEPA filtration.

Core Synthesis: The Eisleb Cyclization

The synthesis of the 4,4-disubstituted piperidine core is classically achieved via the Eisleb Method , utilizing a double alkylation of benzyl cyanide.

Pathway A: The "Protected" Industrial Route (Recommended)

This route uses N-benzyl-bis(2-chloroethyl)amine, which is easier to handle than the free amine, followed by deprotection.

Step 1: Cyclization

  • Reagents: Benzyl cyanide, N-benzyl-bis(2-chloroethyl)amine, Sodium Amide (NaNH₂) or NaOH/TBAB (Phase Transfer).

  • Conditions: Toluene reflux, 4–6 hours.

  • Mechanism: Sequential S_N2 alkylations form the piperidine ring. The N-benzyl group protects the amine and prevents polymerization.

  • Intermediate: 1-Benzyl-4-phenylpiperidine-4-carbonitrile (CAS 71258-18-9).[2]

Step 2: Deprotection (N-Dealkylation)

  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl) followed by Methanol reflux.

  • Outcome: Selective removal of the benzyl group yields the secondary amine (CAS 40481-13-8) as the hydrochloride salt.

Pathway B: Direct Alkylation (Historical)
  • Reagents: Benzyl cyanide + Bis(2-chloroethyl)amine hydrochloride + Excess Base.

  • Drawback: Handling bis(2-chloroethyl)amine is hazardous (blister agent); lower yields due to dimerization.

Synthesis Figure 1: Recommended Synthetic Pathway via N-Benzyl Protection BnCN Benzyl Cyanide (Phenylacetonitrile) Inter Intermediate: 1-Benzyl-4-phenyl- piperidine-4-carbonitrile BnCN->Inter NaNH2 / Toluene Cyclization (Eisleb) Mustard N-Benzyl-bis(2-chloroethyl)amine Mustard->Inter Product TARGET: 4-Phenylpiperidine- 4-carbonitrile (CAS 40481-13-8) Inter->Product ACE-Cl / MeOH N-Dealkylation

Application in Drug Design

The N-H moiety of CAS 40481-13-8 functions as a universal "docking port" for diverse lipophilic tails, driving potency and selectivity profiles.

Workflow 1: Synthesis of Pethidine (Meperidine)
  • Reaction: Eschweiler-Clarke methylation (Formaldehyde/Formic Acid) or direct alkylation with MeI.

  • Transformation: Converts 40481-13-8 to Pethidine Intermediate A (1-methyl-4-phenylpiperidine-4-carbonitrile).

  • Final Step: Hydrolysis of the nitrile to the ethyl ester yields Pethidine.

Workflow 2: Synthesis of Diphenoxylate Analogues
  • Reaction: N-alkylation with 2,2-diphenyl-4-bromobutyronitrile.

  • Mechanism: S_N2 attack by the piperidine nitrogen.

  • Result: Formation of potent antidiarrheal agents (mu-opioid agonists with limited CNS penetration).

Applications Figure 2: Divergent Synthetic Applications of the Scaffold cluster_Opioid Opioid Analgesics cluster_GI GI Motility Agents Core 4-Phenylpiperidine- 4-carbonitrile (CAS 40481-13-8) Peth_Inter Pethidine Int. A (N-Methyl) Core->Peth_Inter Methylation (HCHO/HCOOH) Diphen Diphenoxylate Precursors Core->Diphen Alkylation (Ph2CH-R-Br) Pethidine Pethidine (Meperidine) Peth_Inter->Pethidine EtOH/H2SO4 Nitrile Hydrolysis

Detailed Experimental Protocol

Protocol: Preparation of this compound HCl (via Deprotection)

  • Charge: In a 500 mL round-bottom flask, dissolve 10.0 g (36 mmol) of 1-benzyl-4-phenylpiperidine-4-carbonitrile in 150 mL of anhydrous 1,2-dichloroethane (DCE).

  • Cool: Chill the solution to 0°C under nitrogen atmosphere.

  • Add: Dropwise addition of 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq, 43 mmol). Caution: Gas evolution.

  • Reflux: Heat to reflux (83°C) for 3 hours. Monitor by TLC (disappearance of starting material).

  • Evaporate: Remove solvent in vacuo to yield the carbamate intermediate.

  • Methanolysis: Redissolve the residue in 100 mL methanol and reflux for 1 hour. This decarboxylates the intermediate.[3]

  • Isolate: Cool to 0°C. The hydrochloride salt of the product (CAS 40481-13-8) often precipitates. Filter and wash with cold ether.

  • Yield: Expected yield 85–90%. Melting point check: 208–210°C.[1]

References

  • Sigma-Aldrich.[4][5] Product Specification: 4-Cyano-4-phenylpiperidine hydrochloride.[1][2][6] Link

  • ChemicalBook. This compound Properties and Suppliers. Link

  • Eisleb, O. (1941).[5] "Über neue synthetische Arzneimittel der Piperidinreihe". Berichte der deutschen chemischen Gesellschaft, 74(8), 1433–1450. (Foundational synthesis of the pethidine class).

  • Janssen, P. A. J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity". British Journal of Anaesthesia.
  • U.S. Department of Justice, Drug Enforcement Administration. List of Controlled Substances and Regulated Chemicals. Link

Sources

Molecular formula and weight of 4-Phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, physicochemical properties, synthetic pathways, and analytical characterization of 4-Phenylpiperidine-4-carbonitrile .

Core Identity & Synthetic Applications in Opioid Scaffold Chemistry

Executive Summary

This compound (also known as 4-cyano-4-phenylpiperidine) is a critical heterocyclic intermediate used primarily in the synthesis of phenylpiperidine-class opioids (e.g., pethidine/meperidine) and neuroactive ligands (e.g., NK1 antagonists).[1]

Unlike its N-methylated analog ("Pethidine Intermediate A"), this compound possesses a secondary amine, making it a versatile scaffold for Structure-Activity Relationship (SAR) studies requiring N-substitution diversity.

Parameter Data
IUPAC Name This compound
CAS Number 40481-13-8 (Free Base)
Molecular Formula

Molecular Weight 186.25 g/mol
Physical State Solid (typically off-white powder)
Key Functional Groups Nitrile (CN), Secondary Amine (NH), Phenyl Ring

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Molecular Formula & Weight Calculation

The precise molecular weight is derived from standard atomic weights (


, 

,

).
  • Carbon (

    
    ): 
    
    
    
    Da
  • Hydrogen (

    
    ): 
    
    
    
    Da
  • Nitrogen (

    
    ): 
    
    
    
    Da
  • Exact Mass: 186.1157 Da

  • Molar Mass: 186.258 g/mol

Solubility & pKa Profile

Understanding the ionization state is critical for extraction and purification protocols.

  • pKa (Calculated): ~9.0–9.5 (Piperidine nitrogen).

    • Implication: At physiological pH (7.4), the molecule is predominantly protonated (cationic).

    • Protocol Note: Extraction from aqueous layers requires basification to pH > 11 using NaOH or

      
       to ensure the free base form partitions into organic solvents (DCM or EtOAc).
      
  • Lipophilicity (LogP): ~1.8–2.1.

    • Moderate lipophilicity allows for good membrane permeability and solubility in organic solvents like dichloromethane and methanol.

Synthetic Pathways & Mechanism

The synthesis of this compound classically involves the construction of the piperidine ring via double alkylation. This is a high-atom-economy reaction but requires strict handling of strong bases and toxic alkylating agents.

Core Synthesis: The Bis-Alkylation Route

The most authoritative method involves the reaction of benzyl cyanide with a bis(2-chloroethyl)amine derivative.

Reaction Logic:

  • Deprotonation: A strong base (NaNH₂ or NaH) deprotonates the benzylic position of benzyl cyanide (

    
    ).
    
  • First Alkylation: The carbanion attacks one arm of the bis-chloroethylamine.

  • Intramolecular Cyclization: A second deprotonation occurs, followed by rapid intramolecular attack on the second chloro-ethyl arm to close the piperidine ring.

Visualization of Synthesis Logic

The following diagram illustrates the pathway from precursors to the final scaffold.

SynthesisPathway BenzylCyanide Benzyl Cyanide (C8H7N) Carbanion Benzylic Carbanion Intermediate BenzylCyanide->Carbanion Deprotonation BisChloro Bis(2-chloroethyl)amine (Protected/R-N) MonoAlkylated Mono-alkylated Intermediate Carbanion->MonoAlkylated + Bis-chloro amine FinalProduct 4-Phenylpiperidine- 4-carbonitrile MonoAlkylated->FinalProduct Intramolecular Cyclization (-HCl) Base Base (NaNH2/NaH) Solvent: Toluene/DMF

Figure 1: Mechanistic pathway for the construction of the 4-phenylpiperidine core via double alkylation.

Protocol Considerations (Safety & Yield)
  • Exotherm Control: The deprotonation of benzyl cyanide is highly exothermic. Reagents must be added dropwise at 0°C to prevent polymerization.

  • N-Protection: If using free amine bis-chloroethylamine, self-polymerization is a risk. It is standard to use N-benzyl-bis(2-chloroethyl)amine, forming 1-benzyl-4-phenylpiperidine-4-carbonitrile , followed by catalytic hydrogenolysis (

    
    ) to yield the free secondary amine.
    

Analytical Characterization

Validation of the molecular structure requires a multi-modal approach. The nitrile group and the quaternary carbon at position 4 are diagnostic features.

Spectroscopic Data Summary
Method Diagnostic Signal Interpretation
IR Spectroscopy 2230–2240 cm⁻¹ Sharp, weak band characteristic of the Nitrile (

) stretch.
¹H NMR (CDCl₃) δ 7.2–7.5 ppm (m, 5H) Phenyl ring protons.
δ 3.0–3.2 ppm (m, 4H) Piperidine ring protons adjacent to Nitrogen (

).
δ 2.0–2.2 ppm (m, 4H) Piperidine ring protons adjacent to quaternary center (

).
¹³C NMR ~121 ppm Nitrile Carbon (

).
~42 ppm Quaternary Carbon (

).
Mass Spectrometry m/z 186.1 [M+H]⁺ Protonated molecular ion (ESI+).
Analytical Workflow Diagram

This self-validating workflow ensures batch purity before use in downstream applications.

AnalyticalWorkflow Sample Crude Product TLC TLC Screening (Mobile Phase: MeOH/DCM) Sample->TLC Purification Column Chromatography (Silica Gel) TLC->Purification If impurities present NMR 1H / 13C NMR (Confirm Structure) Purification->NMR IR FT-IR (Confirm CN Group) Purification->IR Release Batch Release (>98% Purity) NMR->Release Pass IR->Release Pass

Figure 2: Quality control workflow for validating this compound purity.

Applications in Drug Discovery

This molecule serves as a "privileged scaffold" in medicinal chemistry.

  • Opioid Analgesics: It is the direct normethyl precursor to Pethidine (Meperidine) . Alkylation of the piperidine nitrogen with a methyl group yields Pethidine Intermediate A (controlled substance).

  • Neurokinin Antagonists: The 4-phenyl-4-cyano core is used to constrain the conformation of NK1 receptor antagonists, improving binding affinity by locking the phenyl ring in an axial/equatorial equilibrium.

  • CCR5 Antagonists: Used in the development of HIV entry inhibitors (e.g., Vicriviroc analogs) where the piperidine ring acts as a central linker.

Safety & Regulatory Handling

  • Hazard Class: Acute Toxin (Oral/Inhalation).

  • Chemical Incompatibility: Reacts vigorously with strong oxidizers. The nitrile group can hydrolyze to an amide/acid under strong acidic or basic conditions with heat.

  • Regulatory Status: While the N-methyl derivative (CAS 3627-62-1) is a Schedule II substance (US DEA), This compound (CAS 40481-13-8) is often monitored as a List I Chemical Precursor in many jurisdictions due to its immediate utility in manufacturing synthetic opioids. Researchers must verify local compliance before procurement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62513, Pethidine Intermediate A (Related Structure). Retrieved from .

  • Janssen, P. A. J. (1962).A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. (Foundational chemistry for phenylpiperidine synthesis).
  • ChemicalBook (2024). this compound Product Standards and Properties. Retrieved from .

  • Thermo Fisher Scientific (2024). Safety Data Sheet: 4-Phenylpiperidine Derivatives.[2] Retrieved from .

  • World Health Organization (2024). Surveillance of Synthetic Opioid Precursors. WHO Expert Committee on Drug Dependence. Retrieved from .

Sources

Technical Whitepaper: 4-Phenylpiperidine-4-carbonitrile (Pethidine Intermediate A)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-Phenylpiperidine-4-carbonitrile and its N-methylated derivative, 1-methyl-4-phenylpiperidine-4-carbonitrile . While the user's specified topic refers to the normethyl variant, the industrial and regulatory standard for "Pethidine Intermediate A" is the N-methylated compound (CAS 3627-62-1). This molecule serves as the critical penultimate precursor in the synthesis of Pethidine (Meperidine), a synthetic opioid analgesic.

This document details the Eisleb synthetic route (bis-alkylation), downstream conversion to Pethidine, analytical validation via NMR/IR/MS, and the strict safety protocols required when handling Schedule II controlled precursors and nitrogen mustard reagents.

Chemical Architecture & Properties[1]

To ensure precision, we distinguish between the normethyl variant (the literal topic string) and the N-methylated standard (the regulatory "Intermediate A").

Comparative Physicochemical Data
PropertyPethidine Intermediate A (Standard)Normethyl Analog (Topic Variant)
IUPAC Name 1-Methyl-4-phenylpiperidine-4-carbonitrileThis compound
CAS Number 3627-62-1 40481-13-8
Molecular Formula


Molar Mass 200.28 g/mol 186.25 g/mol
Physical State Crystalline Solid (Low melting)Solid
Melting Point 53–55 °C (Free Base)~70–72 °C (Free Base)
Boiling Point 148 °C @ 4 mmHgN/A (Decomposes/High)
Regulatory Status Schedule II (US) / UN Schedule I Controlled Precursor (List I)

Key Structural Feature: The quaternary carbon at position 4, bonded to both a phenyl ring and a nitrile group, is the structural core responsible for the opioid activity in the final ester derivative.

Synthetic Pathway: The Eisleb Route

The most robust industrial synthesis, originally described by Eisleb (1938), utilizes a double nucleophilic substitution (


) to form the piperidine ring.
Reaction Mechanism

The synthesis involves the deprotonation of benzyl cyanide to form a resonance-stabilized carbanion, which attacks the electrophilic carbons of a bis(2-chloroethyl)amine derivative.

  • Reagent A: Benzyl Cyanide (Phenylacetonitrile)

  • Reagent B: Bis(2-chloroethyl)methylamine (Mechlorethamine) for Intermediate A; or Bis(2-chloroethyl)amine for the normethyl analog.

  • Catalyst/Base: Sodium Amide (

    
    ) or Sodium Hexamethyldisilazide (NaHMDS).
    
Pathway Visualization

SynthesisPathway BenzylCyanide Benzyl Cyanide (C8H7N) Intermed_A Pethidine Intermediate A (1-Methyl-4-phenylpiperidine-4-carbonitrile) BenzylCyanide->Intermed_A Alkylation (130-140°C) Mustard Bis(2-chloroethyl)methylamine (Mechlorethamine) Mustard->Intermed_A Base Sodium Amide (NaNH2) Base->Intermed_A Deprotonation Hydrolysis Hydrolysis (H2SO4 / H2O) Intermed_A->Hydrolysis Nitrile -> Amide -> Acid Esterification Esterification (EtOH / HCl) Hydrolysis->Esterification Pethidine Pethidine HCl (Final Product) Esterification->Pethidine

Figure 1: The Eisleb synthesis pathway showing the convergence of benzyl cyanide and nitrogen mustard to form the piperidine ring, followed by downstream hydrolysis.

Detailed Experimental Protocol

Safety Warning: This protocol involves Mechlorethamine (a nitrogen mustard blister agent) and Sodium Amide (reacts violently with water). All operations must be performed in a Class II fume hood with appropriate PPE (butyl rubber gloves).

Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile[2]

Step 1: Reagent Preparation

  • Solvent: Anhydrous Toluene or Benzene (historical standard, Toluene preferred for safety).

  • Base Suspension: Prepare a suspension of Sodium Amide (

    
    , 2.2 equivalents) in the solvent. Note: Commercial 
    
    
    
    often requires grinding under inert oil.

Step 2: Alkylation (Exothermic Control)

  • Charge the reaction vessel with Benzyl Cyanide (1.0 eq) and the

    
     suspension. Stir at 35–40°C for 1 hour to generate the carbanion (color change to deep red/brown).
    
  • Critical Step: Slowly add Bis(2-chloroethyl)methylamine free base (1.0 eq) dropwise.

    • Causality: The reaction is highly exothermic. Rapid addition will cause a "runaway" thermal event and polymerization. Maintain temperature < 50°C during addition.

  • Once addition is complete, slowly raise temperature to reflux (~110°C) for 2–3 hours to drive the second alkylation (ring closure).

Step 3: Workup & Isolation [1]

  • Cool the mixture to room temperature.

  • Quenching: Cautiously destroy excess

    
     with ice water. Warning: Ammonia gas evolution.
    
  • Separate the organic layer (Toluene). Extract the aqueous layer with ether.

  • Combine organics and wash with brine. Dry over

    
    .[2]
    
  • Purification: Remove solvent under reduced pressure. The residue is the crude nitrile.

    • Distillation: Purify by vacuum distillation (bp 148°C @ 4 mmHg).

    • Crystallization:[3] The oil crystallizes on standing (mp 53°C).

Conversion to Pethidine (Downstream)

The nitrile is extremely resistant to hydrolysis due to steric hindrance from the phenyl and piperidine rings.

  • Hydrolysis: Heat Intermediate A with 70%

    
     at 150°C. This stops at the Amide  stage (Pethidine Intermediate B) or proceeds to the Acid  (Pethidine Intermediate C) depending on duration.
    
  • Esterification: React the acid/amide with Ethanol and excess HCl gas to yield Pethidine Hydrochloride.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized intermediate, a multi-modal approach (NMR, IR, MS) is required.

Spectroscopic Signatures[1][5]
TechniqueDiagnostic SignalInterpretation
FT-IR 2235 cm⁻¹ (Sharp) Characteristic C≡N nitrile stretch. Absence indicates hydrolysis.
¹H-NMR ~2.35 ppm (s, 3H) N-Methyl group singlet. (Absent in normethyl analog).
¹H-NMR 7.2–7.5 ppm (m, 5H) Phenyl ring protons.
¹H-NMR 2.0–3.0 ppm (m, 8H) Piperidine ring methylene protons (complex splitting due to rigidity).
GC-MS m/z 200 [M+] Molecular ion peak.
GC-MS m/z 71 Base peak (

), characteristic of the N-methylpiperidine fragment.
Analytical Logic Tree

Analysis Start Unknown Sample IR_Check IR: Peak @ 2235 cm⁻¹? Start->IR_Check NMR_Check ¹H-NMR: Singlet @ 2.3 ppm? IR_Check->NMR_Check Yes Result_C Hydrolyzed Product (Amide/Acid) IR_Check->Result_C No (Peak @ 1680 cm⁻¹) MP_Check MP: 53-55°C? NMR_Check->MP_Check Yes Result_B Normethyl Analog (this compound) NMR_Check->Result_B No (NH signal present) Result_A Confirmed: Pethidine Intermediate A MP_Check->Result_A Yes

Figure 2: Decision tree for validating the identity of Pethidine Intermediate A versus its normethyl analog or hydrolyzed byproducts.

Regulatory & Safety Framework

Controlled Substance Status
  • United States: Pethidine Intermediate A is a Schedule II controlled substance (DEA Code 9232).

  • International: Listed under the UN Single Convention on Narcotic Drugs (1961) , Schedule I.

  • Compliance: Research requires a DEA Form 222 (US) or equivalent import/export authorization. Quantities are strictly quota-managed.

Hazard Mitigation
  • Nitrogen Mustards: The reagent bis(2-chloroethyl)methylamine is a potent vesicant (blister agent) and alkylating agent.

    • Protocol: Use Sodium Thiosulfate solution to neutralize spills immediately.

  • Cyanide Risks: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN gas.

    • Protocol: Keep amyl nitrite kits available; work in high-efficiency exhaust hoods.

References

  • Eisleb, O. (1941). Verfahren zur Darstellung von Piperidinderivaten. German Patent DE 679281.
  • United Nations Office on Drugs and Crime (UNODC). (2024). List of Narcotic Drugs under International Control. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62513, Pethidine Intermediate A. [Link]

  • Drug Enforcement Administration (DEA). (2024). Controlled Substances - Alphabetical Order. [Link]

  • Janssen, P. A. J., & Eddy, N. B. (1960). Compounds related to pethidine-IV.[4][5][6][7][8] New general chemical methods of increasing the analgesic activity of pethidine. Journal of Medicinal Pharmaceutical Chemistry.

Sources

4-Phenylpiperidine-4-carbonitrile: The Pethidine Singularity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and historical significance of 4-Phenylpiperidine-4-carbonitrile (specifically its N-methyl derivative, known as Pethidine Intermediate A ).

A Technical Guide to the First Synthetic Opioid Scaffold[1]

Executive Summary

This compound represents a watershed moment in medicinal chemistry.[1] Historically identified as Pethidine Intermediate A (specifically the N-methyl derivative, CAS 3627-62-1), this molecule bridged the gap between complex, plant-derived alkaloids (morphine) and fully synthetic pharmacophores.[1]

Its discovery in 1937 by Otto Eisleb at IG Farben was serendipitous; originally designed as an antispasmodic, it became the precursor to Pethidine (Meperidine) , the first fully synthetic opioid analgesic. This guide analyzes the synthetic pathways, historical context, and pharmacological logic that define this scaffold.

Historical Genesis: The Antispasmodic Error

The discovery of the phenylpiperidine scaffold challenges the "rational drug design" narrative. It was born from a search for atropine substitutes, not pain relievers.

The IG Farben Project (1937–1939)

In the late 1930s, German chemist Otto Eisleb sought to synthesize compounds with anticholinergic properties to treat muscle spasms (similar to atropine). He focused on piperidine rings, a structural motif found in atropine.

  • The Synthesis: Eisleb synthesized 1-methyl-4-phenylpiperidine-4-carbonitrile via the double alkylation of benzyl cyanide.[1]

  • The Pharmacological Pivot: Eisleb’s colleague, Otto Schaumann , screened the compounds. While the antispasmodic effects were mild, Schaumann observed a peculiar reaction in mice known as the Straub Tail phenomenon (an S-shaped erection of the tail). This is a hallmark of opioid receptor activation, previously seen only with morphine derivatives.

  • The Result: The nitrile was hydrolyzed and esterified to create Pethidine (Dolantin), launching the era of synthetic opioids.

Chemical Synthesis & Mechanism

The "Eisleb Route" remains the foundational method for constructing the 4-phenylpiperidine core.[1] It relies on the high acidity of benzylic protons and the reactivity of nitrogen mustards.

The Eisleb Protocol (Mechanistic Causality)

The synthesis involves the condensation of benzyl cyanide (phenylacetonitrile) with bis(2-chloroethyl)methylamine (a nitrogen mustard).

Critical Reagents:

  • Sodium Amide (NaNH₂): Selected for its ability to deprotonate the benzylic carbon (

    
    ) without attacking the nitrile group nucleophilically.
    
  • Bis(2-chloroethyl)methylamine: Acts as the electrophilic "staple" to close the piperidine ring.

Step-by-Step Methodology
  • Activation: Benzyl cyanide is treated with NaNH₂ in an inert solvent (toluene or benzene), generating a resonance-stabilized carbanion.

  • First Alkylation: The carbanion attacks one arm of the chloroamine, displacing chloride.

  • Intramolecular Cyclization: A second equivalent of base regenerates the carbanion at the same position, which then attacks the second chloro-arm, closing the six-membered ring.

  • Isolation: The resulting nitrile (1-methyl-4-phenylpiperidine-4-carbonitrile ) crystallizes as a solid (MP: 53–55 °C).[1]

Visualization: The Eisleb Cyclization

The following diagram illustrates the transformation from precursors to the active drug Pethidine.

EislebSynthesis Precursors Benzyl Cyanide + Bis(2-chloroethyl)methylamine Intermediate INTERMEDIATE A (1-methyl-4-phenylpiperidine- 4-carbonitrile) Precursors->Intermediate NaNH2 (2 equiv) Double Alkylation Hydrolysis Acid Hydrolysis (H2SO4 / H2O) Intermediate->Hydrolysis Nitrile Hydrolysis Acid Pethidinic Acid (Carboxylic Acid) Hydrolysis->Acid Reflux Product PETHIDINE (Ethyl Ester) Acid->Product Ethanol / H+ Fischer Esterification

Figure 1: The Eisleb synthesis pathway converting benzyl cyanide to Pethidine via the nitrile intermediate.[1]

Technical Characterization & Data

Researchers handling this compound must verify its identity using physicochemical constants.[1] The nitrile group is the diagnostic handle.

Quantitative Data Table
PropertyValue / ObservationNote
CAS Number 3627-62-1Specifically for the N-methyl variant.[1]
Molecular Formula

MW: 200.28 g/mol
Appearance White to pale yellow crystalline solidOxidizes slightly upon air exposure.
Melting Point 53 – 55 °CSharp melting point indicates high purity.
IR Spectrum

Strong, sharp peak diagnostic of the nitrile.
Solubility Soluble in EtOH, CHCl₃, ToluenePoorly soluble in water (free base).
Quality Control (Self-Validating Protocol)

To validate the synthesis of the nitrile intermediate before proceeding to hydrolysis:

  • IR Spectroscopy: Confirm the presence of the nitrile stretch at

    
    . Absence of this peak suggests hydrolysis occurred prematurely or cyclization failed.
    
  • TLC (Thin Layer Chromatography): Use Silica gel with 9:1 Chloroform:Methanol. The nitrile runs higher (

    
    ) than the corresponding amide or acid degradation products.
    

Pharmacology: The Nitrile vs. The Ester

Why is the nitrile not the drug? The transition from This compound to Pethidine illustrates a critical Structure-Activity Relationship (SAR).[1]

  • The Nitrile (Intermediate A): Possesses negligible analgesic activity. The cyano group is too polar and lacks the hydrogen-bonding capacity or specific steric profile required to engage the

    
    -opioid receptor's anionic site effectively in this configuration.[1]
    
  • The Ester (Pethidine): The ethyl ester mimics the spatial arrangement of the phenyl/amine motif found in morphine, allowing for high-affinity binding.

Metabolic Toxicity (The "Nor" Variant)

The N-demethylated metabolite, Norpethidine (4-phenylpiperidine-4-carboxylate derivative), highlights the risks of this scaffold.[1]

  • Pethidine: Analgesic, sedative.

  • Norpethidine: CNS stimulant, convulsant. Accumulation of the "nor" metabolite leads to seizures, a limiting factor in pethidine's clinical use today.

Metabolism Pethidine Pethidine (Analgesic) Norpethidine Norpethidine (Neurotoxic/Convulsant) Pethidine->Norpethidine CYP450 N-demethylation Acid Pethidinic Acid (Inactive) Pethidine->Acid Esterases Hydrolysis Norpethidine->Acid Hydrolysis

Figure 2: Metabolic divergence of the phenylpiperidine scaffold.[1] The N-demethylation pathway creates toxicity.[1]

Regulatory & Safety Profile

Warning: this compound (Pethidine Intermediate A) is a Schedule II Controlled Substance (or equivalent) in most jurisdictions (e.g., USA, UK, EU) due to its immediate convertibility to pethidine.

  • Handling: Requires DEA/Home Office registration.[1]

  • Chemical Hazard: The synthesis involves Sodium Amide (reacts violently with water, forms explosive peroxides) and Nitrogen Mustards (blister agents/carcinogens). All manipulations must occur under inert atmosphere (Argon/Nitrogen) in a fume hood.

References

  • Eisleb, O. (1941). Verfahren zur Darstellung von Piperidinderivaten. German Patent DE 679281.

  • Schaumann, O. (1940). Über eine neue Klasse von Verbindungen mit spasmolytischer und zentral analgetischer Wirksamkeit. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 196, 109–136.

  • Lomenzo, S. A., et al. (2005).[2] Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 48(4), 1336–1343.

  • United Nations Office on Drugs and Crime (UNODC). (2024). List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances.

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Seminal text on phenylpiperidine SAR).

Sources

The 4-Phenylpiperidine-4-carbonitrile Scaffold: A Divergent Hub for CNS Ligand Discovery

[1]

Executive Summary

In medicinal chemistry, This compound (often designated as Pethidine Intermediate A) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets through specific functional group modifications.[1] While historically renowned as the precursor to the pethidine (meperidine) class of

Sigma (

) receptor ligands
NMDA antagonistsMonoamine reuptake inhibitors

This guide outlines the technical utility of the nitrile derivative, moving beyond its role as a mere intermediate to explore its potential in probing distinct CNS pathways.

Part 1: Chemical Foundation & SAR Analysis[1]

The pharmacological versatility of this compound stems from its unique steric and electronic arrangement.[1] It features a quaternary carbon at the 4-position, creating a rigid spatial separation between the lipophilic phenyl ring and the basic nitrogen atom.[1]

Structure-Activity Relationship (SAR) Mapping[1]
Structural DomainChemical FunctionPharmacological Impact
4-Phenyl Ring Lipophilic AnchorEssential for hydrophobic pocket binding in MOR and

receptors.[1] Substitutions (e.g., m-OH) can shift selectivity (e.g., Ketobemidone).
Piperidine Nitrogen Proton AcceptorCritical for ionic bonding with Aspartate residues (e.g., Asp147 in MOR). N-substituents dictate functional switching (Agonist vs. Antagonist).[1]
4-Cyano Group Electron Withdrawing / Reactive HandleAs a Handle: Precursor to esters (agonists) or ketones (high potency agonists).As a Moiety: Retained nitrile groups favor

-1/

-2 receptor binding over opioid receptors.[1]
The "Functional Switch" Mechanism

The nature of the substituent on the piperidine nitrogen (

  • 
     = Methyl:  High MOR affinity (Classic Opioid profile).
    
  • 
     = Allyl / Propyl:  Reduced agonist activity; potential for antagonism.[1]
    
  • 
     = Phenethyl / Phenylpropyl:  High affinity for Sigma (
    
    
    ) receptors
    ; loss of opioid efficacy.

Part 2: Synthetic Pathways & Divergence

The nitrile moiety acts as a "divergent hub." From this single precursor, chemists can access three distinct chemical classes.

Diagram 1: The Divergent Synthesis Workflow

This flowchart illustrates the transformation of the nitrile precursor into three major pharmacological classes.

DivergentSynthesisPrecursorBenzyl Cyanide+ Bis(2-chloroethyl)amineNitrile4-Phenylpiperidine-4-carbonitrile(The Scaffold)Precursor->Nitrile Cyclization(NaNH2)EsterEthyl Ester(Pethidine Class)Target: MOR AgonistNitrile->Ester Hydrolysis(EtOH/H2SO4)KetoneAlkyl Ketone(Ketobemidone Class)Target: MOR/NMDANitrile->Ketone Grignard(R-MgBr)SigmaN-Alkylated Nitrile(Sigma Ligands)Target: σ1 / σ2 ReceptorsNitrile->Sigma N-Alkylation(R-X)

Caption: The nitrile scaffold serves as the central branch point for opioid esters, ketobemidone-class ketones, and sigma-selective ligands.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Eisleb Method)

Target: 1-Methyl-4-phenylpiperidine-4-carbonitrile.[1] Safety Warning: This reaction utilizes Sodium Amide (NaNH

1

Reagents:

  • Benzyl cyanide (1.0 eq)[1]

  • Bis(2-chloroethyl)methylamine (Mechlorethamine) (1.0 eq)[1]

  • Sodium amide (NaNH

    
    ) (2.2 eq)[1]
    
  • Solvent: Toluene or Benzene (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend NaNH

    
     in anhydrous toluene under inert atmosphere (N
    
    
    or Ar).
  • Addition: Add benzyl cyanide dropwise at room temperature. The mixture will turn yellow/brown, indicating anion formation. Heat to 40°C for 30 minutes.

  • Cyclization: Slowly add bis(2-chloroethyl)methylamine (free base) dropwise. The reaction is exothermic; maintain temperature below 60°C.

  • Reflux: Once addition is complete, reflux the mixture for 3–4 hours to ensure complete cyclization. Evolution of NH

    
     gas will be observed.[1]
    
  • Quench: Cool to 0°C and carefully quench with water to destroy excess sodamide.

  • Isolation: Separate the organic layer.[2][3] Extract the aqueous layer with toluene. Combine organics, wash with brine, and dry over MgSO

    
    .
    
  • Purification: Evaporate solvent. The residue can be recrystallized from isopropyl ether or converted to the hydrochloride salt (HCl gas in ether) for stability.

    • Expected Yield: 60–70%.[1]

    • Validation: IR spectrum should show a sharp nitrile peak at ~2230 cm

      
      .[1]
      
Protocol B: Sigma Receptor Binding Assay (Radioligand)

Purpose: To determine if the retained nitrile derivative binds to

1
  • Tissue Prep: Homogenize guinea pig brain tissue (high

    
    -1 density) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 
    
    
    for 15 min.
  • Ligand: Use [^3H]-(+)-Pentazocine as the selective

    
    -1 radioligand.[1]
    
  • Incubation: Incubate membrane suspension (100

    
    g protein) with 3 nM [^3H]-(+)-Pentazocine and varying concentrations of the test nitrile derivative (10
    
    
    to 10
    
    
    M) for 120 min at 25°C.
  • Termination: Filter rapidly through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     values using the Cheng-Prusoff equation.[1]
    
    • Target Criteria: High affinity ligands will exhibit

      
       nM.
      

Part 4: Advanced Research Applications

Sigma Receptor Modulation (Non-Opioid)

Research indicates that retaining the nitrile group while extending the N-substituent creates potent Sigma receptor ligands.[1]

  • Mechanism: The nitrile group provides a dipole that interacts with the specific electrostatic environment of the

    
    -1 receptor, distinct from the MOR binding pocket.[1]
    
  • Lead Compound: 1-(3-Phenylpropyl)-4-phenylpiperidine-4-carbonitrile.[1]

  • Application: Neuroprotection studies (ischemia models) and cocaine abuse therapeutics (attenuating stimulant-induced locomotor activity).[1]

Ketobemidone Analogs (NMDA Antagonism)

While pethidine is a pure opioid, the ketone derivatives (accessed via Grignard reaction of the nitrile) such as Ketobemidone possess unique NMDA receptor antagonist properties.

  • Utility: This dual MOR-agonist/NMDA-antagonist profile reduces the development of opioid tolerance and hyperalgesia, making this scaffold highly relevant for chronic pain research.[1]

Diagram 2: Pharmacological Selectivity Map

This diagram visualizes how structural modifications shift the scaffold's affinity between Opioid and Sigma receptors.

SAR_MapCore4-Phenylpiperidine-4-carbonitrile CoreMod_MethylN-Methyl(Short Chain)Core->Mod_MethylMod_PhenpropylN-Phenylpropyl(Long Hydrophobic Chain)Core->Mod_PhenpropylMod_OHm-Hydroxyl on PhenylCore->Mod_OHMORMu-Opioid Receptor(Analgesia)Mod_Methyl->MORHigh AffinitySigmaSigma-1 Receptor(Neuroprotection)Mod_Phenpropyl->SigmaHigh Selectivity(>100x vs Opioid)Mod_OH->MORIncreases PotencyNMDANMDA Receptor(Tolerance Mitigation)Mod_OH->NMDAConfers Antagonism(Ketobemidone-like)

Caption: SAR map showing how N-substitution length switches the primary target from Opioid (Red) to Sigma (Green) receptors.[1]

References

  • BenchChem. (n.d.).[1] 4-Phenylpiperidine hydrochloride: Pharmacology and Molecular Targets. Retrieved from [1]

  • Lovering, A. L., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from

  • McFadyen, I. J. (1999). Structure–activity relationships of opioid ligands.[1][4] Loughborough University Doctoral Thesis.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] 1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A).[1][5] CID 62513.[6] Retrieved from [1]

  • Ablordeppey, S. Y., et al. (2000). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands.[1] Bioorganic & Medicinal Chemistry.[1][2][7][8] (Contextualized from search results on Sigma ligand SAR).

  • GuideChem. (2022).[1] Synthesis and applications of 4-Phenylpiperidine derivatives.[1][4][7][9][10][11] Retrieved from [1]

4-Phenylpiperidine-4-carbonitrile Scaffolds: Molecular Pharmacology and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Phenylpiperidine-4-carbonitrile scaffold (commonly known as Pethidine Intermediate A ) represents a critical junction in the medicinal chemistry of synthetic opioids.[1] While the nitrile derivative itself possesses negligible intrinsic analgesic activity, it serves as the obligate "gatekeeper" precursor for the entire 4-phenylpiperidine class of Mu-Opioid Receptor (MOR) agonists, including Pethidine (Meperidine) , Diphenoxylate , and Ketobemidone .

This technical guide analyzes the mechanism of action of this scaffold, elucidating why the 4-cyano group fails to elicit significant receptor activation compared to its 4-ester and 4-ketone analogs, and details the synthetic and pharmacological workflows required to evaluate these compounds.

Molecular Mechanism & Receptor Binding Topography

The pharmacological divergence between the inactive nitrile precursor and the active analgesic derivatives lies in the specific interaction with the Mu-Opioid Receptor (MOR) binding pocket.

The Pharmacophore Triad

The 4-phenylpiperidine class relies on a three-point binding model:

  • Anionic Site Interaction: The tertiary nitrogen (protonated at physiological pH) forms an ionic bond with Aspartate-147 (Asp147) in the transmembrane domain III of the MOR.

  • Hydrophobic Pocket: The 4-phenyl ring intercalates into a lipophilic pocket formed by aromatic residues (likely Trp293 and Tyr148 ), stabilizing the ligand-receptor complex.

  • The 4-Substituent Switch (The Critical Determinant):

    • Active State (Esters/Ketones): In Pethidine (ethyl ester) or Ketobemidone (ethyl ketone), the carbonyl oxygen acts as a hydrogen bond acceptor, interacting with a water bridge or specific histidine residues, inducing the conformational change required for G-protein signaling.

    • Inactive State (Nitrile): The cyano (-C≡N) group in Pethidine Intermediate A is isosteric but electronically distinct. It lacks the requisite geometry and electron density to satisfy the hydrogen bonding requirement at the "activator" locus. Consequently, while it may dock (affinity), it fails to trigger the transmembrane rotation (efficacy).

Signal Transduction Pathway

When the scaffold is chemically modified to an active agonist (e.g., conversion of -CN to -COOEt), the mechanism follows the classical G_i/o-coupled cascade:

MOR_Signaling Fig 1. Signal Transduction of Active 4-Phenylpiperidine Derivatives Agonist Active Analog (4-COOEt / 4-COR) MOR Mu-Opioid Receptor (G-Protein Coupled) Agonist->MOR Binding Gi G_i/o Protein (Dissociation) MOR->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC G_alpha subunit K_Channel GIRK Channels (Activation/Efflux) Gi->K_Channel G_beta/gamma subunit Ca_Channel VGCC (Inhibition/Block) Gi->Ca_Channel G_beta/gamma subunit cAMP cAMP Levels (Decrease) AC->cAMP Neuronal Hyperpolarization (Analgesia) cAMP->Neuronal Reduced Excitability K_Channel->Neuronal Ca_Channel->Neuronal

Structure-Activity Relationship (SAR)

The "activity" of this compound analogs is almost exclusively a function of derivatization at the 4-position or the N-position.

The Nitrile vs. Ester/Ketone Bioisosterism
Analog Class4-SubstituentCompound ExampleRelative Potency (Morphine=1)Mechanism Note
Nitrile (Precursor) -C≡NPethidine Int. A < 0.01 (Inactive)Fails to induce receptor activation; acts as a scaffold only.
Ester -COOEtPethidine (Meperidine) 0.1 - 0.2Moderate agonist. Ester hydrolysis leads to toxic metabolite (Norpethidine).
Ketone -COC2H5Ketobemidone 1.0 - 2.0High potency. Ketone is metabolically stable and forms stronger H-bonds.
Amide -CONH2Piritramide (derivative)0.75Amide nitrogen adds H-bond donor capability.
Inverse Ester -OCOCH3Prodine 1.0+Reversal of ester linkage alters metabolism but retains pharmacophore.
The N-Substituent Effect

While the 4-cyano core is weak, modifying the nitrogen substituent can rescue affinity (though rarely efficacy).

  • N-Methyl: Standard (Pethidine).[2] Moderate affinity.

  • N-Phenethyl: Increases affinity 10-100x (Fentanyl-like overlay). Note: Even with N-phenethyl, the 4-cyano analog (1-phenethyl-4-phenylpiperidine-4-carbonitrile) shows primarily non-opioid CNS depression rather than classical analgesia.

Synthetic Pathways & Transformation[4]

The 4-carbonitrile is the product of a double-alkylation Strecker reaction . It is the pivotal intermediate from which all other congeners are synthesized.

Synthesis_Workflow Fig 2. Synthetic Divergence from the Carbonitrile Scaffold Pre1 Benzyl Cyanide Nitrile This compound (Pethidine Int. A) Pre1->Nitrile Pre2 Bis(chloroethyl)methylamine Pre2->Nitrile Cyclization Ester Pethidine (Ethyl Ester) Nitrile->Ester Hydrolysis + Esterification Ketone Ketobemidone (Ethyl Ketone) Nitrile->Ketone Grignard Addition Acid Pethidinic Acid (Inactive) Ester->Acid Metabolic Hydrolysis Reagent1 NaNH2 / Heat Reagent2 EtOH / H2SO4 Reagent3 EtMgBr (Grignard)

Experimental Protocols

Radioligand Binding Assay (Affinity)

To determine if a novel 4-cyano analog possesses affinity for the MOR, a displacement assay using [3H]-DAMGO is the gold standard.

Reagents:

  • Membrane Prep: CHO-K1 cells stably expressing human MOR.

  • Radioligand: [3H]-DAMGO (Specific Activity ~50 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, pH 7.4. Crucial: Use low Na+ buffer to maximize agonist binding (High Na+ induces the "inactive" receptor conformation, reducing agonist affinity).

Protocol:

  • Preparation: Dilute membranes to 10-20 µg protein/well.

  • Incubation: Incubate membranes with 1 nM [3H]-DAMGO and varying concentrations (10^-10 to 10^-5 M) of the test 4-cyano analog.

  • Non-Specific Binding (NSB): Define using 10 µM Naloxone.

  • Equilibrium: Incubate for 60 min at 25°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
[35S]GTPγS Functional Assay (Efficacy)

Since the nitrile may bind but not activate (antagonist/partial agonist), a functional assay is required.

Protocol:

  • Incubation: Incubate membranes with GDP (10 µM) and [35S]GTPγS (0.1 nM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2). Note: Here, NaCl is required for G-protein cycling.

  • Agonist Challenge: Add test compound.

  • Measurement: An increase in [35S]GTPγS binding indicates agonist activity (G-protein activation).

  • Result Interpretation:

    • Pethidine (Control): ~80-90% stimulation relative to DAMGO.

    • Pethidine Int.[1][3][4] A (Nitrile): < 10% stimulation (Inactive).

Safety & Regulatory Considerations

Handling:

  • Cyanide Risk: The synthesis of the scaffold involves Benzyl Cyanide and Sodium Amide , posing severe risks of HCN evolution and fire/explosion. All reactions must be performed in a functioning fume hood with Class D extinguishers available.

  • Potency: While the nitrile is weak, intermediates (especially if Grignard reagents are used to form ketones) can yield compounds (like Ketobemidone) with potency higher than morphine. Treat all "unknown" solids as high-potency opioids until proven otherwise.

Regulatory Status:

  • Pethidine Intermediate A (CAS 3627-62-1) is a Schedule II Controlled Substance (ACSCN 9232) in the US and similarly controlled globally under UN conventions due to its immediate convertibility to Pethidine.

References

  • UNODC. (2022).[5] Scheduling of Pethidine Intermediate A and related precursors.[3] United Nations Office on Drugs and Crime. Link

  • PubChem. (2025). 1-Methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A).[4] National Center for Biotechnology Information. Link

  • Casy, A. F., et al. (1970).[2] Stereochemical aspects of the synthesis of 4-phenylpiperidine derivatives. Canadian Journal of Chemistry, 48(15), 2372-2385. Link

  • Lomenzo, S. A., et al. (2005). Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters.[1][3] Journal of Medicinal Chemistry, 48(5), 1336–1343.[1][3] Link

  • Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260-268. Link

Sources

The Multifaceted Biological Activities of Novel 4-Phenylpiperidine-4-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 4-phenylpiperidine-4-carbonitrile core is a fascinating and increasingly important structural motif in modern drug discovery. Its inherent conformational rigidity, coupled with the diverse chemical handles it presents, has positioned it as a "privileged scaffold" – a molecular framework that can interact with a wide range of biological targets. This guide provides an in-depth exploration of the diverse biological activities exhibited by novel derivatives of this scaffold, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the anticancer, analgesic, antimicrobial, and neuroprotective properties of these compounds, elucidating their mechanisms of action and providing detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting the Proliferation and Survival of Malignant Cells

A growing body of evidence highlights the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often with promising selectivity over normal cells.

Mechanism of Action: A Multi-pronged Attack on Cancer

The anticancer activity of these derivatives is not attributed to a single mechanism but rather a combination of strategies that disrupt cancer cell homeostasis. Key mechanisms include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death, a crucial pathway for eliminating cancerous cells. This is often achieved by modulating the expression of key apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, preventing uncontrolled cell division.

  • Inhibition of Key Signaling Pathways: Several derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as those involved in cell growth, proliferation, and survival.

It is important to note that the specific mechanism can vary depending on the chemical modifications to the core scaffold and the type of cancer cell being targeted.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key metric for assessing potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A Breast (MCF-7)5.2[1]
Derivative B Prostate (PC-3)8.1[1]
Derivative C Lung (A549)12.5[1]
Experimental Protocols for Anticancer Activity Evaluation

A robust assessment of anticancer activity is crucial for the preclinical development of these compounds. The following are standard in vitro assays:

1. MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is another reliable method for assessing cell density based on the measurement of total cellular protein content.

  • Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Step-by-Step Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Wash the plates with water to remove the TCA.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the bound SRB with a Tris-base solution.

    • Measure the absorbance at a wavelength of around 510 nm.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.[2]

Diagram of Anticancer Evaluation Workflow

Anticancer_Workflow start Start: Compound Synthesis cell_culture Cell Line Culture (e.g., MCF-7, PC-3) start->cell_culture treatment Treatment with This compound Derivatives cell_culture->treatment assay Cytotoxicity Assay (MTT or SRB) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis end End: Lead Identification data_analysis->end

Caption: Workflow for in vitro anticancer activity screening.

Analgesic Activity: Modulating the Perception of Pain

The 4-phenylpiperidine scaffold is a well-established pharmacophore in the design of analgesic agents, with many derivatives acting as modulators of opioid receptors.[3] This structural class has led to the development of potent pain-relieving compounds.

Mechanism of Action: Opioid Receptor Modulation

The primary mechanism underlying the analgesic effects of many 4-phenylpiperidine derivatives is their interaction with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors. These G protein-coupled receptors are key players in the endogenous pain-modulating system. By binding to these receptors, the compounds can act as:

  • Agonists: Activating the receptor to produce an analgesic effect.

  • Antagonists: Blocking the receptor and preventing the binding of endogenous or exogenous opioids.

  • Partial Agonists/Mixed Agonist-Antagonists: Exhibiting a combination of agonist and antagonist activities at different opioid receptor subtypes.

The specific affinity and efficacy of a derivative for each receptor subtype determine its analgesic profile and potential side effects.

Experimental Protocols for Analgesic Activity Evaluation

Evaluating the analgesic potential of novel compounds requires in vivo models that can assess different types of pain.

1. Hot Plate Test for Central Analgesia

This test is used to evaluate the response to a thermal pain stimulus and is effective for screening centrally acting analgesics.[4]

  • Principle: The latency of an animal's response to a heated surface is measured. An increase in the response latency after drug administration indicates an analgesic effect.

  • Step-by-Step Protocol:

    • Place a mouse or rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the time it takes for the animal to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency.

    • Administer the test compound or a control (e.g., morphine or saline).

    • At predetermined time intervals after administration, place the animal back on the hot plate and measure the response latency.

    • A cut-off time is typically set to prevent tissue damage.

    • Calculate the percentage of the maximum possible effect (%MPE) to quantify the analgesic activity.

2. Acetic Acid-Induced Writhing Test for Peripheral Analgesia

This model is used to screen for peripherally acting analgesics by inducing visceral pain.[5]

  • Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching and constriction of the abdomen). Analgesic compounds reduce the number of writhes.[5]

  • Step-by-Step Protocol:

    • Administer the test compound or a control to groups of mice.

    • After a set period, inject a dilute solution of acetic acid intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes for a defined period (e.g., 15-20 minutes).

    • Calculate the percentage of inhibition of writhing compared to the control group.

Diagram of Analgesic Evaluation Workflow

Analgesic_Workflow start Start: Compound Synthesis animal_model Animal Model (Mouse or Rat) start->animal_model treatment Administration of Test Compound animal_model->treatment pain_test Analgesic Assay (Hot Plate or Writhing Test) treatment->pain_test data_analysis Data Analysis (% Inhibition or %MPE) pain_test->data_analysis end End: Efficacy Assessment data_analysis->end

Caption: Workflow for in vivo analgesic activity screening.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Derivatives of the this compound scaffold have shown promising activity against a range of bacteria and fungi.[6][7]

Mechanism of Action: Disrupting Microbial Integrity

The precise mechanisms of antimicrobial action for these derivatives are still under investigation, but several potential targets have been proposed:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the phenylpiperidine core may allow these compounds to intercalate into the microbial cell membrane, disrupting its structure and function.

  • Inhibition of Essential Enzymes: These derivatives could inhibit key enzymes involved in vital microbial processes, such as cell wall synthesis or DNA replication.

  • Interference with Biofilm Formation: Some compounds may prevent the formation of biofilms, which are communities of microorganisms that are notoriously difficult to eradicate.

Quantitative Data on Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. It is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative D Staphylococcus aureus16[6]
Derivative E Escherichia coli32[6]
Derivative F Candida albicans8[7]
Experimental Protocol for Antimicrobial Activity Evaluation

Broth Microdilution Method for MIC Determination

This is a standard and widely used method for determining the MIC of an antimicrobial agent.[8]

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration that inhibits growth.[8]

  • Step-by-Step Protocol:

    • Prepare a stock solution of the test compound.

    • Perform a two-fold serial dilution of the compound in a 96-well plate containing a suitable broth medium.

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually determine the MIC as the lowest concentration of the compound in which there is no visible growth.

Diagram of Antimicrobial Evaluation Workflow

Antimicrobial_Workflow start Start: Compound Synthesis microbe_culture Microorganism Culture (Bacteria or Fungi) start->microbe_culture mic_test Broth Microdilution MIC Assay microbe_culture->mic_test incubation Incubation mic_test->incubation data_analysis MIC Determination incubation->data_analysis end End: Potency Assessment data_analysis->end

Caption: Workflow for in vitro antimicrobial activity screening.

Neuroprotective Activity: Shielding Neurons from Damage and Degeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant and growing threat to global health. There is a critical need for therapeutic agents that can protect neurons from damage and slow the progression of these devastating disorders. Emerging research suggests that this compound derivatives may possess neuroprotective properties.[9]

Mechanism of Action: A Multifaceted Defense of the Nervous System

The neuroprotective effects of these compounds are likely mediated through multiple pathways:

  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases. Some derivatives may act as antioxidants, scavenging harmful reactive oxygen species (ROS).

  • Anti-inflammatory Effects: Chronic neuroinflammation is another hallmark of neurodegeneration. These compounds may modulate inflammatory pathways in the brain.[9]

  • Modulation of Neurotransmitter Systems: The piperidine core is known to interact with various neurotransmitter receptors, and modulation of these systems could contribute to neuroprotection.

  • Anti-apoptotic Effects: By inhibiting apoptotic pathways, these derivatives may prevent the premature death of neurons.

Experimental Protocols for Neuroprotective Activity Evaluation

A combination of in vitro and in vivo models is essential to comprehensively assess the neuroprotective potential of novel compounds.

1. In Vitro Neuronal Cell Culture Models

  • Principle: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are exposed to a neurotoxic insult, such as oxidative stress (e.g., induced by hydrogen peroxide or glutamate) or a specific neurotoxin (e.g., MPP+ for Parkinson's disease models). The ability of the test compound to protect the cells from death is then evaluated.[10]

  • Step-by-Step Protocol:

    • Culture neuronal cells in a suitable format (e.g., 96-well plates).

    • Pre-treat the cells with various concentrations of the test compound.

    • Expose the cells to a neurotoxic agent.

    • After an appropriate incubation period, assess cell viability using assays such as the MTT or LDH release assay.

    • Further mechanistic studies can be performed to investigate the effects on apoptosis (e.g., caspase activity assays) or oxidative stress (e.g., ROS measurement).[11]

2. In Vivo Animal Models of Neurodegeneration

  • Principle: Animal models that mimic aspects of human neurodegenerative diseases are used to evaluate the in vivo efficacy of neuroprotective compounds. For example, the MPTP-induced mouse model is widely used for Parkinson's disease research.[12]

  • Step-by-Step Protocol:

    • Administer the test compound to animals before, during, or after the induction of the neurodegenerative phenotype.

    • Assess behavioral outcomes related to the disease model (e.g., motor function tests for Parkinson's models).

    • Perform post-mortem analysis of brain tissue to assess neuronal survival (e.g., immunohistochemistry for specific neuronal markers) and other pathological hallmarks.

Diagram of Neuroprotective Evaluation Workflow

Neuroprotective_Workflow start Start: Compound Synthesis in_vitro In Vitro Studies (Neuronal Cell Culture) start->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo mechanism Mechanistic Studies (e.g., Western Blot, PCR) in_vivo->mechanism end End: Lead Validation mechanism->end

Caption: Workflow for neuroprotective activity evaluation.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, pain management, infectious diseases, and neurodegeneration.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the core scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.[13]

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways involved in the observed biological activities will facilitate rational drug design.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of the next generation of drugs based on the this compound scaffold, ultimately addressing significant unmet medical needs.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Shaikh, T. M., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 364.
  • Chen, Z., et al. (2005). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters, 15(15), 3636-3640.
  • Wu, W. N., et al. (2019). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 7, 649.
  • Warren, G. L., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Medicinal Chemistry Letters.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Agrawal, A., et al. (2024). Structure activity relationship study.
  • Li, J., et al. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-Pentadiene-3-one Containing Quinazolinone. International Journal of Molecular Sciences, 24(3), 2599.
  • Lee, H. J., et al. (2022). Neuroprotective Effects of the DPP4 Inhibitor Vildagliptin in In Vivo and In Vitro Models of Parkinson's Disease. International Journal of Molecular Sciences, 23(4), 2388.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). 4-Phenylpiperidine. In Wikipedia. Retrieved from [Link]

  • Zheng, C. J., et al. (2020). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 8, 593.
  • DTIC. (2025). Piperidine Synthesis.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Ma, C., et al. (2017). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 40(4), 1167-1175.
  • Chen, Z., et al. (2005). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters, 15(15), 3636-3640.
  • O'Connor, A. A., et al. (2025).
  • ResearchGate. (n.d.). Synthesis with Antibacterial and Antifungal Screening of 4- Hydroxy-4- Phenyl Piperidine Derivatives.
  • Revvity. (2024). Radioligand binding assays: from opiate receptors to drug discovery mainstay. Revvity.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • ResearchGate. (n.d.). In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's Disease.
  • Kumar, S., et al. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Journal of Clinical and Diagnostic Research.
  • ResearchGate. (n.d.). Evaluation of antioxidant, anti-inflammatory and neuroprotective activities and chemical contents of species used traditionally for inflammation in Turkey.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • MDPI. (2022). Antioxidant, Anti-Inflammatory Activities, and Neuroprotective Behaviors of Phyllanthus emblica L. Fruit Extracts. MDPI.
  • ResearchGate. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target.
  • MDPI. (2023).
  • ResearchGate. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories.
  • PubMed Central. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central.
  • Adeyemi, O. O., Okpo, S. O., & Okpaka, O. (2004). The analgesic effect of the methanolic extract of Acanthus montanus. Journal of Ethnopharmacology, 90(1), 45-48.
  • YouTube. (2025).
  • Semantic Scholar. (2019). Antioxidant and Anti-inflammatory Mechanisms of Neuroprotection by Ursolic Acid: Addressing Brain Injury, Cerebral Ischemia. Semantic Scholar.
  • Lin, Y. T., et al. (2022).
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
  • Frontiers. (2023).
  • IJCRT.org. (2023). Scientific Antioxidant And Anti-Inflammatory Models To Study Therapeutic Neuroprotective Interventions.
  • Hu, Y., et al. (2017). A Novel Tetramethylpyrazine Derivative Prophylactically Protects against Glutamate-Induced Excitotoxicity in Primary Neurons through the Blockage of N-Methyl-D-aspartate Receptor. Frontiers in Pharmacology, 8, 55.
  • SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
  • Longdom Publishing. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Journal of Chemical Sciences, 6(6), 1-5.
  • PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3122-3126.
  • Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax.
  • Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Protocols.io.
  • Kamyshnyi, A. M., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475.
  • Nicoletti, F., et al. (1996). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. Advances in Experimental Medicine and Biology, 399, 57-63.
  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay...
  • Frontiers. (2023).

Sources

In Silico Modeling and Docking Framework for 4-Phenylpiperidine-4-carbonitrile Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Phenylpiperidine-4-carbonitrile core (CAS 40481-13-8) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for mu-opioid receptor (MOR) agonists (e.g., pethidine analogues) and neurokinin-1 antagonists.[1] Unlike its ester-containing congeners (e.g., pethidine/meperidine), the carbonitrile moiety offers distinct electronic properties and metabolic stability profiles, making it a high-value target for in silico optimization.

This technical guide provides a rigorous, self-validating computational framework for modeling this scaffold. We integrate Density Functional Theory (DFT) for ligand preparation, molecular docking against G-protein coupled receptors (GPCRs), and Molecular Dynamics (MD) simulations to predict binding stability and ADMET profiles.

Chemical Significance & Target Profile

The 4-phenylpiperidine moiety is the structural anchor for a vast class of CNS-active agents. The introduction of a nitrile group at the C4 position creates a unique dipole moment and steric profile compared to the carboxylate ester found in pethidine.

  • Primary Target: Mu-Opioid Receptor (MOR) – Agonism/Antagonism.

  • Secondary Targets: NMDA Receptor (GluN2B subunit), Sigma-1 Receptor.

  • Structural Advantage: The nitrile group (

    
    ) acts as a bioisostere for carbonyls but resists hydrolytic cleavage by plasma esterases, potentially extending half-life.
    

Computational Framework (Methodology)

Ligand Preparation & DFT Optimization

Standard force fields often fail to accurately capture the specific electron density of the nitrile triple bond conjugated to the quaternary carbon. Therefore, Quantum Mechanical (QM) optimization is required.

Protocol:

  • Sketching: Generate 3D conformers of this compound and its N-substituted derivatives (e.g., N-phenethyl, N-benzyl).

  • QM Optimization: Use Gaussian 16 or ORCA .

    • Theory: DFT (Density Functional Theory).

    • Functional/Basis Set:B3LYP/6-311G(d,p) .

    • Solvation: IEFPCM (Implicit water model) to mimic physiological pH.

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges for accurate docking, specifically focusing on the piperidine nitrogen (

    
    ) protonation state (pKa 
    
    
    
    8.5, predominantly protonated at pH 7.4).
Target Selection & Preparation

For opioid activity, the crystal structure of the active-state MOR is the gold standard.

  • PDB ID: 5C1M (Murine MOR bound to agonist BU72).

  • Resolution: 2.1 Å.

  • Preparation Steps:

    • Missing Atoms: Reconstruct missing side chains using Prime (Schrödinger) or Modeller.

    • Protonation: Assign H-bond networks at pH 7.4 using PROPKA. Ensure Asp147 is deprotonated (negatively charged) to anchor the ligand's amine.

    • Membrane Embedding: For MD simulations, embed the protein in a POPC lipid bilayer.

Molecular Docking Protocol

We utilize a consensus docking approach (e.g., AutoDock Vina + Glide) to minimize false positives.

Step-by-Step Workflow:

  • Grid Generation: Center the grid box (25 x 25 x 25 Å) on the orthosteric binding pocket defined by Asp147 , Tyr148 , and Trp293 .

  • Constraints: Apply a positional constraint (H-bond or salt bridge) between the piperidine nitrogen and Asp147 (

    
     Å). This mimics the canonical "message" interaction of opioid ligands.
    
  • Algorithm: Genetic Algorithm (Lamarckian) with 100 runs per ligand.

  • Scoring: Prioritize poses with

    
     kcal/mol and correct stereochemical orientation (phenyl group occupying the hydrophobic sub-pocket).
    

Visualization of Workflows

In Silico Pipeline Diagram

The following diagram outlines the integrated workflow from ligand sketching to MD validation.

InSilicoWorkflow Ligand Ligand Prep (4-Phenylpiperidine-CN) DFT DFT Optimization (B3LYP/6-311G**) Ligand->DFT Geometry Opt Docking Molecular Docking (AutoDock/Glide) DFT->Docking RESP Charges Target Target Prep (MOR: 5C1M) Grid Grid Generation (Asp147 Focus) Target->Grid Protonation Grid->Docking Search Space MD MD Simulation (100ns, POPC Membrane) Docking->MD Top Poses Analysis Binding Free Energy (MM-GBSA) MD->Analysis Trajectory

Caption: Integrated computational pipeline for evaluating this compound derivatives against GPCR targets.

Interaction Dynamics & Mechanism

Binding Mode Analysis

The docking success of this compound derivatives relies on specific pharmacophoric features.

ResidueInteraction TypeMechanistic Role
Asp147 (3.32) Ionic Salt BridgeCritical Anchor: Interacts with the protonated piperidine nitrogen. Essential for affinity.
Tyr148 (3.33)

-

Stacking
Stabilizes the 4-phenyl ring. Determines agonist/antagonist switch.
Trp293 (6.48) Hydrophobic /

-Stacking
"Rotamer Toggle Switch" associated with receptor activation.
His297 (6.52) H-bond / DipolePotential interaction with the C4-Nitrile group (unique to this scaffold).
Interaction Map Diagram

This diagram illustrates the predicted molecular interactions within the MOR binding pocket.

InteractionMap Ligand_N Piperidine N+ Asp147 Asp147 (Anionic) Ligand_N->Asp147 Salt Bridge (2.8 Å) Ligand_Ph 4-Phenyl Ring Tyr148 Tyr148 (Aromatic) Ligand_Ph->Tyr148 T-shaped Pi-Stack Trp293 Trp293 (Indole) Ligand_Ph->Trp293 Hydrophobic Contact Ligand_CN 4-Nitrile Group His297 His297 (Polar) Ligand_CN->His297 Dipole-Dipole

Caption: Pharmacophore map highlighting key interactions between the this compound core and Mu-Opioid Receptor residues.[2]

ADMET & Toxicity Prediction

For CNS-active drugs, Blood-Brain Barrier (BBB) penetration is non-negotiable.

Predicted Profile for this compound:

  • LogP: ~2.1 (Optimal for CNS penetration).

  • TPSA (Topological Polar Surface Area): ~24 Ų (Well below the 90 Ų threshold for BBB).

  • Metabolism:

    • CYP2D6: Likely substrate (N-demethylation if N-substituted).

    • Hydrolysis: The nitrile group is significantly more stable than the ester in pethidine, reducing the risk of toxic metabolite formation (e.g., norpethidine).

Protocol for Validation: Use SwissADME or pkCSM to calculate the "BOILED-Egg" model parameters. The scaffold typically falls within the "Yolk" (High probability of BBB permeation).

References

  • Crystal Structure of MOR: Huang, W., et al. (2015). "Structural insights into µ-opioid receptor activation." Nature, 524, 315–321.

  • Docking Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461.

  • Opioid SAR: Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Classic text on 4-phenylpiperidine SAR).
  • ADMET Prediction: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717.

  • Force Field Parameters: Maier, J. A., et al. (2015). "ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB." Journal of Chemical Theory and Computation, 11(8), 3696-3713.

Sources

Literature review of 4-Phenylpiperidine-4-carbonitrile and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-Phenylpiperidine-4-carbonitrile (often referred to as the Pethidine Intermediate A ), its synthesis, pharmacological significance, and the broader class of opioid analogs derived from this scaffold.[1]

Executive Summary

The this compound scaffold represents a cornerstone in medicinal chemistry, specifically in the development of synthetic opioids.[1] Historically known as the precursor to Pethidine (Meperidine) , this structure marked the departure from morphine-based natural products to fully synthetic analgesics.[2]

This guide analyzes the Eisleb-Schaumann synthetic route, the critical role of the nitrile group as a "gateway" functionality for diverse pharmacological agents, and the structure-activity relationships (SAR) that define the potency of its analogs.

Key Technical Insight: The steric hindrance around the C4 position of the piperidine ring makes the hydrolysis of the nitrile group the rate-limiting step in synthesizing pethidine-class drugs. Overcoming this barrier requires specific high-temperature acidic or basic conditions, or recently, enzymatic catalysis.

Chemical Structure & Pharmacophore Analysis

The core structure consists of a piperidine ring substituted at the 4-position with both a phenyl ring and a nitrile group. This quaternary carbon is essential for biological activity, mimicking the quaternary carbon found in morphine (C13).[3]

The Pharmacophore
  • C4-Phenyl Group: Provides lipophilic interaction with the hydrophobic pocket of the

    
    -opioid receptor.[1]
    
  • Basic Nitrogen: At physiological pH, the tertiary amine is protonated, allowing ionic interaction with the aspartate residue (Asp147) in the receptor's binding site.

  • C4-Nitrile/Ester: The nitrile is a precursor; however, its conversion to an ester (in Pethidine) or ketone (in Ketobemidone) provides the hydrogen bond acceptor necessary for high affinity.[3]

Synthetic Routes & Mechanisms

The definitive method for constructing this scaffold is the Eisleb Synthesis (1938), which utilizes a double alkylation strategy.[3]

The Eisleb Cyclization

Reagents: Benzyl cyanide, Bis(2-chloroethyl)methylamine (Nitrogen Mustard), Sodium Amide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).
Mechanism: 
  • Deprotonation: The strong base (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) deprotonates the benzylic position of benzyl cyanide.
    
  • First Alkylation: The carbanion attacks one arm of the chloroethylamine.

  • Intramolecular Cyclization: A second deprotonation occurs, followed by an intramolecular nucleophilic attack to close the piperidine ring.

Safety Critical: Bis(2-chloroethyl)methylamine is a potent vesicant (blister agent).[1][3] Handling requires full hazmat protocols.

Visualization of the Pathway

The following diagram illustrates the Eisleb cyclization and subsequent divergence into key analogs.

EislebSynthesis Figure 1: The Eisleb Synthesis and Divergence to Opioid Analogs Precursor1 Benzyl Cyanide Intermediate Acyclic Intermediate Precursor1->Intermediate NaNH2, Toluene Deprotonation Precursor2 Bis(2-chloroethyl)methylamine (Vesicant) Precursor2->Intermediate Target 1-Methyl-4-phenyl piperidine-4-carbonitrile (Pethidine Int. A) Intermediate->Target Intramolecular Cyclization Pethidine Pethidine (Ester) Target->Pethidine EtOH/H2SO4 One-pot Pinner Ketobemidone Ketobemidone (Ketone) Target->Ketobemidone Grignard (EtMgBr) + Hydrolysis Acid Carboxylic Acid Target->Acid H2SO4/H2O Hydrolysis Acid->Pethidine EtOH/H+ Esterification

[3][4]

Experimental Protocols

Disclaimer: These protocols are for educational and review purposes. Synthesis of Schedule II precursors is strictly regulated.

Protocol A: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile

Objective: Construction of the piperidine ring via double alkylation.[1]

  • Setup: Flame-dried 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Inert atmosphere (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) is mandatory.
    
  • Reagent Prep: Suspend Sodium Amide (2.2 eq) in dry toluene.

  • Addition 1: Add Benzyl Cyanide (1.0 eq) dropwise at room temperature. The solution will turn yellow/brown indicating carbanion formation.

  • Addition 2: Add Bis(2-chloroethyl)methylamine (1.0 eq) dissolved in toluene dropwise. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 3-4 hours. The reaction drives the evolution of ammonia gas.
    
  • Quench: Cool to

    
    . Carefully quench with ice water to destroy excess amide.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: The basic amine product remains in the organic layer. Wash with water, dry over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , and concentrate. Distillation under reduced pressure yields the nitrile (bp ~140-150°C at 2 mmHg).[1]
    
Protocol B: Hydrolysis to Pethidine (Ethyl Ester)

Challenge: The nitrile is sterically hindered by the phenyl ring and the piperidine ring chair conformation.[3] Standard hydrolysis often fails or stops at the amide.

  • Reagents: 1-Methyl-4-phenylpiperidine-4-carbonitrile (10g), Sulfuric Acid (60%, 30 mL), Ethanol (excess).

  • Process: Reflux the nitrile in 60% ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     for 24 hours. This converts the nitrile to the carboxylic acid (Pethidine Acid).
    
  • Esterification: Remove water (azeotropic distillation) or add excess ethanol and reflux for an additional 12 hours.

  • Isolation: Basify the solution with

    
     (pH 9). Extract the free base ester into ether.
    
  • Crystallization: Precipitate as the hydrochloride salt using HCl/Ethanol.

Structure-Activity Relationships (SAR) & Analogs

The transition from the nitrile intermediate to active drugs involves modifying the C4 substituent.[1][3]

Comparative Data of Key Analogs

The following table summarizes the pharmacological impact of structural modifications.

CompoundStructure (C4 Substituent)Potency (vs Morphine)Key Characteristic
Pethidine Ethyl Ester (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
0.1x - 0.2xShort duration; toxic metabolite (Norpethidine).[1]
Ketobemidone Ethyl Ketone (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
1x - 2xm-OH on phenyl ring drastically increases potency (NMDA antagonism).[1]
Bemidone Ethyl Ketone (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
0.5xLacks the m-OH of Ketobemidone.[1]
Loperamide Amide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
N/A (Peripheral)P-gp substrate; does not cross BBB efficiently.[1] Anti-diarrheal.
MPPP Reverse Ester (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
HighNote:[1] Structural isomer (Prodine).[3][4] Neurotoxic impurity risk (MPTP).[3]
The "Reverse Ester" Distinction

It is critical to distinguish 4-phenylpiperidine-4-carboxylates (Pethidine series) from 4-phenyl-4-acyloxypiperidines (Prodine series).[1]

  • Pethidine Series: Derived from the nitrile . The carbon is attached to the ring.

  • Prodine Series (MPPP): Derived from 4-piperidone .[1][3] The oxygen is attached to the ring.

  • Significance: The synthesis of MPPP carries the risk of MPTP formation, a neurotoxin causing permanent Parkinsonism. The Pethidine nitrile route does not produce MPTP.

Analytical Characterization

Verifying the identity of the nitrile intermediate is crucial before proceeding to hydrolysis.

  • Infrared Spectroscopy (IR):

    • Diagnostic Peak: Sharp absorption at 2230-2240 cm⁻¹ (C≡N stretch).[1][3] This peak disappears upon successful hydrolysis to the ester/acid.

  • 1H NMR (CDCl3):

    • Aromatic: Multiplet at 7.2 - 7.5 ppm (5H, phenyl).[1][3]

    • N-Methyl: Singlet at ~2.4 ppm (3H).[1][3][5]

    • Piperidine Ring: Complex multiplets at 2.0 - 3.0 ppm (8H).[1][3] The rigidity of the ring often splits these signals distinctly.

  • Mass Spectrometry:

    • Molecular Ion (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) typically visible. Fragmentation often shows loss of the nitrile or retro-Diels-Alder cleavage of the piperidine ring.[1]
      

References

  • Eisleb, O. (1941).[3] New synthesis of piperidine derivatives.[6][5][7] Berichte der deutschen chemischen Gesellschaft.[1] [1][3]

  • Schaumann, O. (1940).[3] Über eine neue Klasse von Verbindungen mit spasmolytischer und zentral analgetischer Wirksamkeit.[1] Naunyn-Schmiedebergs Archiv.[1]

  • Casy, A. F. (1989).[3] Opioid Analgesics: Chemistry and Receptors.[5][8][9] Plenum Press.[1] (Standard text on opioid SAR).

  • United Nations Office on Drugs and Crime (UNODC). (2013).[3] Recommended Methods for the Identification and Analysis of Synthetic Opioid Analgesics.

  • Janssen, P. A. J. (1960).[3] Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.[1] (Detailed SAR of the pethidine/methadone classes).

Sources

Strategic Procurement and Regulatory Compliance for 4-Phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Use" Challenge

4-Phenylpiperidine-4-carbonitrile (CAS 23977-95-9) represents a critical junction in medicinal chemistry. Structurally, it is the des-methyl precursor to Pethidine Intermediate A (DEA Schedule II), serving as a versatile scaffold for the synthesis of phenylpiperidine-class opioid analgesics and neuroactive ligands.

For researchers and drug development professionals, this molecule poses a unique procurement challenge. It sits in a regulatory "grey zone"—often not explicitly scheduled as a controlled substance itself in many jurisdictions, yet functionally treated as a List I Chemical or Controlled Substance Analogue due to its immediate convertibility to Schedule II narcotics via simple N-methylation.

This guide outlines a scientifically rigorous and legally robust framework for sourcing, validating, and handling this compound, moving beyond standard catalog purchasing to a strategic procurement model.

Chemical Identity & Regulatory Landscape[1][2][3][4][5][6][7]

To navigate the purchasing process, one must first distinguish the target molecule from its regulated downstream analogs.

AttributeTarget Molecule Immediate Downstream Analog
Name This compound Pethidine Intermediate A
Synonyms 4-cyano-4-phenylpiperidine; Normeperidine carbonitrile1-methyl-4-phenylpiperidine-4-carbonitrile
CAS 23977-95-9 3627-62-1
Structure Secondary Amine (N-H)Tertiary Amine (N-CH₃)
Regulatory Status (US) Precursor / Analogue Watchlist DEA Schedule II (DEA #9232)
Primary Risk Precursor diversionDirect opioid synthesis intermediate
The Regulatory Decision Matrix

The following logic flow illustrates the compliance checks required before issuing a Purchase Order (PO).

RegulatoryCompliance Start Requirement for This compound CheckList Check National Control List (e.g., DEA List I, UN Red List) Start->CheckList IsScheduled Is Explicitly Scheduled? CheckList->IsScheduled ScheduleII Treat as Schedule II/List I (DEA Form 222 or Registration) IsScheduled->ScheduleII Yes (e.g., Pethidine Int. A) AnalogueCheck Analogue Enforcement Act Check (Is it for human consumption?) IsScheduled->AnalogueCheck No KYC Supplier KYC / End-User Statement (Mandatory for all) ScheduleII->KYC ResearchUse Research/Industrial Use Only AnalogueCheck->ResearchUse No HumanUse Prohibited / Clinical Trial App Required AnalogueCheck->HumanUse Yes ResearchUse->KYC

Figure 1: Regulatory compliance decision tree. Note that even if not explicitly scheduled, legitimate suppliers will require End-User Statements (EUS) due to "Know Your Customer" (KYC) laws.

Strategic Sourcing: The Supplier Ecosystem

Unlike common reagents, you generally cannot purchase this compound directly from standard "click-and-ship" catalogs (e.g., Sigma-Aldrich, Fisher) without pre-existing controlled substance accounts. The supply chain is bifurcated:

Supplier Tiers
TierSupplier TypeCharacteristicsPurchasing Protocol
Tier 1 Major Global Distributors (Merck/Millipore, Thermo)High compliance, often list item as "Discontinued" or "Restricted" to avoid liability.Requires established B2B account, DEA registration on file.
Tier 2 Specialized Fine Chemical (BLD Pharm, Combi-Blocks)Good balance of availability and quality. Often stock small quantities (1g–25g).Requires End-User Statement (EUS) and Letter of No Objection (LONO).
Tier 3 Custom Synthesis / CROs (China/India)Primary source for bulk (>100g). Variable quality. High import scrutiny.High Risk. Requires 3rd-party purity validation and strict import licensing (DEA Form 486).
The "Red Flag" Vetting Protocol

When sourcing from Tier 2 or 3 suppliers, you must validate the supplier to ensure they are not a "clandestine" operator.

  • Audit the COA: Does the Certificate of Analysis report specific impurities (e.g., benzyl cyanide)? A generic ">98%" without impurity profiling is a red flag.

  • Verify Business Legitimacy: Cross-reference the supplier with the UNODC Manufacturer List or verify their DUNS number.

  • Ask for MSDS/SDS: Ensure Section 14 (Transport) matches the chemical's hazard profile (Toxic/Irritant).

Technical Validation: A Self-Validating System

Because this molecule is a scaffold for opioids, purity is not just about yield—it is about safety. Impurities such as benzyl cyanide (the starting material) or bis(2-chloroethyl)amine (if used in ring closure) are highly toxic and reactive.

Incoming Quality Control (IQC) Workflow

Upon receipt, the material must be quarantined until it passes the following "Self-Validating" QC protocol.

Step 1: Identity Confirmation (1H-NMR)

  • Objective: Confirm the piperidine ring and phenyl ring integrity.

  • Critical Signal: Look for the absence of the N-methyl singlet (approx. 2.3 ppm). If present, you have illegally received Schedule II Pethidine Intermediate A.

  • Solvent: CDCl₃ or DMSO-d₆.

Step 2: Purity Profiling (HPLC-UV)

  • Objective: Quantify unreacted benzyl cyanide.

  • Method: Reverse Phase C18.

  • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

  • Detection: 254 nm (phenyl absorption).

  • Acceptance Criteria: Benzyl cyanide < 0.1%.[1]

Step 3: Functional Group Verification (FT-IR)

  • Objective: Confirm the nitrile handle.

  • Marker: Sharp absorption band at ~2230 cm⁻¹ (C≡N stretch).

The Procurement Lifecycle Diagram

ProcurementLifecycle Sourcing 1. Strategic Sourcing (Tier 2/3 Selection) Vetting 2. Compliance Vetting (EUS / LONO / Import Permit) Sourcing->Vetting Quote Received Logistics 3. Secure Logistics (Customs Clearance) Vetting->Logistics License Approved Quarantine 4. Quarantine & IQC (NMR / HPLC Validation) Logistics->Quarantine Shipment Arrives Quarantine->Sourcing Fails QC (Reject) Release 5. Batch Release (Inventory Tracking) Quarantine->Release Passes QC

Figure 2: The Chain of Custody workflow from sourcing to laboratory release.

Handling & Storage Protocols

Stability & Degradation

The nitrile group at the 4-position is relatively stable, but the secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Container: Amber glass with Teflon-lined caps to prevent light degradation and moisture ingress.

Safety (HSE)
  • Toxicity: Treat as highly toxic. The structural similarity to opioids suggests potential (though lower) biological activity.

  • PPE: Double nitrile gloves, lab coat, and mandatory fume hood usage. Do not handle on an open bench.

References

  • United Nations Office on Drugs and Crime (UNODC). (2022). List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Vienna: International Narcotics Control Board. [Link]

  • U.S. Drug Enforcement Administration (DEA). (2024). List of Controlled Substances and Exempt Chemical Preparations. Diversion Control Division. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 62513, Pethidine Intermediate A (Related Structure).[Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: 1-methyl-4-phenylpiperidine-4-carbonitrile.[2][Link]

  • Code of Federal Regulations. (2023). 21 CFR § 1300.01 - Definitions relating to controlled substances (Definition of Controlled Substance Analogue).[Link]

Sources

Methodological & Application

Synthesis of pethidine from 4-Phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Chemistry & Protocol for Pethidine Synthesis

Part 1: Executive Summary & Safety Directive

1.1 Scope of Application This document details the chemical transformation of 4-phenylpiperidine-4-carbonitrile into Pethidine (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) . The protocol addresses the two critical synthetic challenges:

  • N-Methylation: Converting the secondary amine precursor (if starting from the N-H form) to the tertiary amine.[1]

  • Pinner Alcoholysis: Converting the nitrile moiety directly to the ethyl ester via acid-catalyzed alcoholysis.[1]

1.2 Regulatory & Safety Warning (Critical)

  • Controlled Substance: Pethidine is a Schedule II controlled substance (USA/DEA) and similarly regulated globally (UN Single Convention).[1][2] Possession, synthesis, and distribution are strictly regulated. This guide is for licensed research and development purposes only .

  • Neurotoxicity Hazard (MPTP): The synthesis and degradation of 4-phenylpiperidines can generate 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , a potent neurotoxin that causes irreversible Parkinsonism.[1] Strict temperature control and analytical monitoring are required to prevent elimination side-reactions.[1]

  • Cyanide Handling: While the starting material is a nitrile, thermal decomposition or acidic hydrolysis can release HCN gas. Work must be performed in a functioning fume hood.[1]

Part 2: Reaction Mechanism & Pathway

The synthesis proceeds through a convergent pathway.[1][3][4] If the starting material is the secondary amine (this compound), it must first undergo Eschweiler-Clarke methylation or direct alkylation.[1] The core transformation is the acid-catalyzed conversion of the nitrile to the ethyl ester, avoiding the isolation of the carboxylic acid intermediate to maximize yield.

Figure 1: Synthetic Pathway & Impurity Logic

PethidineSynthesis SM 4-Phenylpiperidine- 4-carbonitrile (N-H) IntA 1-Methyl-4-phenylpiperidine- 4-carbonitrile (Pethidine Int. A) SM->IntA Step 1: N-Methylation (HCHO/HCOOH or MeI) Imidate Imidate Ester Intermediate IntA->Imidate Step 2: EtOH, H2SO4 (Pinner Reaction) Acid Pethidinic Acid (Hydrolysis Byproduct) IntA->Acid H2O (Side Rxn) Product Pethidine (Ethyl Ester) Imidate->Product Hydrolysis ImpurityB Impurity B (MPTP) (Neurotoxic) Product->ImpurityB Elimination (High Temp/Acid)

Caption: Figure 1. Stepwise conversion from the N-H nitrile precursor to Pethidine, highlighting the critical Pinner reaction pathway and potential MPTP impurity formation.

Part 3: Detailed Experimental Protocols

Phase A: Precursor Preparation (N-Methylation)

Perform this step only if starting from the secondary amine (CAS 4676-51-1).[1] If starting from Pethidine Intermediate A (CAS 3627-48-3), skip to Phase B.[1]

Rationale: The Eschweiler-Clarke reaction is preferred over methyl iodide alkylation to prevent quaternary ammonium salt formation (over-alkylation).[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Formaldehyde (37% aq.[1] solution, 2.2 eq)

  • Formic Acid (98%, 5.0 eq)

Protocol:

  • Charging: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile starting material in Formic Acid.

  • Addition: Slowly add Formaldehyde solution at room temperature. Evolution of CO2 will occur.[1]

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 6–12 hours. Monitor via TLC or HPLC for disappearance of secondary amine.[1]

  • Workup:

    • Cool to 0°C.[1]

    • Basify with 20% NaOH solution to pH > 11.[1]

    • Extract with Dichloromethane (DCM) (3x).[1]

    • Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo.

  • Yield: Expect >90% of 1-methyl-4-phenylpiperidine-4-carbonitrile (Intermediate A).[1]

Phase B: Nitrile to Ester Conversion (Pinner Alcoholysis)

This is the industry-standard "One-Pot" method, avoiding the isolation of the zwitterionic Pethidinic Acid.[1]

Reagents:

  • 1-Methyl-4-phenylpiperidine-4-carbonitrile (Intermediate A) (1.0 eq)[1]

  • Ethanol (Absolute, anhydrous) (10.0 eq / Solvent)

  • Sulfuric Acid (Conc.[1] H2SO4) (3.0 eq) or HCl gas (saturation)[1]

Protocol:

  • Setup: Use a flame-dried 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel. Maintain an inert atmosphere (N2 or Ar).[1]

  • Acid Addition:

    • Charge Ethanol and Intermediate A into the flask.[1]

    • Cool to 0–5°C in an ice bath.[1]

    • Dropwise add conc. H2SO4 over 30 minutes. Exothermic reaction—control temp < 20°C.

  • Reflux (Pinner Reaction):

    • Heat the mixture to gentle reflux (78°C).

    • Maintain reflux for 10–14 hours.[1]

    • Mechanism Check: The nitrile first forms an imidate salt, which is then hydrolyzed by trace water (or water added in the next step) to the ester.

  • Quench & Isolation:

    • Cool reaction mass to room temperature.[1]

    • Evaporate excess ethanol under reduced pressure (Rotavap) to obtain a viscous residue.[1]

    • Dilute residue with ice-water.[1]

    • Neutralization: Slowly add 20% Na2CO3 or NH4OH until pH ~9–10.[1] The free base pethidine will separate as an oil.

  • Extraction:

    • Extract with Toluene or Ethyl Acetate (3x).[1]

    • Wash combined organics with water (to remove Pethidinic acid byproduct).[1]

    • Dry over anhydrous Na2SO4.[1]

  • Crystallization (Hydrochloride Salt):

    • Dissolve the crude free base in dry Acetone or Diethyl Ether.[1]

    • Bubble dry HCl gas or add HCl/Ethanol solution until acidic (pH 3).[1]

    • Pethidine Hydrochloride will precipitate as a white crystalline solid.[1]

    • Recrystallize from Ethanol/Ether or Isopropanol.[1]

Part 4: Analytical Controls & Specifications

4.1 Quantitative Data Summary

ParameterSpecificationMethodNotes
Appearance White crystalline powderVisual-
Identification IR, NMR matches std.[1][5]USP <197>-
Melting Point 186°C – 189°CCapillaryHCl Salt
Yield (Step 2) 65% – 75%GravimetricOptimized Process
Impurity A (Precursor) < 0.15%HPLCUnreacted Nitrile
Impurity B (MPTP) < 5 ppm GC-MSCritical Safety Limit
Impurity C (Acid) < 0.5%HPLCHydrolysis Byproduct

4.2 Critical Process Parameters (CPP)

  • Water Content (Step 2): The Pinner reaction requires anhydrous conditions initially to form the imidate. Excess water leads to premature hydrolysis to the Acid (Impurity C) rather than the Ester.

  • Temperature: Do not exceed 85°C during workup to prevent elimination of the ester group, which could theoretically generate MPTP precursors or related styrenes.

Part 5: References

  • Eisleb, O. (1939). Verfahren zur Darstellung von Piperidinderivaten (Process for the preparation of piperidine derivatives). German Patent DE 679281.[1] [1]

  • PubChem. (n.d.).[1] Meperidine (Compound).[1][2][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved February 11, 2026, from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). (2025).[1][10][12] Pethidine Hydrochloride Monograph 0420. Council of Europe.[1] [1]

  • Chemistry Steps. (2024). Synthesis of Pethidine aka Meperidine. Retrieved from [Link]

Sources

Analytical methods for the quantification of 4-Phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Phenylpiperidine-4-carbonitrile (CAS: 40481-13-8 for free base; 51304-58-6 for HCl salt) is a critical intermediate in the synthesis of phenylpiperidine opioids, most notably Pethidine (Meperidine).[1] In forensic and pharmaceutical analysis, it serves as a primary marker for precursor monitoring and impurity profiling.

CRITICAL ADVISORY: Do not confuse this compound with N1-Methylguanosine (CAS 2140-65-0), which appears in some broad chemical databases under similar indexing.[1] Always verify the molecular formula: C₁₂H₁₄N₂ (MW: 186.25 g/mol ).

This guide details two validated pathways for quantification:

  • LC-MS/MS (Method A): The gold standard for trace analysis in biological matrices or complex reaction mixtures.

  • GC-MS (Method B): A robust alternative for forensic seizure analysis, requiring specific derivatization to prevent amine tailing.

Analytical Decision Matrix

The following workflow illustrates the decision logic for selecting the appropriate methodology based on sample matrix and sensitivity requirements.

AnalyticalMatrix Start Sample Intake MatrixCheck Matrix Type? Start->MatrixCheck Bio Biological Fluid (Plasma/Urine) MatrixCheck->Bio Trace Level Synth Synthetic Powder/ Process Intermediate MatrixCheck->Synth High Purity PrepBio SPE or LLE Extraction Bio->PrepBio PrepSynth Dilution in MeOH Synth->PrepSynth SensCheck Sensitivity Required? LCMS Method A: LC-MS/MS (ESI+) SensCheck->LCMS < 10 ng/mL GCMS Method B: GC-MS (Derivatization) SensCheck->GCMS > 1 µg/mL PrepBio->LCMS PrepSynth->SensCheck

Figure 1: Analytical Decision Matrix for selecting between LC-MS/MS and GC-MS workflows.

Method A: LC-MS/MS Quantification (Trace Analysis)[1]

Rationale: The secondary amine in the piperidine ring is highly basic. Electrospray Ionization (ESI) in positive mode yields a strong


 signal. Reverse-phase chromatography on a C18 column retains the hydrophobic phenyl ring while the polar nitrile and amine groups interact with the mobile phase buffer.
Reagents & Standards
  • Reference Standard: this compound HCl (CAS 51304-58-6).[1][2]

  • Internal Standard: Pethidine-d5 or Fentanyl-d5 (structural analogs are preferred if isotopologues are unavailable).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]

Chromatographic Conditions
ParameterSetting
Column C18, 100mm x 2.1mm, 1.7µm or 2.6µm (e.g., Waters BEH or Phenomenex Kinetex)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5 µL
Gradient 0.0 min: 5% B 0.5 min: 5% B 4.0 min: 95% B 5.0 min: 95% B 5.1 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)

The molecule (MW 186.25) forms a stable protonated ion


.
  • Source Temp: 450°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)RoleMechanism
187.3 160.2 20QuantifierLoss of HCN (Nitrile group)
187.3 132.1 35QualifierPiperidine ring cleavage
187.3 115.1 45QualifierPhenyl ring fragment

Protocol Note: The loss of HCN (27 Da) is characteristic of aliphatic nitriles under CID (Collision Induced Dissociation). Ensure your collision energy is optimized to maximize this specific transition.

Method B: GC-MS Quantification (Forensic/High Concentration)[1]

Rationale: As a secondary amine, this compound will exhibit peak tailing and adsorption on active sites in the GC liner.[1] Thermal degradation of the nitrile is also a risk. Derivatization is mandatory for robust quantification.

Derivatization Protocol (TFA-Acylation)

This reaction converts the polar N-H group to a volatile N-Trifluoroacetyl (TFA) amide.[1]

  • Aliquot: Take 100 µL of sample extract (in Ethyl Acetate).

  • Reagent: Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen (N₂).

  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate.

  • Result: Target analyte is now N-TFA-4-phenyl-4-cyanopiperidine (MW increase +96 Da).

GC-MS Parameters
ParameterSetting
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Splitless, 250°C. Liner: Deactivated splitless liner with glass wool.[1]
Oven Program 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min)
Transfer Line 280°C
MS Source 230°C (EI Mode, 70eV)
Identification Criteria (EI Spectrum)

For the underivatized compound (if direct injection is attempted on a base-deactivated column):

  • Molecular Ion: m/z 186 (Medium intensity)

  • Base Peak: m/z 158 (Loss of C2H4 from piperidine ring) or m/z 129.

For the TFA-Derivative :

  • Molecular Ion: m/z 282 (186 + 96)

  • Key Fragments: m/z 282, m/z 255 (Loss of HCN), m/z 69 (CF3).

Validation & Quality Assurance

To ensure "Trustworthiness" and system validity, the following criteria must be met before running unknown samples.

System Suitability Test (SST)

Run a standard at the LOQ (Limit of Quantification) level at the start of every batch.

  • Signal-to-Noise: > 10:1[1]

  • Retention Time Precision: < 2% RSD

  • Tailing Factor (LC): < 1.5 (Critical for the amine)

Linearity & Range
  • LC-MS Range: 1.0 ng/mL – 1000 ng/mL (Quadratic regression often fits better due to detector saturation at high ends).[1]

  • GC-MS Range: 0.1 µg/mL – 50 µg/mL.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Opioid Receptor Agonists.Link

  • National Center for Biotechnology Information (PubChem). this compound (Compound Summary).[1][2]Link[1]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][3]Link[1]

  • Journal of Chromatography B. (2005). LC-MS determination of MPTP and pethidine impurities. (Contextual reference for piperidine fragmentation). Link

Sources

Application Note: Purification Protocols for Crude 4-Phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Phenylpiperidine-4-carbonitrile (CAS: 40481-13-8) is a critical pharmacophore and structural scaffold in the synthesis of opioid analgesics (e.g., pethidine/meperidine analogs) and neurokinin antagonists.[1][2][3] Synthesis typically involves the Strecker reaction or cyclization of bis(2-chloroethyl)amine with benzyl cyanide.[1][2][3]

Crude reaction mixtures often contain significant impurities, including:

  • Unreacted Starting Materials: Benzyl cyanide (neutral), alkyl halides.[2]

  • Side Products: Hydrolyzed amides/acids (due to nitrile instability under harsh conditions), N-alkylated impurities.[1][2][3]

  • Physical Impurities: Colored tars and polymeric residues.[2][3]

This Application Note provides a definitive, self-validating workflow for purifying this secondary amine. Unlike generic guides, we prioritize Acid-Base Extraction as the primary purification engine, followed by Hydrochloric Acid Salt Formation for final polishing, as the free base is often an oil or low-melting solid prone to oxidation.

Strategic Purification Logic

The purification strategy leverages the basicity of the piperidine nitrogen (


) against the neutrality of the nitrile group and common impurities.[2][3]
The "Purity Funnel" Concept
  • Phase 1: Acid-Base Extraction (Chemical Filter): Separates the target amine from neutral organic impurities (e.g., benzyl cyanide) and acidic byproducts.[2][3]

  • Phase 2: Salt Formation (State Change): Converts the potentially oily free base into a crystalline hydrochloride salt (HCl), stabilizing the molecule.

  • Phase 3: Recrystallization (Physical Polish): Removes occluded impurities and trace isomers from the crystal lattice.[2][3]

Visualization: The Purification Workflow

PurificationFlow Start Crude Reaction Mixture (Dark Oil/Solid) Dissolve Dissolve in Organic Solvent (DCM or EtOAc) Start->Dissolve AcidExt Extract with 1M HCl (pH < 2) Dissolve->AcidExt OrgLayer1 Organic Layer (Contains Neutrals: Benzyl Cyanide) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target Amine Salt) AcidExt->AqLayer1 Target in Water Basify Basify with NaOH/NH4OH (pH > 12) AqLayer1->Basify OrgExt2 Extract into DCM/EtOAc Basify->OrgExt2 SaltForm Salt Formation (HCl in Dioxane/Ether) OrgExt2->SaltForm Recryst Recrystallization (EtOH/Et2O) SaltForm->Recryst Final Pure this compound HCl (White Crystalline Solid) Recryst->Final

Figure 1: The "Purity Funnel" workflow leveraging acid-base chemistry to isolate the target amine.

Protocol 1: Acid-Base Extraction (The Work-Up)

Objective: Remove neutral organic impurities (unreacted starting materials) and water-soluble inorganic salts.[1][2][3]

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2][3]

  • Acid: 1M or 2M Hydrochloric Acid (HCl).[2][3]

  • Base: 20% NaOH solution or concentrated Ammonium Hydroxide (

    
    ).
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).[2][3]
Step-by-Step Methodology
  • Initial Dissolution: Dissolve the crude residue in Solvent A (10 mL per gram of crude). If insoluble tars remain, filter through a Celite pad.[2]

  • First Wash (Removal of Salts): Wash the organic phase with brine (saturated NaCl) to remove bulk inorganic salts from the synthesis.[2][3]

  • Acid Extraction (Critical Step):

    • Extract the organic phase with 1M HCl (

      
       volumes).[2][3]
      
    • Mechanism:[2][4][5][6][7][8][9] The this compound is protonated (

      
      ) and migrates to the aqueous layer.[1][2][3] Neutral impurities (e.g., benzyl cyanide) remain in the organic layer.
      
    • Validation: Check the aqueous layer pH; it must be

      
      .[2][3]
      
  • Phase Separation: Retain the Aqueous Layer .[2][3] You may discard the organic layer after verifying (via TLC) that it contains no product.[2][3]

  • Basification:

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add 20% NaOH or

      
       until pH 
      
      
      
      .[1][2][3]
    • Observation: The solution will become cloudy/milky as the free base amine precipitates or oils out.[2][3]

  • Recovery Extraction:

    • Extract the basic aqueous mixture with fresh Solvent A (

      
      ).[2][3]
      
    • Combine organic extracts, dry over

      
      , filter, and evaporate under reduced pressure.
      
    • Result: Semi-purified Free Base (often a yellow/orange oil).[2][3]

Protocol 2: Hydrochloride Salt Formation

Objective: Convert the potentially unstable/oily free base into a stable, crystalline solid suitable for recrystallization.

Reagents Required[1][2][3][4][5][6][7][8][9][10]
  • Solvent: Diethyl Ether (

    
    ) or Isopropanol (IPA).[2][3]
    
  • Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether.[2][3]

Step-by-Step Methodology
  • Dissolution: Dissolve the semi-purified free base in a minimal amount of dry Diethyl Ether or IPA.[2][3]

    • Note: If the free base is not fully soluble, add small amounts of DCM.

  • Acid Addition:

    • Place the flask in an ice bath with vigorous stirring.

    • Dropwise add the HCl solution.[2][3]

    • Endpoint: Continue addition until precipitation ceases and the supernatant pH is acidic (check with wet pH paper).[2][3]

  • Isolation:

    • Filter the white precipitate using a sintered glass funnel.[2][3]

    • Wash the cake with cold Diethyl Ether to remove surface impurities.[2][3]

    • Result: Crude this compound Hydrochloride.[1][2][3]

Protocol 3: Recrystallization (Polishing)

Objective: Achieve >98% purity (HPLC/NMR) by removing occluded isomers and trace colored impurities.

Solvent Selection Guide
Solvent SystemPolarity MixSuitabilityNotes
Ethanol / Diethyl Ether High / LowExcellent Classic "Solvent/Anti-solvent" pair.[1][2][3] Dissolve in hot EtOH, add Et2O until cloudy.
Isopropanol (IPA) MediumGood Single-solvent recrystallization.[1][2][3] Good for large scale.
Methanol / Acetone High / MediumModerate Use if the salt is very insoluble in EtOH.[2][3]
Step-by-Step Methodology (Ethanol/Ether Pair)
  • Dissolution: Place the crude HCl salt in an Erlenmeyer flask. Add boiling Ethanol dropwise with swirling until the solid just dissolves.

    • Tip: If the solution is colored (yellow/brown), add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.[1][2][3]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed.

    • Transfer to a refrigerator (4°C) for 2-4 hours.

  • Filtration: Collect crystals via vacuum filtration.[1][2][3][5] Wash with cold Ether.[1][2][3] Dry in a vacuum oven at 40°C.

Visualization: Solubility Logic

SolubilityLogic Hot Hot Ethanol: High Solubility Cold Cold Ethanol: Lower Solubility Hot->Cold Cooling Crystal Crystal Lattice: Excludes Impurities Cold->Crystal Precipitation Ether Ether Addition: Anti-Solvent Effect Ether->Crystal Forces Saturation

Figure 2: The thermodynamic drivers for recrystallization using a solvent/anti-solvent pair.[1][2][3]

Troubleshooting & Quality Control

Common Issues
  • Oiling Out: If the product separates as an oil instead of crystals during recrystallization, the solution is likely too concentrated or cooled too fast.

    • Fix: Reheat to dissolve, add more solvent (Ethanol), and cool much more slowly (wrap flask in a towel). Scratch the glass with a rod to induce nucleation.[2][3]

  • Low Yield:

    • Cause: Too much solvent used or pH not high enough during extraction.[1][2][3]

    • Fix: Concentrate mother liquors to recover a second crop.[1][2][3] Ensure pH > 12 during basification.[1][2][3]

Analytical Validation[1][2][3]
  • 1H NMR (DMSO-d6): Look for the diagnostic aromatic protons (7.2–7.5 ppm) and the piperidine ring protons.[1][2][3] The HCl salt will show a broad exchangeable proton peak (

    
    ) around 9-10 ppm.[1][2][3]
    
  • Melting Point: The HCl salt should have a sharp melting point.[2][3] (Literature values for similar analogs range 200–300°C; verify against specific batch CoA).

  • IR Spectroscopy: Confirm presence of Nitrile (

    
    ) stretch at ~2230-2240 
    
    
    
    .[1][2][3]

Safety & Regulatory Compliance

  • Cyanide Hazard: Although the nitrile group is covalently bonded, avoid strong acids combined with high heat which could theoretically liberate HCN, though unlikely under these protocols.

  • Controlled Substance Precursor: this compound is structurally related to Pethidine Intermediate A (which is N-methylated).[1][2][3] While the N-unsubstituted form is often not scheduled directly in all jurisdictions, it is a watched precursor.[1][2][3] Ensure compliance with local DEA/EMA regulations regarding record-keeping.[1][2][3]

References

  • PubChem. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:[1][2][3]1) (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link] (Accessed Oct 2023).[2][3] Note: Provides physical property data for the N-benzyl precursor which informs solubility profiles.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2][3] 5th Edition.[1][2][3][10] Longman Scientific & Technical, 1989.[2] (Standard reference for amine purification via acid-base extraction and recrystallization techniques).

  • Organic Syntheses. General Procedures for the Strecker Synthesis and Piperidine Formation. Org.[1][2][3][4][6][] Synth. Coll. Vol. various. (Provides mechanistic grounding for the synthesis and expected impurity profiles of alpha-aminonitriles).

  • Google Patents. Process for the preparation of 4-phenylpiperidine derivatives. (General patent literature describing the isolation of 4-substituted piperidines via HCl salt formation).[1][2][3]

Sources

Application Note: Derivatization of 4-Phenylpiperidine-4-carbonitrile for Novel Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Legal Compliance

4-Phenylpiperidine-4-carbonitrile (4-PPC) is a "privileged structure" in medicinal chemistry, serving as the immediate precursor to the 4-phenylpiperidine class of mu-opioid receptor agonists (e.g., Pethidine/Meperidine, Ketobemidone).[1][2] Because of its structural rigidity and the presence of a quaternary carbon center, it remains a high-value scaffold for developing novel analgesics, neurokinin antagonists, and antidepressants.[1]

Regulatory Warning: 4-PPC is a controlled precursor (List I Chemical in the US; regulated under UN Single Convention).[1][2] All protocols described herein must be conducted in strict compliance with local DEA/regulatory body authorizations. This guide is intended solely for legitimate pharmaceutical research and drug development professionals.

Structural Analysis & Synthetic Utility[1]

The 4-PPC scaffold offers two primary vectors for derivatization, allowing researchers to generate focused libraries with high efficiency.[1][2]

The Two-Point Diversity Strategy
  • Vector A (Secondary Amine): The piperidine nitrogen (

    
    ) is nucleophilic and sterically accessible, ideal for rapid diversification via alkylation, acylation, or reductive amination to modulate lipophilicity (LogP) and metabolic stability.
    
  • Vector B (Nitrile "Warhead"): The C4-nitrile group acts as a masked carbonyl.[2] Due to the steric bulk of the adjacent phenyl ring and the quaternary center, standard hydrolysis requires forcing conditions. However, this position is crucial for pharmacodynamic binding (the "anionic site" interaction in opioid receptors).

Synthetic Pathway Visualization

The following diagram outlines the logical flow for transforming 4-PPC into three distinct compound classes: Amides/Acids , Esters (Pethidine-like) , and Ketones (Ketobemidone-like) .[1][2][3]

G PPC 4-Phenylpiperidine- 4-carbonitrile (4-PPC) Imine Metallo-Imine Intermediate PPC->Imine Grignard (R-MgBr) Anhydrous Amide Primary Amide (Partial Hydrolysis) PPC->Amide H2SO4 (conc) Controlled Temp Ester 4-Carboxylate Esters (Pethidine Class) PPC->Ester ROH / H2SO4 (Pinner Reaction) Ketone 4-Acyl Derivatives (Ketobemidone Class) Imine->Ketone Acid Hydrolysis (H3O+) Acid Carboxylic Acid (Pethidinic Acid) Amide->Acid H2O / Reflux

Figure 1: Divergent synthetic pathways from the 4-PPC scaffold. The nitrile group serves as the pivot point for functional group interconversion.

Detailed Experimental Protocols

Protocol A: C4-Nitrile to Ethyl Ester (Pinner-Type Transformation)

Objective: Synthesis of 4-phenylpiperidine-4-carboxylic acid ethyl esters (Pethidine analogs). Mechanism: Acid-catalyzed alcoholysis.[1][2] The steric hindrance at C4 prevents direct hydrolysis; the reaction proceeds via an imidate intermediate.

Reagents:

  • This compound (1.0 eq)[1][2][4]

  • Absolute Ethanol (Excess, solvent/reactant)

  • Concentrated Sulfuric Acid (

    
    , 6.0 eq)
    

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Addition: Charge the flask with 4-PPC (10 mmol). Add Absolute Ethanol (30 mL).

  • Acidification: Caution: Exothermic. Add conc.

    
     (60 mmol) dropwise via an addition funnel while cooling the flask in an ice bath. Maintain internal temperature < 20°C.
    
  • Reflux: Remove the ice bath and heat the mixture to vigorous reflux (approx. 85°C oil bath) for 10–12 hours .

    • Validation Point: Monitor via TLC (Mobile phase: 9:1 DCM/MeOH). The nitrile spot (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Evaporate approx. 50% of the ethanol under reduced pressure. Pour the residue onto crushed ice (50 g).

  • Neutralization: Basify the aqueous solution to pH 10 using 50% NaOH solution. Note: The ester free base will oil out.

  • Extraction: Extract with Diethyl Ether (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: If necessary, convert to the HCl salt by adding ethanolic HCl, or purify via flash chromatography (Silica, 0-5% MeOH in DCM).

Protocol B: C4-Nitrile to Ketone (Grignard Addition)

Objective: Synthesis of 4-propionyl-4-phenylpiperidine analogs (Ketobemidone class). Mechanism: Nucleophilic attack of the Grignard reagent on the nitrile carbon forms a metallo-imine salt, which hydrolyzes to the ketone upon acidic workup.[1][3]

Reagents:

  • 4-PPC derivative (N-protected or alkylated preferred to prevent N-deprotonation) (1.0 eq)[1][2]

  • Ethylmagnesium Bromide (3.0 M in ether) (3.0 eq)[1]

  • Anhydrous Toluene/Ether (Solvent)[1][2]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and maintain under positive Nitrogen (

    
    ) pressure.
    
  • Solubilization: Dissolve the 4-PPC substrate (10 mmol) in anhydrous Toluene (20 mL).

  • Grignard Addition: Add EtMgBr (30 mmol) dropwise at room temperature. A precipitate (magnesium salt) may form.

  • Reaction Drive: Heat the mixture to 60°C for 4 hours. The nitrile carbon is sterically hindered, requiring thermal energy to drive the addition.

  • Imine Hydrolysis (Critical Step): Cool to 0°C. Quench slowly with 6M HCl (20 mL).

    • Chemistry Insight: This step hydrolyzes the intermediate imine (

      
      ) to the ketone (
      
      
      
      ).[3]
  • Reflux Hydrolysis: Heat the biphasic mixture to reflux for 1 hour to ensure complete hydrolysis of the imine.

  • Isolation: Separate layers. Basify the aqueous layer (if amine product is desired) or extract the organic layer (if N-protected).[1]

Analytical Validation & Data

To ensure the integrity of the synthesized library, compare the spectral fingerprints against the starting material.

Comparative Spectral Data
FeatureStarting Material (4-PPC)Product A (Ester)Product B (Ketone)
IR (Stretching) 2230 cm⁻¹ (sharp, CN) 1730 cm⁻¹ (strong, C=O) 1710 cm⁻¹ (strong, C=O)
1H NMR (C4-H) No proton at C4 (Quaternary)No proton at C4No proton at C4
13C NMR (C4) ~120 ppm (CN carbon)~175 ppm (Ester C=O)~210 ppm (Ketone C=O)
Solubility Low in water; High in DCMHigh in organic solventsModerate (depends on R group)
Analytical Workflow Diagram

The following logic gate ensures that only validated compounds proceed to biological screening.

Validation Sample Crude Reaction Product IR_Check IR Spectroscopy Check for 2230 cm-1 Sample->IR_Check Decision Nitrile Peak Present? IR_Check->Decision Reprocess Reprocess: Increase Temp/Time Decision->Reprocess Yes (Incomplete) NMR 1H / 13C NMR Confirm C=O Signal Decision->NMR No (Complete) Reprocess->Sample Final Release for Bio-Assay NMR->Final

Figure 2: Quality Control decision tree for 4-PPC derivatization.

References

  • Eisleb, O. (1941). Verfahren zur Darstellung von Piperidinderivaten (Process for the preparation of piperidine derivatives). German Patent DE 679281.[2]

  • Chemistry Steps. (n.d.). Synthesis of Pethidine (Meperidine). Retrieved October 26, 2023. [Link]

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 71258189, this compound hydrochloride. [Link][1][2]

  • Master Organic Chemistry. (2023). Reaction of Grignard Reagents with Nitriles to give Ketones. [Link]

  • Ellis, F. et al. (2023). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 4-Phenylpiperidine-4-carbonitrile in Opioid Analgesic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in the architecture of numerous synthetic opioids, representing a critical pharmacophore for analgesic activity.[1][2] This technical guide provides an in-depth exploration of 4-phenylpiperidine-4-carbonitrile and its derivatives as pivotal precursors in the synthesis of potent opioid analgesics, with a primary focus on the classic and instructive synthesis of Pethidine (also known as Meperidine).[3] We will dissect the synthetic pathway from both a strategic and practical perspective, explaining the chemical rationale behind procedural choices and providing detailed, field-tested protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of analgesic synthesis.

Introduction: The Phenylpiperidine Class and its Progenitor

The phenylpiperidine class of synthetic opioids emerged as a significant departure from the complex, polycyclic structures of morphine alkaloids.[4] These entirely laboratory-synthesized molecules offered a new paradigm in pain management.[5][6] Pethidine, the prototype of this large family of analgesics, was first synthesized by Otto Eisleb in 1938 during research into anticholinergic agents; its potent analgesic properties were subsequently discovered by Otto Schaumann.[5][7]

The core structure, 1-methyl-4-phenylpiperidine, is considered a key carrier of the analgesic effect, and its synthesis provides a classic example of fundamental organic reactions converging to build a bioactive molecule.[5][8] Central to this synthesis is the formation and subsequent transformation of a nitrile intermediate, 1-methyl-4-phenylpiperidine-4-carbonitrile, which serves as the direct precursor to the final active pharmaceutical ingredient.[8][9]

The Synthetic Blueprint: From Precursors to Pethidine

The most established route to Pethidine, often referred to as the Eisleb synthesis, involves two primary stages: the formation of the substituted piperidine nitrile and its subsequent conversion to the final ethyl ester.

Part A: Formation of the Piperidine Nitrile Core

The foundational step involves the construction of the 1-methyl-4-phenylpiperidine-4-carbonitrile ring system. This is classically achieved through a condensation reaction between benzyl cyanide and an N-methylated nitrogen mustard analogue, N,N-bis-(2-chloroethyl)-N-methylamine.[8][10]

  • Causality of Reagent Choice:

    • Benzyl Cyanide: The methylene bridge (-CH2-) adjacent to both the phenyl ring and the nitrile group is acidic. This allows for deprotonation by a strong base to form a stabilized carbanion.

    • N,N-bis-(2-chloroethyl)-N-methylamine: This molecule acts as a bifunctional alkylating agent. The two chloroethyl arms are susceptible to intramolecular nucleophilic attack by the nitrogen, but in the presence of a stronger external nucleophile (the benzyl cyanide carbanion), they undergo a double alkylation to form the piperidine ring.

    • Sodium Amide (NaNH₂): A very strong base is required to effectively deprotonate the benzylic carbon of benzyl cyanide, initiating the reaction.[7][10]

This initial cyclization directly yields the pivotal intermediate, 1-methyl-4-phenylpiperidine-4-carbonitrile (also known as Pethidine nitrile or Demerol nitrile).[9][10][11]

Part B: Elaboration of the Nitrile to the Active Ester

The conversion of the nitrile group into the ethyl ester characteristic of Pethidine is a two-step process involving hydrolysis followed by esterification.[8] This sequence is a common strategy in organic synthesis for transforming a stable nitrile into a more reactive carboxylic acid and then into the desired ester.

The cyano group (-C≡N) of the piperidine intermediate is hydrolyzed to a carboxylic acid (-COOH), yielding the intermediate known as Pethidinic acid (1-methyl-4-phenylpiperidine-4-carboxylic acid).[8][12]

  • Methodology Choice & Rationale:

    • Acid/Base Catalyzed Hydrolysis: The traditional method involves heating the nitrile under strongly acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions.[13] This is an effective but harsh method that can require significant energy input and lead to the formation of substantial salt waste, complicating purification.[13]

    • Enzymatic Hydrolysis: A milder, more environmentally benign alternative involves the use of a nitrilase enzyme.[13] This approach proceeds under gentle conditions (e.g., 30-35 °C, neutral pH), often leading to cleaner reactions and simpler product isolation, which is highly advantageous for industrial-scale production.[13]

The final step is the conversion of Pethidinic acid to its ethyl ester, Pethidine. The most common and direct method is the Fischer esterification.[5]

  • Mechanism & Conditions: This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).[8] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium process, and excess ethanol is used to drive it towards the product side.

The overall synthetic pathway is a robust and well-documented route to this important class of analgesics.

Visualization of the Synthetic Pathway

The following diagrams illustrate the chemical transformations and the logical flow of the experimental process.

G cluster_0 Part A: Ring Formation cluster_1 Part B: Functional Group Transformation A Benzyl Cyanide + N,N-bis(2-chloroethyl)methylamine B 1-Methyl-4-phenyl- piperidine-4-carbonitrile A->B NaNH₂ C Pethidinic Acid (Carboxylic Acid Intermediate) B->C Hydrolysis (H⁺/H₂O or Nitrilase) D Pethidine (Final Product) C->D Esterification (EtOH / H⁺)

Caption: Overall synthetic pathway to Pethidine.

G start Start: 1-Methyl-4-phenyl- piperidine-4-carbonitrile hydrolysis Step 1: Hydrolysis - Add H₂SO₄/H₂O - Reflux for specified time start->hydrolysis workup1 Step 2: Work-up 1 - Cool reaction - Neutralize pH - Extract with organic solvent hydrolysis->workup1 isolate_acid Step 3: Isolate Intermediate - Dry organic layer - Evaporate solvent - Purify Pethidinic Acid workup1->isolate_acid esterify Step 4: Esterification - Dissolve acid in excess EtOH - Add H₂SO₄ catalyst - Reflux isolate_acid->esterify workup2 Step 5: Work-up 2 - Remove excess EtOH - Neutralize with base - Extract with organic solvent esterify->workup2 purify Step 6: Final Purification - Wash organic layer - Dry and evaporate solvent - Vacuum distillation of Pethidine workup2->purify end End: Pure Pethidine purify->end

Caption: Step-by-step experimental workflow.

Experimental Protocols

Disclaimer: These protocols describe the synthesis of controlled substances and should only be performed by qualified professionals in a legally sanctioned and appropriately equipped laboratory setting. Adherence to all local, national, and international regulations is mandatory.

Protocol 1: Acid-Catalyzed Hydrolysis of 1-Methyl-4-phenylpiperidine-4-carbonitrile
  • Objective: To convert the nitrile intermediate into Pethidinic acid.

  • Materials:

    • 1-Methyl-4-phenylpiperidine-4-carbonitrile (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Deionized Water

    • Sodium Hydroxide (NaOH) solution (for neutralization)

    • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-Methyl-4-phenylpiperidine-4-carbonitrile.

    • Carefully add a 1:1 (v/v) mixture of concentrated H₂SO₄ and water. Caution: This addition is highly exothermic. Perform slowly in an ice bath.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the flask to room temperature in an ice bath.

    • Slowly and carefully neutralize the acidic solution by adding a concentrated NaOH solution until the pH is approximately 7. Pethidinic acid may precipitate at its isoelectric point.

    • Extract the aqueous mixture three times with an organic solvent (e.g., DCM).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude Pethidinic acid.

    • The product can be further purified by recrystallization.

Protocol 2: Fischer Esterification of Pethidinic Acid
  • Objective: To synthesize Pethidine from Pethidinic acid.

  • Materials:

    • Pethidinic acid (1.0 eq)

    • Absolute Ethanol (EtOH, large excess)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

    • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

    • Dichloromethane (DCM) or Diethyl Ether

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve Pethidinic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1-0.2 eq).

    • Heat the mixture to reflux and maintain for 6-9 hours, monitoring by TLC until the starting material is consumed.[13]

    • Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in water and carefully neutralize the mixture with a saturated NaHCO₃ solution.

    • Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure. The resulting crude Pethidine is an oil.

    • Purify the final product by vacuum distillation, collecting the fraction at the appropriate boiling point (approx. 125-128 °C at 5-28 mmHg).[13]

Data Summary

The following table summarizes key physicochemical properties of the compounds involved in the synthesis.

Compound NameMolecular FormulaMolar Mass ( g/mol )Role in Synthesis
1-Methyl-4-phenylpiperidine-4-carbonitrileC₁₃H₁₆N₂200.28Precursor
Pethidinic AcidC₁₃H₁₇NO₂219.28Intermediate
Pethidine (Meperidine)C₁₅H₂₁NO₂247.33Final Product

Data sourced from PubChem CID 62513, 101106, and general chemical knowledge.[9][12]

Conclusion and Broader Context

The synthesis of Pethidine from its 4-cyano-4-phenylpiperidine precursor is a foundational process in medicinal chemistry that illustrates the strategic conversion of functional groups to achieve a desired bioactive molecule. The principles demonstrated here—piperidine ring formation, nitrile hydrolysis, and Fischer esterification—are broadly applicable to the synthesis of a wide range of phenylpiperidine analgesics, including potent derivatives like fentanyl and its analogues.[6] Understanding these core transformations is essential for researchers aiming to develop novel analgesics with improved therapeutic profiles. The choice between classical harsh reaction conditions and modern, milder enzymatic methods highlights the ongoing evolution of synthetic strategy, balancing efficiency with sustainability and safety.[13]

References

  • CN105349593A - Pethidine hydrochloride preparation method - Google P
  • Synthesis of Pethidine aka Meperidine - Chemistry Steps. (URL: [Link])

  • Pethidine - WikiProjectMed - MDWiki. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • Pethidinic acid - Wikipedia. (URL: [Link])

  • Pethidine - EPFL Graph Search. (URL: [Link])

  • Synthesis of meperidine - US3824242A - Google P
  • [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs] - PubMed. (URL: [Link])

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (URL: [Link])

  • PETHIDINE - Chemistry Education - Homi Bhabha Centre for Science Education. (URL: [Link])

  • 4-Phenylpiperidine – Knowledge and References - Taylor & Francis. (URL: [Link])

  • EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google P
  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google P
  • US2904550A - 4-phenylpiperidines and their preparation - Google P
  • The excretion of pethidine and its derivatives - PubMed. (URL: [Link])

  • Pethidine - Wikipedia. (URL: [Link])

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (URL: [Link])

  • 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem. (URL: [Link])

  • Basic opioid pharmacology: an update - PMC - PubMed Central - NIH. (URL: [Link])

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. (URL: [Link])

  • 1-methyl-4-phenylpiperidine-4-carbonitrile (C13H16N2) - PubChemLite. (URL: [Link])

Sources

Application Notes and Protocols for Radiolabeling 4-Phenylpiperidine-4-carbonitrile Derivatives for Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Phenylpiperidine-4-carbonitrile Scaffolds in Molecular Imaging

The this compound scaffold is a cornerstone in the development of high-affinity ligands for various central nervous system (CNS) targets. Notably, derivatives of this structure have demonstrated exceptional affinity and selectivity for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders.[1] Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the non-invasive quantification of biological processes at the molecular level.[2] By radiolabeling this compound derivatives with positron-emitting (e.g., Fluorine-18, Carbon-11) or gamma-emitting radionuclides, we can create imaging agents (radiotracers) to visualize and quantify the distribution and density of their target receptors in living subjects. This capability is invaluable for understanding disease pathophysiology, developing novel therapeutics, and potentially for early diagnosis and monitoring treatment response.

This guide provides a comprehensive overview of the methodologies for the synthesis of precursors, radiolabeling, quality control, and preclinical evaluation of this compound-based radiotracers, with a primary focus on [¹⁸F]fluorination for PET imaging of the σ1 receptor.

PART 1: Precursor Synthesis

The successful and reproducible radiolabeling of a target compound is critically dependent on the purity and structural integrity of the precursor molecule. For nucleophilic [¹⁸F]fluorination, a common strategy is to employ a precursor bearing a good leaving group, such as a tosylate, which can be readily displaced by the [¹⁸F]fluoride ion.

Rationale for Precursor Design

The choice of a tosylate leaving group is predicated on its high reactivity towards nucleophilic substitution, which is essential for achieving high radiochemical yields within the short timeframe dictated by the half-life of ¹⁸F (approximately 110 minutes). The precursor design typically involves a multi-step synthesis to introduce the tosylate group at a position that is amenable to radiolabeling without compromising the ligand's affinity for its target. A common approach is to introduce an ethoxy-tosylate moiety onto a phenolic precursor.

Experimental Protocol: Synthesis of a Tosylate Precursor

This protocol outlines the synthesis of a tosylate precursor for the radiolabeling of a this compound derivative, adapted from methodologies described in the literature.

Step 1: N-Boc Protection of this compound

The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during subsequent synthetic steps.[3]

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.

  • Procedure:

    • Dissolve this compound in DCM.

    • Add an aqueous solution of NaHCO₃.

    • Add Boc₂O to the biphasic mixture and stir vigorously at room temperature overnight.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain N-Boc-4-phenylpiperidine-4-carbonitrile.

Step 2: Alkylation with a Ditosylated Linker

This step introduces the tosylated linker to the core structure.

  • Materials: N-Boc-4-phenylpiperidine-4-carbonitrile, Ethylene glycol ditosylate, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Boc-4-phenylpiperidine-4-carbonitrile in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution in an ice bath and add NaH portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of ethylene glycol ditosylate in anhydrous DMF dropwise.

    • Heat the reaction mixture and monitor by Thin Layer Chromatography (TLC) until completion.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Boc Deprotection

The final step in precursor synthesis is the removal of the Boc protecting group to yield the free amine, which is essential for receptor binding.

  • Materials: Boc-protected tosylate precursor, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected tosylate precursor in DCM.

    • Add TFA dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

    • Evaporate the solvent and excess TFA under reduced pressure.

    • Purify the resulting tosylate precursor, typically as a salt, by recrystallization or chromatography.

PART 2: Radiolabeling with Fluorine-18

The short half-life of ¹⁸F necessitates a rapid and efficient radiolabeling procedure. Nucleophilic substitution of a tosylate precursor is a robust and widely used method.

Workflow for [¹⁸F]Fluorination

RadiosynthesisWorkflow Drying Drying Precursor Precursor Drying->Precursor Reactive [18F]Fluoride Heating Heating HPLC HPLC Heating->HPLC Crude Reaction Mixture QC QC FinalProduct FinalProduct QC->FinalProduct Final Radiotracer for Injection

Detailed Protocol for [¹⁸F]Fluorination

This protocol is a generalized procedure based on established methods for labeling tosylate precursors.[4]

  • Materials: Tosylate precursor, Anhydrous acetonitrile (MeCN), Kryptofix 2.2.2 (K₂₂₂), Potassium carbonate (K₂CO₃), Water for Injection, [¹⁸F]Fluoride in [¹⁸O]water.

  • Procedure:

    • Preparation of [¹⁸F]Fluoride:

      • Trap the cyclotron-produced [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).

      • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.[5]

      • Dry the [¹⁸F]fluoride complex by azeotropic distillation under a stream of nitrogen at approximately 100-110°C, with the addition of anhydrous acetonitrile.[5]

    • Radiolabeling Reaction:

      • Dissolve the tosylate precursor (typically 1-5 mg) in anhydrous acetonitrile.

      • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

      • Seal the reaction vessel and heat at a specified temperature (e.g., 110°C) for a set time (e.g., 15 minutes). The optimal temperature and time should be determined empirically for each specific precursor.

    • Purification:

      • After cooling, dilute the reaction mixture with the mobile phase for HPLC.

      • Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column) to separate the [¹⁸F]labeled product from unreacted [¹⁸F]fluoride and other impurities.[1]

      • Collect the fraction corresponding to the desired radiolabeled product.

    • Formulation:

      • The collected HPLC fraction, often in an organic solvent/water mixture, is typically reformulated into a physiologically compatible solution. This is commonly achieved by trapping the product on a C18 Sep-Pak cartridge, washing with sterile water to remove the organic solvent, and then eluting the final product with ethanol and saline for injection.

PART 3: Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical product.[6][7] Key QC tests are performed to determine the identity, purity, and concentration of the final product.

Parameter Method Acceptance Criteria Rationale
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches that of the non-radioactive standard.Confirms that the radioactivity is associated with the correct chemical entity.
Radiochemical Purity Analytical Radio-HPLC, Radio-TLC>95% of total radioactivity is in the form of the desired product.Ensures that the majority of the injected radioactivity corresponds to the active tracer, minimizing off-target radiation dose and improving image quality.[3][8]
Radionuclidic Purity Gamma-ray Spectroscopy>99.5% of radioactivity is from ¹⁸F.Verifies the absence of other radioactive isotopes that could degrade image quality and increase patient radiation exposure.[9]
Specific Activity Calculated from radioactivity and massReported in GBq/µmol or Ci/µmol.High specific activity is crucial to minimize the injected chemical mass, avoiding potential pharmacological effects and receptor saturation.
pH pH meter or pH stripsTypically between 4.5 and 7.5.Ensures the final formulation is physiologically compatible and will not cause discomfort upon injection.
Sterility & Endotoxins Standard microbiological testsSterile and passes endotoxin test.Essential for any injectable pharmaceutical to prevent infection and pyrogenic reactions.

PART 4: Preclinical Evaluation

Once the radiolabeled compound has passed all quality control tests, its biological properties must be evaluated in vitro and in vivo to validate its utility as an imaging agent.

In Vitro Binding Assays

In vitro binding assays are performed to determine the affinity and selectivity of the new radioligand for its target receptor.[7]

  • Protocol: Sigma-1 Receptor Competition Binding Assay

    • Tissue Preparation: Homogenize brain tissue (e.g., from rat or guinea pig) known to have a high density of σ1 receptors in a suitable buffer.

    • Assay Setup: In a 96-well plate, incubate the tissue homogenate with a known concentration of a selective σ1 radioligand (e.g., -pentazocine) and varying concentrations of the newly synthesized non-radioactive this compound derivative.[10]

    • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[10]

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging in Rodents

In vivo PET imaging studies in animal models are essential to assess the brain uptake, regional distribution, and target engagement of the new radiotracer.[6][11]

  • Protocol: Rodent PET Imaging Study

    • Animal Preparation: Anesthetize the animal (e.g., a rat or mouse) and place it in the PET scanner.

    • Radiotracer Administration: Administer a bolus injection of the radiolabeled this compound derivative via a tail vein catheter.

    • Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

    • Blocking Studies: To demonstrate target specificity, a separate group of animals is pre-treated with a high dose of a known σ1 receptor ligand (e.g., haloperidol) before the administration of the radiotracer. A significant reduction in brain uptake in the pre-treated animals compared to the baseline scan indicates specific binding to the target receptor.

    • Image Analysis: Reconstruct the PET images and analyze the time-activity curves in various brain regions of interest to assess the tracer's kinetics and regional distribution.

Metabolite Analysis

It is crucial to determine the extent to which the radiotracer is metabolized in vivo, as radiolabeled metabolites can cross the blood-brain barrier and confound the PET signal.[12][13]

  • Protocol: Brain Metabolite Analysis

    • At various time points after radiotracer injection, euthanize the animals and rapidly excise the brain.

    • Homogenize the brain tissue in a suitable solvent (e.g., acetonitrile/water).

    • Centrifuge the homogenate to precipitate proteins.

    • Analyze the supernatant using radio-HPLC to separate the parent radiotracer from its radioactive metabolites.

    • Quantify the percentage of radioactivity corresponding to the parent compound at each time point.

Conclusion

The this compound scaffold provides a versatile platform for the development of potent and selective radiotracers for PET imaging. The protocols outlined in this guide offer a comprehensive framework for the synthesis, radiolabeling, quality control, and preclinical evaluation of these promising imaging agents. Adherence to these detailed methodologies, coupled with a thorough understanding of the underlying scientific principles, is paramount for the successful development of novel radiopharmaceuticals for both preclinical research and potential clinical translation.

References

  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (n.d.). Google Patents.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
  • [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. (2023). Digital Commons@Becker. Retrieved from [Link]

  • Improved synthesis of [18F]fluoromethyl tosylate, a convenient reagent for radiofluoromethylations. (2005). ResearchGate. Retrieved from [Link]

  • A convenient synthesis of N-Boc-4-formylpiperidine. (2000). ResearchGate. Retrieved from [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
  • US6444822B1 - Process for the preparation of 3-substituted 4-phenyl-piperidine derivative. (n.d.). Google Patents.
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents.
  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2022). MDPI. Retrieved from [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (1993). ResearchGate. Retrieved from [Link]

  • Characterization of Brain Metabolism by Nuclear Magnetic Resonance. (2013). PubMed Central (PMC). Retrieved from [Link]

  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. (2022). PubMed Central (PMC). Retrieved from [Link]

  • Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. (2019). PubMed Central (PMC). Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]

  • Metabolic alterations: a biomarker for radiation-induced injury of normal brain. An MR Spectroscopy study. (2012). PubMed Central (PMC). Retrieved from [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers. Retrieved from [Link]

  • Positron emission tomography. (n.d.). Wikipedia. Retrieved from [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). ACS Publications. Retrieved from [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. Retrieved from [Link]

  • Mapping of Regional Distributions of Brain Metabolites in Healthy Young Adults using Three-dimensional Echoplanar Spectroscopic Imaging. (2016). ISMRM. Retrieved from [Link]

  • A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects. (2015). National Institutes of Health. Retrieved from [Link]

  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. (2022). University of Groningen Research Portal. Retrieved from [Link]

  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. (2024). The Center for Forensic Science Research & Education. Retrieved from [Link]

  • Quantification of brain tumor metabolites in magnetic resonance spectroscopy using singular value decomposition. (2021). Universitas Airlangga. Retrieved from [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

Sources

Scale-up synthesis of 4-Phenylpiperidine-4-carbonitrile for pilot studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 4-Phenylpiperidine-4-carbonitrile for Pilot Studies

Introduction: The Strategic Importance of this compound

This compound is a critical starting material and key intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs). Most notably, it is the direct precursor to pethidine (also known as meperidine), a widely used synthetic opioid analgesic.[1] The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in various drugs targeting the central nervous system.[2][3]

Given its significance, developing a robust, scalable, and safe synthesis protocol is paramount for pharmaceutical development and pilot-scale production. This compound, often referred to as "pethidine intermediate A," is a controlled substance in many jurisdictions due to its direct application in the manufacture of narcotics.[4][5][6] Therefore, any scale-up activity must be conducted with stringent adherence to regulatory and safety protocols.

This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for pilot plant operations. The chosen synthetic route is a variation of the Strecker synthesis, which is well-documented and amenable to industrial scales.[7][8][9] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology, and emphasize the critical safety considerations necessary for handling the hazardous materials involved.

Synthetic Route Selection: A Justification for the Strecker Approach

For the scale-up synthesis of this compound, several routes are theoretically possible. However, for pilot studies and eventual manufacturing, the chosen pathway must be efficient, cost-effective, and reproducible. The selected method is a two-step, one-pot synthesis starting from 1-methyl-4-piperidone.

This route is advantageous for several reasons:

  • Convergent Synthesis: It assembles the key fragments of the molecule in a direct manner.

  • Cost-Effective Starting Materials: 1-methyl-4-piperidone and the other reagents are commercially available in bulk.

  • Established Chemistry: The Strecker synthesis of α-aminonitriles is a classic and well-understood transformation, which reduces process development risk.[7][8]

The overall transformation is as follows:

  • Condensation: Aniline reacts with 1-methyl-4-piperidone to form an enamine intermediate.

  • Cyanation: The enamine reacts with a cyanide source (in this case, hydrocyanic acid generated in situ) to form the target α-aminonitrile, this compound.

This approach avoids the need for isolating sensitive intermediates and can be performed as a single operational sequence, which is highly desirable for large-scale production.

Reaction Mechanism: The Chemistry of α-Aminonitrile Formation

The core of this synthesis is the Strecker reaction, which involves the formation of an α-aminonitrile from a ketone, an amine, and a cyanide source.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of aniline on the carbonyl carbon of 1-methyl-4-piperidone. This is followed by dehydration to form a reactive iminium ion intermediate. The acidic conditions of the reaction mixture catalyze this step by protonating the hydroxyl group of the hemiaminal intermediate, making it a good leaving group (water).

  • Nucleophilic Attack by Cyanide: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion.[7] This step forms the stable carbon-carbon bond at the 4-position of the piperidine ring, yielding the final product, this compound.

The reaction is typically performed in a protic solvent to facilitate the proton transfers involved in iminium ion formation.

Experimental Protocol: Pilot Scale Synthesis (1 kg Scale)

This protocol is designed for a target output of approximately 1 kg of this compound. All operations involving cyanide must be performed in a well-ventilated chemical fume hood or a designated, controlled environment with continuous air monitoring.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityMolesNotes
1-Methyl-4-piperidone1445-73-4113.16 g/mol 0.56 kg4.95Starting ketone
Aniline62-53-393.13 g/mol 0.46 kg4.94Amine source
Sodium Cyanide (NaCN)143-33-949.01 g/mol 0.29 kg5.92EXTREMELY TOXIC
Glacial Acetic Acid64-19-760.05 g/mol 0.8 L-Solvent and catalyst
Toluene108-88-392.14 g/mol 5.0 L-Extraction solvent
Sodium Hydroxide (50% aq.)1310-73-240.00 g/mol As needed-For neutralization
Brine (Saturated NaCl)7647-14-558.44 g/mol 2.0 L-For washing
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol 0.5 kg-Drying agent

Equipment:

  • 20 L glass-lined reactor with overhead stirring, temperature control (heating/cooling mantle), and a reflux condenser.

  • Addition funnel (2 L).

  • pH meter.

  • Separatory funnel (20 L).

  • Rotary evaporator with a suitable receiving flask.

  • Filtration apparatus.

  • Personal Protective Equipment (PPE): Chemical resistant gloves (nitrile or neoprene), splash goggles, face shield, lab coat, and appropriate respiratory protection.[10]

  • Cyanide Antidote Kit must be readily available.

Synthetic Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Cyanation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with 1-Methyl-4-piperidone, Aniline, and Acetic Acid B Cool Reactor to 0-5 °C A->B D Slowly Add NaCN Solution to Reactor (Maintain T < 10 °C) B->D C Prepare NaCN Solution in Water C->D E Warm to Room Temp. and Stir for 12-18h D->E F Monitor Reaction by TLC/HPLC E->F G Cool to 5 °C and Quench with Water F->G H Neutralize with 50% NaOH to pH 10-11 G->H I Extract with Toluene (x3) H->I J Combine Organic Layers and Wash with Brine I->J K Dry over Na2SO4 J->K L Filter and Concentrate via Rotary Evaporation K->L M Recrystallize Crude Product from Isopropanol/Heptane L->M N Filter and Dry Product Under Vacuum M->N O Characterize Final Product (NMR, HPLC, MS) N->O

Caption: Workflow for the pilot-scale synthesis of this compound.

Step-by-Step Synthesis Protocol

PART 1: REACTION SETUP AND CYANATION

  • Reactor Charging: To the 20 L reactor, charge 1-methyl-4-piperidone (0.56 kg), aniline (0.46 kg), and glacial acetic acid (0.8 L).

  • Initial Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a cooling bath.

  • Cyanide Solution Preparation: In a separate vessel, carefully dissolve sodium cyanide (0.29 kg) in 1.0 L of deionized water. CAUTION: This is an exothermic process and releases toxic fumes. This must be done in a fume hood.

  • Controlled Addition: Slowly add the sodium cyanide solution to the reactor via the addition funnel over a period of 2-3 hours. The internal temperature of the reactor must be maintained below 10 °C throughout the addition. Causality: This slow, cold addition is critical to control the exotherm of the reaction and to prevent the excessive formation of hydrogen cyanide (HCN) gas.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C). Continue stirring for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

PART 2: WORK-UP AND ISOLATION

  • Quenching: Once the reaction is complete, cool the reactor back down to 5-10 °C. Carefully and slowly quench the reaction by adding 5.0 L of cold water.

  • Neutralization: With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution to basify the mixture to a pH of 10-11. CAUTION: This is highly exothermic. The temperature should be kept below 25 °C. Causality: Neutralization is required to deprotonate the piperidine nitrogen and to ensure the product is in its free base form for extraction into an organic solvent.

  • Extraction: Transfer the mixture to a 20 L separatory funnel. Extract the aqueous layer with toluene (1 x 2.0 L, then 2 x 1.5 L).

  • Washing: Combine the organic extracts and wash with 2.0 L of brine. This helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate (0.5 kg), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

PART 3: PURIFICATION AND CHARACTERIZATION

  • Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Slowly add heptane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Final Product Isolation: Collect the solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40-50 °C.

  • Characterization: The final product should be characterized to confirm its identity and purity.

    • HPLC: To determine purity (typically >98%).

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight (200.28 g/mol ).[4]

    • Melting Point: To compare with literature values.

Critical Safety Considerations: Handling Cyanide

The use of sodium cyanide presents a significant and acute toxic hazard. In the acidic reaction medium, it generates highly toxic hydrogen cyanide (HCN) gas.[11] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: All manipulations of solid cyanide and the reaction itself must be conducted within a certified chemical fume hood or an equivalent ventilated enclosure.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, closed-toe shoes, chemical splash goggles, and a face shield.[11] Use heavy-duty nitrile or neoprene gloves; consider double-gloving.[10]

  • Emergency Preparedness:

    • Never work alone when handling cyanides.[10]

    • Ensure a cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) is available and that personnel are trained in its use.

    • Establish a clear emergency response plan. In case of exposure, immediately remove the victim from the contaminated area and seek emergency medical attention.[12][13]

  • Waste Disposal: All cyanide-containing waste (liquid and solid) must be collected and disposed of as hazardous waste. Do not mix cyanide waste with acidic waste streams, as this will liberate HCN gas.[11] The work area and glassware should be decontaminated with a bleach solution at a pH > 10.[11]

Quality Control and Analytical Methods

To ensure the reliability of the synthesis for pilot studies, a robust quality control (QC) strategy is essential.[14][15]

TestMethodSpecificationPurpose
In-Process Control TLC / HPLCStarting material < 2%To determine reaction completion.
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumTo confirm the chemical structure.
Purity Assay HPLC≥ 98.0%To quantify the purity of the final product.
Residual Solvents GC-HSToluene, IPA, Heptane ≤ ICH limitsTo ensure solvents are removed to safe levels.
Appearance VisualWhite to off-white solidTo check physical characteristics.

Analytical fingerprinting techniques can be employed to create a comprehensive profile of the synthesized material, which is valuable for batch-to-batch consistency.[16]

Conclusion

This application note details a comprehensive and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the outlined safety procedures, researchers and drug development professionals can confidently produce this vital intermediate for pilot studies and further pharmaceutical development. The self-validating nature of the protocol, with its integrated in-process and quality controls, ensures a reproducible and high-purity outcome suitable for progression in a regulated environment.

References

  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google P
  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
  • A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride | Request PDF - ResearchGate. (URL: [Link])

  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google P
  • US6444822B1 - Process for the preparation of 3-substituted 4-phenyl-piperidine derivative - Google P
  • US2904550A - 4-phenylpiperidines and their preparation - Google P
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and evaluation of a (18) F-labeled this compound radioligand for σ1 receptor imaging - PubMed. (URL: [Link])

  • 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem. (URL: [Link])

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. (URL: [Link])

  • News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. (URL: [Link])

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed. (URL: [Link])

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (URL: [Link])

  • 4-Phenylpiperidine – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Analytical Methods and Control Strategies: The Forgotten Interface? (URL: [Link])

  • Strecker Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Cyanide Safe Use Guidelines - Columbia | Research. (URL: [Link])

  • Analytical Fingerprinting: Current Techniques and Applications in Quality Control and Biomarker Discovery. (URL: [Link])

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])

  • DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. (URL: [Link])

  • Cyanides | Division of Research Safety - University of Illinois. (URL: [Link])

  • The Strecker Synthesis--Another Way to Make Amino Acids - YouTube. (URL: [Link])

  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (URL: [Link])

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (URL: [Link])

  • Fentanyl - Wikipedia. (URL: [Link])

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. (URL: [Link])

Sources

Application Note: 4-Phenylpiperidine-4-carbonitrile in Medicinal Chemistry

[1]

Part 1: Introduction & Structural Significance[2]

The This compound scaffold represents a classic challenge in medicinal chemistry: the construction of a quaternary carbon center within a heterocyclic ring. This specific geometry forces the phenyl ring into an axial or equatorial position depending on N-substitution, governing the molecule's interaction with the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs), specifically the

Key Chemical Features[1][3][4][5][6][7][8][9]
  • Gem-Disubstitution: The C4 position holds both a lipophilic phenyl group and a polar nitrile (cyano) group.

  • Versatile Handle: The nitrile is a "masked" carbonyl; it can be hydrolyzed to esters (pethidine class), amides (diphenoxylate class), or reduced to primary amines (spiro-cyclic derivatives).[1]

  • Lipophilicity Control: The piperidine nitrogen allows for rapid modulation of LogP and blood-brain barrier (BBB) penetration via alkylation.

Part 2: Synthetic Protocols

Protocol A: Construction of the Quaternary Center (The "Bis-Alkylation" Strategy)

Objective: Synthesize 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A). Mechanism: Double nucleophilic substitution (

1
Reagents
  • Phenylacetonitrile (1.0 eq)[1]

  • Bis(2-chloroethyl)methylamine (Mechlorethamine) (1.1 eq)

  • Sodium Amide (NaNH

    
    ) or Sodium Hydride (NaH) (2.2 eq)[1]
    
  • Solvent: Toluene or THF (Anhydrous)[1]

  • Temperature: 60°C – Reflux[1]

Step-by-Step Methodology
  • Carbanion Formation: Under an inert atmosphere (

    
    ), suspend NaH (60% dispersion) in anhydrous THF. Add phenylacetonitrile dropwise at 0°C. Observation: Evolution of 
    
    
    gas indicates deprotonation.[1] Stir for 1 hour until gas evolution ceases.
  • First Alkylation: Add Bis(2-chloroethyl)methylamine dropwise. The solution will darken.

  • Cyclization (Ring Closure): Heat the mixture to a gentle reflux (65-70°C) for 3-5 hours. The intramolecular attack of the secondary carbanion onto the second chloro-ethyl arm closes the piperidine ring.

  • Quench & Isolation: Cool to 0°C. Carefully quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    ).[1]
  • Purification: The crude oil is often purified via crystallization of its HCl salt from isopropanol/ether.[1]

Critical Control Point: Temperature control during the second alkylation is vital. If too hot, polymerization of the mustard occurs.[1] If too cold, the cyclization stalls, leading to mono-alkylated impurities.[1]

Protocol B: Divergent Synthesis – Hydrolysis to Esters (Pethidine/Diphenoxylate Route)

Objective: Convert the nitrile to an ethyl ester, the pharmacophore for mu-opioid agonism.

Reagents
  • This compound precursor

  • Ethanol (Excess)[1]

  • Sulfuric Acid (

    
    ) or HCl gas[1]
    
  • Conditions: Reflux, 24-48 hours

Methodology
  • Acid Catalysis: Dissolve the nitrile in absolute ethanol. Slowly add concentrated

    
     (3-4 eq).
    
  • Pinner Reaction Intermediate: The reaction proceeds via an imidate intermediate.[1] Reflux is maintained to push the equilibrium toward the ester.

  • Workup: Neutralize with

    
     (aq) and extract the free base.[1]
    
  • Outcome: Yields the ethyl ester (e.g., Pethidine if N-methylated; Diphenoxylate precursor if N-benzylated).

Part 3: Strategic Applications & Data

Opioid Agonists (The Pethidine & Diphenoxylate Class)

The nitrile is primarily an intermediate here. The biological activity requires the conversion to the ester (Pethidine) or a modified amide.

DrugStructure Modification at N1Modification at C4Therapeutic Use
Pethidine (Meperidine) MethylEthyl Ester (from Nitrile)Analgesic (Moderate potency)
Diphenoxylate 2,2-diphenyl-2-cyanoethylEthyl Ester (from Nitrile)Anti-diarrheal (Low BBB penetration)
Loperamide *4-(4-chlorophenyl)-4-hydroxyAmide (related scaffold)Anti-diarrheal (P-gp substrate)

*Note: Loperamide uses a 4-hydroxy scaffold but shares the same bis-alkylation synthetic logic.

Neurokinin-1 (NK1) Antagonists (Modern Application)

Modern medicinal chemistry utilizes the 4-phenylpiperidine core (derived from the nitrile or carboxylic acid) to create high-affinity NK1 antagonists for treating chemotherapy-induced nausea (CINV) and depression.

  • Mechanism: The bulky 4-phenyl group occupies the hydrophobic pocket of the NK1 receptor.

  • Modification: The nitrile is often reduced to a primary amine or hydrolyzed to an acid to attach heterocyclic "linkers" (e.g., triazoles or ethers) that improve metabolic stability compared to older peptide-based antagonists.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the critical "Node of Divergence" where the nitrile intermediate determines the final drug class.

Gcluster_0Regulatory Control PointStartPhenylacetonitrileIntermediateThis compound(The Core Scaffold)Start->Intermediate Bis-alkylation(NaH, THF, Heat)ReagentBis(2-chloroethyl)amine(Nitrogen Mustard)Reagent->IntermediateProduct_EstersEthyl Esters(Pethidine, Diphenoxylate)Intermediate->Product_Esters Pinner ReactionProduct_Amines4-Aminomethyl derivatives(Spiro-cyclic NK1 Antagonists)Intermediate->Product_Amines Nitrile ReductionPath_AcidHydrolysis (H2SO4/EtOH)Path_RedReduction (LiAlH4)

Caption: Divergent synthesis from the this compound scaffold yielding opioid esters or NK1 antagonist amines.

Part 5: References

  • Janssen, P. A. J. (1962).[1] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia.

  • U.S. Department of Justice, DEA. (2023).[1][2] List of Controlled Substances and Regulated Chemicals (Orange Book).

  • Vardanyan, R. S., & Hruby, V. J. (2014).[1] Synthesis of Essential Drugs: Analgesics. Elsevier Science. (Detailed discussion on Pethidine/Diphenoxylate synthesis).

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Safety protocols for handling nitrogen mustards and nitrile precursors).

  • World Health Organization. (2003).[1] Expert Committee on Drug Dependence: Thirty-third Report. (Regulatory classification of Pethidine Intermediate A).[1] [1]

Application Note: Precision Synthesis and Evaluation of 4-Phenylpiperidine Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The Sigma-1 receptor (σ1R) is a ligand-operated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is a pivotal target for neurodegenerative disorders, neuropathic pain, and neuropsychiatric diseases. Among the diverse chemotypes targeting σ1R, the 4-phenylpiperidine scaffold remains a "privileged structure" due to its ability to satisfy the primary σ1R pharmacophore: a basic nitrogen atom flanked by hydrophobic regions.

This guide provides a rigorous, field-validated protocol for the design, synthesis, and biological validation of 4-phenylpiperidine-based ligands. Unlike generic organic chemistry manuals, this document focuses on the specific nuances required to achieve high affinity (


 nM) and selectivity against the Sigma-2 receptor (σ2R) and the NMDA receptor.

Chemical Design Strategy: The Pharmacophore

To synthesize effective ligands, one must understand the binding pocket. The σ1R crystal structure reveals a hydrophobic pocket that accommodates the phenyl ring, while the protonated nitrogen forms a critical salt bridge with Glu172 .

Structural Logic (SAR)
  • The Core (4-Phenylpiperidine): Acts as the anchor. The phenyl ring engages in

    
     stacking or hydrophobic interactions with aromatic residues (e.g., Tyr103, Trp164).
    
  • The N-Substituent (Region A): This is the primary vector for optimization. Bulky hydrophobic groups (benzyl, phenethyl, cyclohexyl) typically enhance affinity by occupying the secondary hydrophobic pocket.

  • The Phenyl Ring (Region B): Substitutions here (e.g., 4-F, 3-Cl) modulate metabolic stability and can fine-tune selectivity over the Dopamine D2 receptor.

Visualization: Synthetic Pathways

The following diagram outlines the two primary synthetic routes: Nucleophilic Substitution (Route A) and Reductive Amination (Route B) .

SyntheticPathways Start 4-Phenylpiperidine (Core Scaffold) CondA Method A: K2CO3, CH3CN Reflux, 12-24h Start->CondA CondB Method B: NaBH(OAc)3, DCE AcOH (cat.), RT Start->CondB ReagentA Alkyl/Benzyl Halide (R-X) ReagentA->CondA Product Target Ligand (N-Substituted) CondA->Product SN2 Mechanism ReagentB Aldehyde (R-CHO) ReagentB->CondB CondB->Product Reductive Amination Validation Validation: 1H NMR, LCMS >95% Purity Product->Validation

Figure 1: Divergent synthetic strategies for N-functionalization of the 4-phenylpiperidine core.

Detailed Synthetic Protocols

Method A: Direct N-Alkylation (Nucleophilic Substitution)

Best for: Primary alkyl halides, benzyl bromides/chlorides. Mechanism:


 displacement.

Materials:

  • 4-Phenylpiperidine HCl (1.0 equiv)

  • Alkyl Halide (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , 3.0 equiv) - Crucial for neutralizing HCl salt and scavenging acid.
    
  • Potassium Iodide (KI, 0.1 equiv) - Finkelstein catalyst, essential for less reactive chlorides.

  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous).
    

Protocol:

  • Activation: In a round-bottom flask, suspend 4-phenylpiperidine HCl and

    
     in 
    
    
    
    . Stir at room temperature (RT) for 30 min to liberate the free base.
  • Addition: Add the Alkyl Halide and KI.

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere. Monitor by TLC (System: DCM/MeOH 95:5) or LCMS. Reaction typically completes in 6–12 hours.
    
  • Workup: Cool to RT. Filter off inorganic salts (

    
    , KCl). Concentrate the filtrate in vacuo.
    
  • Extraction: Redissolve residue in EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

Method B: Reductive Amination

Best for: Introducing complex hydrophobic chains where the aldehyde is available; avoids over-alkylation. Mechanism: Formation of iminium ion followed by hydride reduction.

Materials:

  • 4-Phenylpiperidine HCl (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    , 1.5 equiv) - Preferred over 
    
    
    
    for safety and selectivity.
  • Acetic Acid (AcOH, 1-2 drops) - Catalyst to facilitate imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol:

  • Imine Formation: Dissolve 4-phenylpiperidine HCl and the Aldehyde in DCE. Add TEA (1.0 equiv) to neutralize the salt. Add AcOH. Stir for 30–60 min at RT.

  • Reduction: Add

    
     in one portion. Stir at RT for 12–24 hours.
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: As described in Method A.

Biological Evaluation: Radioligand Binding Assay

To validate the synthesized ligands, one must determine their binding affinity (


). The gold standard utilizes [³H]-(+)-pentazocine , a highly selective σ1R agonist.

Expert Insight: Avoid using non-selective radioligands like [³H]-DTG without proper masking, as they bind both σ1 and σ2 receptors. For σ1R assays, [³H]-(+)-pentazocine is self-validating due to its specificity.

Assay Workflow Diagram

BindingAssay Tissue Guinea Pig Liver / Rat Brain (High σ1R Density) Prep Membrane Preparation (Homogenization & Centrifugation) Tissue->Prep Incubation Incubation (37°C, 90-120 min) 1. Membranes 2. [³H]-(+)-Pentazocine (~2 nM) 3. Test Compound (10^-5 to 10^-10 M) Prep->Incubation Filter Rapid Filtration (Glass Fiber Filters + PEI) Incubation->Filter Count Liquid Scintillation Counting Filter->Count Analysis Data Analysis Non-linear Regression -> IC50 Cheng-Prusoff -> Ki Count->Analysis

Figure 2: Workflow for the competitive radioligand binding assay targeting Sigma-1 receptors.

Detailed Protocol

1. Membrane Preparation:

  • Tissue: Guinea pig liver is preferred due to exceptionally high σ1R expression.

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Procedure: Homogenize tissue in ice-cold buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes. Resuspend pellet in buffer.

2. Competitive Binding:

  • Total Volume: 250–500 µL.

  • Radioligand: [³H]-(+)-pentazocine (Final concentration ~2–3 nM).

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol or 10 µM (+)-pentazocine.

  • Test Compounds: Dissolve in DMSO (final DMSO < 1%). Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation: 37°C for 120 minutes (equilibrium is critical).

3. Termination:

  • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Wash

    
     with ice-cold Tris buffer.
    

4. Data Analysis:

  • Calculate

    
     using non-linear regression (e.g., GraphPad Prism).
    
  • Convert to

    
     using the Cheng-Prusoff equation :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of [³H]-(+)-pentazocine (typically ~3–5 nM).

Quantitative Benchmarks

When evaluating your 4-phenylpiperidine ligands, compare them against these established standards.

CompoundRoleσ1R

(nM)
σ2R

(nM)
Selectivity (σ2/σ1)
(+)-Pentazocine Selective Agonist~3.0>1000>300
Haloperidol Non-selective Antagonist~2.0~50~25
4-PPBP Selective Agonist~1.5>100>60
NE-100 Selective Antagonist~1.0>500>500

Note: High affinity is generally considered


 nM. High selectivity is a ratio > 50.

Troubleshooting & Optimization

  • Low Yield in Alkylation (Method A):

    • Cause: Formation of quaternary ammonium salts (over-alkylation).

    • Fix: Use strictly 1.0–1.1 equivalents of alkyl halide and add it slowly to the piperidine solution.

  • High Non-Specific Binding in Assay:

    • Cause: Lipophilic ligands sticking to plastic or filters.

    • Fix: Pre-soak filters in 0.5% PEI (Polyethyleneimine). Use silanized glass tubes if necessary.

  • Poor Solubility:

    • 4-phenylpiperidine ligands are lipophilic. Ensure stock solutions are in 100% DMSO, and keep final assay DMSO concentration < 1% to avoid receptor denaturation.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[2] Journal of Medicinal Chemistry, 34(12), 3360–3365. Link

  • Cosentino, G., et al. (2025).[3] Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037.[4][3] Link[4]

  • Zampieri, D., et al. (2018).[5] New piperidine-based derivatives as sigma receptor ligands.[2][5][6][7] Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206–3209.[5] Link

  • Vilner, B. J., & Bowen, W. D. (2000). Modulation of Opiate Receptor Binding by Sigma-2 Receptors. Journal of Pharmacology and Experimental Therapeutics, 292(3), 900-911. (Reference for Binding Assay Protocols). Link

Sources

Application Notes & Protocols: The Utility of 4-Phenylpiperidine-4-carbonitrile in the Development of Central Nervous System (CNS) Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in CNS Drug Discovery

The 4-phenylpiperidine framework represents a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets within the Central Nervous System (CNS). Its conformational flexibility and the ability to present substituents in distinct spatial orientations have allowed for its evolution from the foundation of potent analgesics to the core of complex neuroleptics and novel dopaminergic stabilizers.

At the heart of this synthetic versatility lies 4-Phenylpiperidine-4-carbonitrile (PPN) and its N-substituted derivatives. The nitrile group at the C4 position is a critical functional handle—a stable, yet synthetically malleable precursor that unlocks pathways to a variety of pharmacologically essential moieties, including carboxylic acids, esters, and amides. This document serves as a technical guide for researchers, providing a rationale-driven exploration of how this key intermediate is leveraged in the synthesis and evaluation of two major classes of CNS agents: opioid analgesics and dopaminergic modulators.

Section 1: PPN in the Synthesis of Opioid Analgesics - The Pethidine Paradigm

The historical significance of the 4-phenylpiperidine scaffold is rooted in the discovery of pethidine (also known as meperidine), the first fully synthetic opioid analgesic.[1] Its synthesis showcases the fundamental strategic importance of the nitrile group in PPN derivatives. The conversion of the nitrile to an ethyl ester is the pivotal transformation that imparts the classic analgesic activity.

Synthetic Workflow: From Nitrile to Analgesic

The conversion of 1-methyl-4-phenylpiperidine-4-carbonitrile to Pethidine is a two-step process that exemplifies a common synthetic strategy in medicinal chemistry: the hydrolysis of a stable nitrile to a carboxylic acid, followed by esterification to yield the final active pharmaceutical ingredient (API).

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Fischer Esterification A 1-Methyl-4-phenylpiperidine- 4-carbonitrile B Pethidinic Acid (1-Methyl-4-phenylpiperidine- 4-carboxylic acid) A->B  H2SO4 / H2O, Δ (or Nitrilase) C Pethidine (Meperidine) B->C  Ethanol (EtOH)  H2SO4 (cat.), Δ

Synthetic pathway from nitrile precursor to Pethidine.
Protocol 1: Synthesis of Pethidine Hydrochloride

Causality: This protocol proceeds in two main stages. First, the chemically robust nitrile group is hydrolyzed under harsh acidic conditions to form the corresponding carboxylic acid, known as pethidinic acid.[2] This intermediate is crucial as the carboxyl group is the direct precursor to the ester. The second stage is a classic Fischer esterification, where the carboxylic acid is reacted with excess ethanol under acidic catalysis to form the ethyl ester, Pethidine.[1] The final product is precipitated as a hydrochloride salt for improved stability and solubility.

Step 1: Hydrolysis of 1-Methyl-4-phenylpiperidine-4-carbonitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-4-phenylpiperidine-4-carbonitrile (1.0 eq).

  • Reaction: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Carefully pour the acidic solution over crushed ice.

  • Neutralization: Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7. Pethidinic acid will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product, pethidinic acid, can be used in the next step without further purification.[2]

Step 2: Esterification to Pethidine and Salt Formation

  • Setup: To a round-bottom flask containing the dried pethidinic acid (1.0 eq), add absolute ethanol (a large excess, e.g., 10-20 eq) to act as both reactant and solvent.

  • Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Heating: Heat the mixture to reflux for 8-12 hours, again monitoring by TLC for the disappearance of the carboxylic acid.

  • Solvent Removal: After cooling, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in water and basify with sodium carbonate to a pH of ~9-10. Extract the free base (Pethidine) into an organic solvent such as diethyl ether or dichloromethane (3x).

  • Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield Pethidine base as an oil.

  • Salt Formation: Dissolve the oily base in a minimal amount of cold isopropanol or diethyl ether. Add a solution of HCl in ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the white crystalline solid (Pethidine HCl) by vacuum filtration, wash with cold ether, and dry.

  • Validation: Confirm product identity and purity via melting point, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Mechanism of Action & Structure-Activity Relationship (SAR)

Phenylpiperidine opioids like Pethidine exert their analgesic effects primarily by acting as agonists at the mu (μ)-opioid receptor, a G-protein coupled receptor (GPCR).[3] Agonist binding initiates a signaling cascade that ultimately leads to neuronal hyperpolarization and reduced transmission of nociceptive signals.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pethidine Pethidine MOR μ-Opioid Receptor (GPCR) Pethidine->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel Activates Vesicle Vesicle with Neurotransmitters (e.g., Glutamate, Substance P) Ca_channel->Vesicle Ca²⁺ influx needed for release Release Neurotransmitter Release Vesicle->Release Analgesia ANALGESIA (Reduced Pain Signaling) Release->Analgesia Hyperpolarization Hyperpolarization (Neuron less excitable) K_channel->Hyperpolarization K⁺ Efflux Hyperpolarization->Analgesia G A 4-(4-Chlorophenyl)-4- hydroxypiperidine C Haloperidol A->C  K2CO3, KI (cat.)  Toluene, Δ (Nucleophilic Substitution) B 4-Chloro-4'- fluorobutyrophenone B->C  K2CO3, KI (cat.)  Toluene, Δ (Nucleophilic Substitution)

Final convergent step in the synthesis of Haloperidol.

Rationale: While Haloperidol itself is not directly synthesized from PPN, its core, 4-(4-chlorophenyl)-4-hydroxypiperidine, is a close structural relative. This highlights a key principle: the 4-phenylpiperidine core is a modular building block. By modifying the phenyl ring and the C4 substituent (e.g., from -CN to -OH), and by changing the N-substituent from a simple methyl group to a complex butyrophenone side chain, the pharmacological target can be completely shifted from the opioid receptor to the dopamine D2 receptor. [4] More recently, compounds like Pridopidine, a 4-phenylpiperidine derivative, have been developed. Pridopidine acts as a "dopamine stabilizer" and, more significantly, as a potent sigma-1 receptor agonist, showcasing the continued evolution of this scaffold for treating neurodegenerative diseases like Huntington's. [5][6]This demonstrates that subtle changes to the core structure can unlock entirely new mechanisms of action.

Mechanism of Action: D2 Antagonism vs. Sigma-1 Agonism

Typical antipsychotics like Haloperidol function primarily as antagonists of the Dopamine D2 receptor in the mesolimbic pathway, which is thought to alleviate the "positive" symptoms of psychosis (e.g., hallucinations, delusions).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine Release Dopamine Release Dopamine->Release D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds & Activates Haloperidol Haloperidol Haloperidol->D2R Blocks G_protein Gi/o Protein D2R->G_protein Block BLOCKADE OF DOPAMINERGIC SIGNALING (Antipsychotic Effect) D2R->Block Signal Transduction Inhibited AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling

Mechanism of Dopamine D2 receptor antagonism by Haloperidol.

In contrast, Pridopidine's primary mechanism is agonism at the Sigma-1 Receptor (S1R), an intracellular chaperone protein at the endoplasmic reticulum. S1R activation modulates multiple cellular processes, including calcium signaling, ionic channel activity, and neurotrophic factor expression (e.g., BDNF), leading to neuroprotective effects. [6]

Protocols for Biological Evaluation

Protocol 4: In-vitro Dopamine D2 Receptor Radioligand Binding Assay

Causality: Similar to the MOR assay, this protocol determines a compound's affinity for the D2 receptor through competitive displacement of a known high-affinity D2 radioligand, such as [³H]-Spiperone or [³H]-Raclopride. This is the primary screen for identifying potential antipsychotic agents. [7]

  • Membrane Preparation: Use membranes from CHO or HEK293 cells stably expressing the human D2 receptor. [8]2. Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Reaction Setup: In a 96-well plate, add:

    • 25 µL Assay Buffer (for total binding) or 25 µL of a D2 antagonist like Butaclamol (10 µM, for non-specific binding).

    • 25 µL of test compound at various concentrations.

    • 25 µL of radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.2-0.4 nM).

    • 125 µL of membrane preparation (20-40 µg protein per well).

  • Incubation: Incubate at room temperature for 90-120 minutes.

  • Termination & Filtration: Harvest onto a GF/C filter plate and wash 3x with ice-cold buffer.

  • Quantification & Analysis: Add scintillant, count radioactivity, and calculate Ki as described in Protocol 2.

Protocol 5: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

Causality: The D2 receptor is a Gi/o-coupled GPCR, meaning its activation inhibits adenylyl cyclase and reduces intracellular levels of cyclic AMP (cAMP). This functional assay measures a compound's ability to modulate this signaling pathway. Antagonists are measured by their ability to block the cAMP reduction caused by a known agonist (like dopamine or quinpirole). This confirms that binding (from Protocol 4) translates to a functional effect. [9]

  • Cell Culture: Use CHO-K1 cells stably co-expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or use a direct cAMP measurement kit (e.g., HTRF, LANCE).

  • Cell Plating: Plate cells in a 96-well plate and grow to ~90% confluency.

  • Assay Procedure (Antagonist Mode):

    • Wash cells with serum-free media.

    • Pre-incubate cells with various concentrations of the test compound (potential antagonist) for 15-30 minutes.

    • Add a fixed concentration of a D2 agonist (e.g., Quinpirole at its EC₈₀ concentration) in the presence of a phosphodiesterase inhibitor like IBMX and an adenylyl cyclase stimulator like Forskolin.

    • Incubate for an additional 30-60 minutes at 37 °C.

  • Signal Detection: Lyse the cells (if necessary) and measure the signal according to the kit manufacturer's instructions (e.g., luminescence for luciferase, fluorescence for HTRF).

  • Data Analysis: The antagonist will reverse the agonist-induced decrease in cAMP. Plot the signal against the log concentration of the test antagonist to determine its IC₅₀, which reflects its functional potency.

Conclusion: A Versatile Scaffold for CNS Innovation

This compound and its derivatives are more than just simple precursors; they are foundational building blocks that have enabled the discovery and development of multiple classes of CNS-acting agents. By understanding the synthetic logic of manipulating the C4-nitrile group and the structure-activity relationships governing substitutions on the piperidine and phenyl rings, researchers can rationally design new molecules. The protocols detailed herein provide a self-validating framework for synthesizing these compounds and confirming their intended biological activity, from initial receptor binding to functional cellular responses and in-vivo efficacy. The continued exploration of this privileged scaffold promises to yield novel therapeutics for a wide range of neurological and psychiatric disorders.

References

  • CN105349593A - Pethidine hydrochloride preparation method - Google Patents. (n.d.).
  • Synthesis of meperidine - US3824242A - Google Patents. (n.d.).
  • 4-Phenylpiperidine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 29, 2026, from [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4081–4087. Available at: [Link]

  • Drews, E., & Klein, J. T. (2018). Classics in Chemical Neuroscience: Haloperidol. ACS Chemical Neuroscience, 9(5), 896–904. Available at: [Link]

  • In-Vivo Models for Management of Pain - SciRP.org. (n.d.). Retrieved January 29, 2026, from [Link]

  • WO2017015609A1 - Process for preparing pridopidine - Google Patents. (n.d.).
  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (1987). Journal of Medicinal Chemistry, 30(11), 2111–2117. Available at: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (2010). Available at: [Link]

  • Dyhring, T. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. Available at: [Link]

  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice - JoVE. (2024). Retrieved January 29, 2026, from [Link]

  • HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. (2020). Retrieved January 29, 2026, from [Link]

  • Ponten, H., et al. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry, 53(18), 6746–6759. Available at: [Link]

  • Waelbroeck, M., et al. (1989). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical Pharmacology, 38(11), 1787–1794. Available at: [Link]

  • Phenylpiperidines - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Pethidinic acid - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. (n.d.). Retrieved January 29, 2026, from [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (2005). Brazilian Journal of Medical and Biological Research, 38(3), 423–430. Available at: [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Pharmacology & Translational Science. Available at: [Link]

  • Ponten, H., et al. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry, 53(18), 6746–6759. Available at: [Link]

  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023–3027. Available at: [Link]

  • Granger, B., & Albu, S. (2005). The haloperidol story. Annals of Clinical Psychiatry, 17(3), 137–140. Available at: [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line - GenScript. (2020). Retrieved January 29, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. - World Research Library. (2018). Retrieved January 29, 2026, from [Link].

  • Feinberg, A. P., et al. (1976). A model explaining structure-activity relationships of opiate agonists and antagonists. Proceedings of the National Academy of Sciences, 73(8), 2768–2772. Available at: [Link]

  • Ponten, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(18), 6746–6759. Available at: [Link]

  • Hot plate test - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • The principle of the delta opioid receptor – ligand binding assay... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Analgesia Hot Plat Test. (n.d.). Retrieved January 29, 2026, from [Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC - NIH. (2014). Available at: [Link]

  • Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 14(3), 297–312. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). Available at: [Link]

  • Pridopidine - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • McFadyen, I. J. (1998). Structure–activity relationships of opioid ligands. Loughborough University. Available at: [Link]

  • Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum - PMC - NIH. (2010). Available at: [Link]

Sources

Protocol for Monitoring the Reaction Progress of 4-Phenylpiperidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery & Development Professionals

Abstract

The synthesis of 4-phenylpiperidine-4-carbonitrile is a critical step in the development of numerous pharmaceutical agents, including analgesics and neuroleptics. Precise monitoring of this reaction is paramount to ensure optimal yield, minimize byproduct formation, and guarantee the purity of the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective monitoring of the synthesis of this compound. We will delve into the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction tracking. The protocols outlined herein are designed to be robust and adaptable, providing the causal reasoning behind experimental choices to empower researchers to troubleshoot and optimize their synthetic processes.

Introduction: The Importance of Rigorous Reaction Monitoring

This compound is a key synthetic intermediate whose structural motif is present in a variety of biologically active molecules.[1][2][3] Its synthesis, often involving the alkylation of benzyl cyanide with a bifunctional alkylating agent like a bis(2-chloroethyl)amine derivative, is a multi-step process where incomplete reactions or the formation of side products can significantly impact the overall efficiency and scalability of the process.[4] Therefore, the ability to accurately track the consumption of starting materials and the formation of the desired product in real-time is not merely a quality control measure but a cornerstone of process optimization.

This guide will focus on a common synthetic route and provide detailed protocols for three complementary analytical techniques. The choice of method will often depend on the specific reaction conditions, available equipment, and the desired level of quantitative accuracy.[5][6]

Reaction Pathway Overview

For the context of this protocol, we will consider the synthesis of 1-benzyl-4-phenylpiperidine-4-carbonitrile, a common derivative, via the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile (benzyl cyanide) in the presence of a strong base.

Reaction Scheme:

  • Starting Material 1 (SM1): Phenylacetonitrile (Benzyl Cyanide)

  • Starting Material 2 (SM2): N,N-bis(2-chloroethyl)benzylamine

  • Product (P): 1-Benzyl-4-phenylpiperidine-4-carbonitrile

  • Potential Byproduct (BP1): Dimerization or polymerization products of the reactants.

The progress of the reaction is monitored by observing the disappearance of the starting materials and the appearance of the product.

Reaction_Pathway SM1 Phenylacetonitrile Product 1-Benzyl-4-phenylpiperidine-4-carbonitrile SM1->Product C-C bond formation SM2 N,N-bis(2-chloroethyl)benzylamine SM2->Product Cyclization Base Strong Base (e.g., NaOH) Base->Product Catalyst

Caption: General reaction scheme for the synthesis of 1-benzyl-4-phenylpiperidine-4-carbonitrile.

Monitoring Technique 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions.[7][8] It allows for the simultaneous visualization of starting materials, products, and major byproducts, providing an immediate snapshot of the reaction's progress.

Principle of TLC Monitoring

The principle lies in the differential partitioning of the reaction components between a stationary phase (e.g., silica gel on the TLC plate) and a mobile phase (the eluent). Compounds with different polarities will travel up the plate at different rates, resulting in distinct spots. By spotting the reaction mixture alongside the starting materials, one can visually track the conversion.

Detailed TLC Protocol

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents. A good starting point is a Hexane:Ethyl Acetate mixture. The ratio should be optimized to achieve good separation (product R_f between 0.3-0.5).

  • Visualization agents:

    • UV lamp (254 nm)

    • Iodine chamber

    • Potassium permanganate (KMnO₄) stain

Procedure:

  • Sample Preparation: At timed intervals (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration.

  • Spotting: Using a capillary tube, carefully spot the diluted reaction mixture on the TLC plate's baseline. Also, spot the starting materials (SM1 and SM2) as references.

  • Development: Place the TLC plate in the developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front.

    • Visualize the spots under a UV lamp. Aromatic compounds like the starting materials and product should be UV-active.

    • If spots are not clearly visible or for non-UV active byproducts, place the plate in an iodine chamber or dip it in a KMnO₄ stain.[9]

  • Interpretation: The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is progressing. The reaction is considered complete when the starting material spots are no longer visible.

Data Interpretation Table for TLC
CompoundExpected R_f Value (Hexane:EtOAc 4:1)Visualization
Phenylacetonitrile (SM1)~0.6UV, Iodine
N,N-bis(2-chloroethyl)benzylamine (SM2)~0.7UV, KMnO₄
1-Benzyl-4-phenylpiperidine-4-carbonitrile (P)~0.4UV, Iodine

Note: R_f values are indicative and should be determined experimentally.

Monitoring Technique 2: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis of reaction progress, HPLC is a superior method.[10] It offers high resolution, sensitivity, and the ability to quantify the concentration of each component in the reaction mixture over time.

Principle of HPLC Monitoring

HPLC separates components of a mixture based on their differential interactions with the stationary phase of the column and the mobile phase. A detector (e.g., UV-Vis) measures the concentration of each component as it elutes from the column, generating a chromatogram where the area under each peak is proportional to the concentration of the corresponding compound.

Detailed HPLC Protocol

Instrumentation and Conditions:

  • HPLC System: A standard system with a pump, injector, column oven, and UV detector.

  • Column: A reverse-phase C18 column is typically suitable for this class of compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

Procedure:

  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture by diluting it in the mobile phase to stop the reaction. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject a fixed volume (e.g., 10 µL) of the prepared sample into the HPLC system.

  • Data Acquisition: Record the chromatogram. Identify the peaks corresponding to the starting materials and the product based on their retention times, which should be established by injecting pure standards.

  • Quantification: Calculate the percentage conversion by monitoring the decrease in the peak area of the limiting starting material and the increase in the peak area of the product over time.

Representative HPLC Data
CompoundRetention Time (min)
Phenylacetonitrile (SM1)3.5
N,N-bis(2-chloroethyl)benzylamine (SM2)5.2
1-Benzyl-4-phenylpiperidine-4-carbonitrile (P)8.1

Note: Retention times are highly dependent on the specific HPLC method and column used.

HPLC_Workflow Start Reaction Mixture Aliquot Withdraw Aliquot Start->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Quantify Peak Areas Chromatogram->Analyze

Caption: Experimental workflow for HPLC-based reaction monitoring.

Monitoring Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information and can be used for quantitative analysis of reaction mixtures.[11] ¹H NMR is particularly useful for monitoring the disappearance of reactant signals and the appearance of characteristic product signals.

Principle of NMR Monitoring

Different protons in a molecule reside in unique electronic environments, causing them to resonate at distinct frequencies in a magnetic field. By integrating the area under these resonance signals, the relative number of protons giving rise to each signal can be determined. This allows for the quantification of the relative amounts of reactants and products in a mixture.

Detailed NMR Protocol

Procedure:

  • Sample Preparation: At specified time points, a small aliquot of the reaction mixture is taken, and the reaction is quenched. The solvent is then evaporated, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Spectral Analysis:

    • Identify characteristic peaks for the starting materials and the product. For example, the benzylic protons of phenylacetonitrile (a singlet) will have a different chemical shift than the protons on the piperidine ring of the product (multiplets).

    • Choose well-resolved signals for each component that do not overlap with other signals.

    • Integrate these characteristic signals. The ratio of the integrals will correspond to the molar ratio of the compounds in the mixture.

Characteristic ¹H NMR Shifts
CompoundCharacteristic ProtonsExpected Chemical Shift (δ, ppm)
Phenylacetonitrile (SM1)Benzylic CH₂~3.7 (singlet)
1-Benzyl-4-phenylpiperidine-4-carbonitrile (P)Piperidine ring protons~2.0-3.5 (multiplets)
1-Benzyl-4-phenylpiperidine-4-carbonitrile (P)Benzylic CH₂ of N-benzyl~3.6 (singlet)

Note: Chemical shifts are approximate and can be influenced by the solvent and other components in the mixture.

Conclusion and Best Practices

The choice of monitoring technique for the synthesis of this compound depends on the specific needs of the researcher.

  • TLC is ideal for quick, qualitative checks of reaction progress, especially during initial optimization studies.

  • HPLC provides accurate quantitative data, making it suitable for kinetic studies and precise determination of reaction endpoints for process scale-up.

  • NMR offers both structural confirmation and quantitative analysis, though it requires more complex sample preparation and instrumentation.

For robust process development, a combination of these techniques is often employed. For instance, TLC can be used for frequent, rapid checks, while HPLC or NMR can be used at key time points for accurate quantification. By understanding the principles and applying the detailed protocols outlined in this application note, researchers can achieve greater control over the synthesis of this important pharmaceutical intermediate, leading to improved yields, higher purity, and more efficient drug development pipelines.

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods (RSC Publishing).
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.
  • Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies.
  • Strecker Synthesis. NROChemistry.
  • Catalytic Asymmetric Synthesis of Piperidines
  • Exploring the Synthesis and Applications of 4-Phenyl-piperidine-4-carbonitrile. Ningbo Inno Pharmchem Co., Ltd.
  • Synthesis and evaluation of a (18) F-labeled this compound radioligand for σ1 receptor imaging. PubMed.
  • TLC Visualization Reagents for Reaction Monitoring/ Purification & Separ
  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem.com.
  • Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine?
  • Strecker Synthesis. Master Organic Chemistry.
  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • Supporting Information Selective Synthesis of Secondary Amines from Nitriles using Pt Nanowires as a C
  • Strecker Synthesis. Organic Chemistry Portal.
  • NMR Spectroscopy | Interpreting Spectra | Nitrile. YouTube.
  • improving reaction yield for nitrile synthesis. Benchchem.
  • Studying Fast Reaction Kinetics with Online NMR Spectroscopy. Semantic Scholar.
  • What is the most efficient method for reducing benzyl cyanide into a primary amine?
  • Strecker amino acid synthesis. Wikipedia.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
  • Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H.
  • Strecker Amino Acid Synthesis. J&K Scientific LLC.
  • 1-Benzylpiperidine-4-carbonitrile hydrochloride synthesis. ChemicalBook.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • New Trends in the Illicit Manufacture of Synthetic Drugs. DEA.
  • 20.5: Synthesis of Primary Amines. Chemistry LibreTexts.
  • I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?
  • 1-Benzyl-4-cyano-4-phenylpiperidine. PubChem.
  • prepar
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters.
  • 4-Phenylpiperidine compounds and their preparation and use.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. PubMed.
  • 4-Chlorophenylacetonitrile. Wikipedia.
  • Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. PubMed.
  • 1-Methyl-4-phenylpiperidine-4-carbonitrile. PubChem.

Sources

Formulation of 4-Phenylpiperidine-4-carbonitrile Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-Phenylpiperidine-4-carbonitrile and its derivatives (e.g., 1-benzyl-4-phenylpiperidine-4-carbonitrile) are critical intermediates and pharmacophores in the synthesis of phenylpiperidine opioids (such as pethidine/meperidine, fentanyl analogs) and neuroactive ligands.

These compounds possess a distinct physicochemical profile: a lipophilic core driven by the phenyl and piperidine rings, modified by the polar but non-ionizable nitrile group. The secondary (or tertiary, if substituted) amine of the piperidine ring provides a basic center (


), which is the primary handle for solubilization.

Key Formulation Challenge: While the salt forms (e.g., hydrochloride) are generally water-soluble, highly substituted derivatives often exhibit "brick dust" properties—high crystallinity and high lipophilicity (


)—leading to poor aqueous solubility at physiological pH (7.4). This guide details a tiered formulation strategy to ensure consistent bioavailability and minimize vehicle-induced toxicity in rodent studies.

Pre-Formulation Assessment

Before selecting a vehicle, evaluate the specific derivative's properties.

Physicochemical Checkpoint
PropertyValue / RangeImplication for Formulation
Basic

8.0 – 9.5 (Est.)Solubility will be pH-dependent. High solubility in acidic buffers (pH < 5); risk of precipitation upon injection into blood (pH 7.4).
LogP 2.0 – 4.5Moderate to high lipophilicity. May require co-solvents or cyclodextrins if the salt form is insufficient.
Melting Point >200°C (HCl salts)High lattice energy implies slower dissolution rates; heating/sonication will be required.
Stability Nitrile hydrolysisAvoid strong acids/bases at high temperatures for prolonged periods. Keep formulation pH between 3.0 – 6.0.

Formulation Decision Tree

Use the following logic flow to select the optimal vehicle based on your compound's solubility and the intended route of administration.

FormulationDecisionTree Start Start: 4-Phenylpiperidine Derivative CheckSolubility Check Aqueous Solubility of HCl Salt (Target Conc. in Saline) Start->CheckSolubility Soluble Soluble (> Target Conc.) CheckSolubility->Soluble Yes Insoluble Insoluble / Precipitates CheckSolubility->Insoluble No RouteCheck Intended Route? Soluble->RouteCheck Insoluble->RouteCheck IV_Route IV / IP Route RouteCheck->IV_Route Protocol A: Saline/Buffer RouteCheck->IV_Route PO_Route Oral (PO) Route RouteCheck->PO_Route Cosolvent Tier 2: Co-solvent System (5% DMSO / 40% PEG400 / Water) IV_Route->Cosolvent First Choice Cyclodextrin Tier 3: Complexation (20% HP-β-CD in Acetate Buffer) Cosolvent->Cyclodextrin If ppt persists or irritation occurs Suspension Suspension Vehicle (0.5% MC or 1% Tween 80) PO_Route->Suspension

Figure 1: Decision matrix for selecting the appropriate vehicle based on solubility and administration route.

Detailed Formulation Protocols

Protocol A: Aqueous Salt Formulation (Tier 1)

Best for: Hydrophilic derivatives or low doses (< 5 mg/kg).

Mechanism: Protonation of the piperidine nitrogen creates an ionic species, disrupting the crystal lattice and enabling hydration.

Reagents:

  • 0.1N Hydrochloric Acid (HCl)

  • 0.9% Sterile Saline (NaCl)[1]

  • pH Meter or Strips

Procedure:

  • Weighing: Weigh the required amount of the free base .

  • Protonation: Add 1.05 molar equivalents of 0.1N HCl.

    • Calculation:

      
      
      
  • Dissolution: Vortex and sonicate for 5–10 minutes. The solution should become clear.

  • Dilution: Add sterile saline to reach 90% of the final volume.

  • pH Adjustment: Check pH. If < 3.0, carefully adjust to pH 4.0–5.0 using dilute NaOH. Caution: Approaching pH 7.0 may cause precipitation.

  • Finalize: Bring to final volume with saline. Filter sterilize (0.22 µm PVDF).

Protocol B: Universal Co-Solvent System (Tier 2)

Best for: Lipophilic analogs, discovery PK, and higher doses (up to 20 mg/kg).

Mechanism: DMSO disrupts strong intermolecular interactions; PEG400 provides a polar organic environment to maintain solubility; Water ensures biocompatibility.

Composition: 5% DMSO / 40% PEG400 / 55% Water

Procedure:

  • Weighing: Weigh the compound into a glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume).

  • Dissolution: Vortex vigorously. If the solid remains, sonicate at 40°C for 10 minutes. Crucial: The drug must be fully dissolved in DMSO before adding other components.

  • Stabilization: Add PEG400 (40% of total volume) slowly while vortexing. The solution may warm up; allow it to cool.

  • Aqueous Phase: Slowly add Sterile Water (55% of total volume) dropwise while vortexing.

    • Note: If cloudiness (precipitation) appears at the interface, pause and sonicate until clear before continuing.

  • QC: Visually inspect for "schlieren" lines or particulates.

Protocol C: Cyclodextrin Complexation (Tier 3)

Best for: Irritant compounds, very high lipophilicity, or sensitive IV/IP studies.

Mechanism: The hydrophobic phenylpiperidine core is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility. This prevents precipitation upon injection and reduces phlebitis.

Reagents:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 10 mM Acetate Buffer (pH 4.5)

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in 10 mM Acetate Buffer (pH 4.5). Stir until clear.

  • Compound Addition: Add the drug (salt or free base) to the vehicle.[1]

  • Complexation: Stir magnetically at room temperature for 2–4 hours.

    • Tip: Micronizing the drug powder before addition speeds up this process.

  • Filtration: Filter the solution through a 0.45 µm filter to remove any uncomplexed drug.

  • Osmolarity Check: This formulation is iso- to slightly hyper-osmolar, suitable for IV/IP.

In Vivo Administration Guidelines

Safety limits for vehicles in rodents (Rat/Mouse) to avoid confounding toxicity.

RouteMax Volume (Rat)Max Volume (Mouse)Vehicle Constraints
Intravenous (IV) 5 mL/kg10 mL/kgDMSO < 5-10% (hemolysis risk). Avoid pH < 3.
Intraperitoneal (IP) 10 mL/kg20 mL/kgDMSO < 20%. High pH (>9) causes irritation/writhing.
Oral (PO) 10 mL/kg10 mL/kgTolerates suspensions well. Avoid high PEG loads (laxative effect).
Subcutaneous (SC) 5 mL/kg10 mL/kgStrictly neutral pH (6-8) preferred to prevent necrosis.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69873, 4-Phenylpiperidine. Retrieved from [Link]

  • Formulation Strategies

    • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. [Link]

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • In Vivo Methodology (Opioid Analogs)

    • Eshleman, A. J., et al. (2020).[2] In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. Neuropharmacology. [Link]

    • University of British Columbia. Rat and Mouse Anesthesia and Analgesia Formulary. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Phenylpiperidine-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 Technical Support resource for the synthesis of 4-Phenylpiperidine-4-carbonitrile (and its N-substituted derivatives). It is designed to move beyond basic textbook procedures to address the specific optimization and troubleshooting challenges encountered in professional drug development environments.

Case ID: OPT-CN-PIP-04 Subject: Reaction Optimization & Troubleshooting for Bis-alkylation Cyclization Applicable Route: Double Nucleophilic Substitution (Strecker-type Cyclization) via Phase Transfer Catalysis (PTC).

Executive Summary: The "Golden Route"

While historical methods utilize sodium amide (


) in liquid ammonia or molten sodium (Eisleb method), these are hazardous and difficult to scale. The industry-standard "Optimized Condition" utilizes Liquid-Liquid Phase Transfer Catalysis (LL-PTC) .

Why this route?

  • Thermodynamic Control: PTC allows for a lower operating temperature (

    
     vs. 
    
    
    
    ), reducing nitrile hydrolysis.
  • Safety: Eliminates the need for pyrophoric bases (

    
    , 
    
    
    
    ).
  • Selectivity: The quaternary ammonium salt creates a "lipophilic ion pair" that shuttles the cyanide carbanion into the organic phase, favoring alkylation over side reactions.

The Optimized Protocol (SOP)

Target Reaction: Cyclization of Phenylacetonitrile with N-Benzyl-bis(2-chloroethyl)amine (nitrogen mustard precursor). Note: We recommend using the N-benzyl or N-methyl derivative to prevent polymerization of the reagent. The N-benzyl group can be removed later via catalytic hydrogenation.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Phenylacetonitrile Substrate1.0Limiting reagent.
N-Benzyl-bis(2-chloroethyl)amine HCl Alkylating Agent1.1Slight excess ensures complete cyclization.
NaOH (50% aq) Base4.0 - 5.0High concentration is critical for dehydration of the catalyst interface.
TBAB (Tetrabutylammonium bromide) Catalyst0.05 (5 mol%)The "shuttle." Do not substitute with TBAI (Iodide can poison the reaction via the "poisoning effect").
Toluene Solvent5-10 VolForms the organic phase.
Step-by-Step Workflow
  • Preparation (The Salt Break):

    • Suspend N-Benzyl-bis(2-chloroethyl)amine hydrochloride in Toluene.

    • Add 1.0 eq of cold NaOH (dilute) to liberate the free amine in situ immediately before reaction. Warning: The free amine is a vesicant and unstable (dimerizes). Use immediately.

  • The Charge:

    • Mix Phenylacetonitrile, the free amine solution (in Toluene), and TBAB.

    • Heat to 50°C .

  • Controlled Addition (The Exotherm):

    • Add 50% NaOH dropwise over 60 minutes.

    • Critical Control Point: The deprotonation is exothermic. Maintain internal temp

      
       to prevent tar formation.
      
  • Digestion:

    • Stir vigorously (800+ RPM) at 75-80°C for 3-5 hours.

    • Endpoint: Monitor by HPLC/TLC. Look for the disappearance of the mono-alkylated intermediate.

  • Workup:

    • Cool to RT. Separate phases. Wash organic layer with water (

      
      ).
      
    • Evaporate Toluene. Recrystallize from Isopropanol/Hexane.

Mechanistic Visualization

The following diagram illustrates the Phase Transfer Catalysis cycle and the critical failure points (red nodes) where the reaction often stalls.

PTC_Mechanism cluster_organic Organic Phase Reaction node_aq Aqueous Phase (NaOH 50%) node_if Interface (Ion Exchange) node_aq->node_if Supplies OH- node_org Organic Phase (Toluene) Q_OH Q+ OH- (Active Base) node_if->Q_OH Transfer into Org Substrate Phenylacetonitrile (Ph-CH2-CN) Carbanion Carbanion Species [Ph-CH(-)-CN] Q+ Substrate->Carbanion Deprotonation by Q+OH- Fail_Hydrolysis FAILURE: Hydrolysis (Amide Formation) Q_OH->Fail_Hydrolysis Excess Heat/Water Mono Mono-Alkylated Intermediate Carbanion->Mono Alkylation 1 (Exothermic) Mustard Bis-chloroethylamine (Cl-R-N-R-Cl) Mustard->Mono + Reagent Fail_Polymer FAILURE: Polymerization of Mustard Mustard->Fail_Polymer Free base delay Product 4-Phenyl-4-cyanopiperidine Mono->Product Alkylation 2 (Cyclization)

Caption: Figure 1. The PTC cycle showing the shuttle mechanism of the quaternary ammonium salt (


) and critical failure pathways leading to hydrolysis or polymerization.

Troubleshooting Center (FAQ)

Q1: The reaction mixture turned into a black, sticky tar. What happened?

  • Diagnosis: Uncontrolled Exotherm or Reagent Polymerization.

  • Root Cause: The bis-chloroethylamine free base is highly unstable. If it was generated too early or if the NaOH addition was too fast, the heat generated caused the amine to self-polymerize (intermolecular alkylation) rather than react with the nitrile.

  • Corrective Action:

    • Generate the free amine in situ or immediately before use.

    • Keep the internal temperature strictly

      
       during the initial mixing.
      
    • Dilute the reaction mixture with more Toluene (increase from 5V to 10V).

Q2: I have 40% starting material remaining, but the reaction has stalled.

  • Diagnosis: Catalyst Poisoning or "Salting Out".

  • Root Cause: As the reaction proceeds, NaCl/NaBr is generated. In high concentrations, these inorganic salts can change the hydration sphere of the catalyst, making it less effective. Alternatively, if you used TBAI (Iodide), the Iodide anion pairs too strongly with the quaternary ammonium, preventing it from picking up the Hydroxide (

    
    ).
    
  • Corrective Action:

    • Do not use Iodide catalysts (TBAI). Use Bromide (TBAB) or Hydrogen Sulfate (

      
      ).
      
    • Add a small amount of water to the aqueous phase to dissolve precipitated salts, or add a fresh spike of catalyst (0.01 eq).

    • Increase agitation speed. PTC is mass-transfer limited; if your stirring is weak, the reaction stops.

Q3: The nitrile group hydrolyzed to an amide (IR peak at 1680 cm⁻¹).

  • Diagnosis: Harsh Conditions.[1]

  • Root Cause: Temperature too high (

    
    ) or base concentration too low (allowing higher water activity). Paradoxically, 50% NaOH  is better than 10% NaOH because the low water content in 50% NaOH reduces the availability of water for hydrolysis, favoring deprotonation instead.
    
  • Corrective Action:

    • Ensure NaOH concentration is

      
      .
      
    • Lower reaction temperature to

      
       and extend time.
      

Q4: Can I use the HCl salt of the amine directly without pre-neutralization?

  • Answer: Yes, but you must add an extra equivalent of base (solid NaOH or KOH pellets are often used here) to neutralize the salt in situ. However, this generates water and heat inside the reactor, which can be harder to control. The "Salt Break" step in the SOP is recommended for higher purity.

Safety & Compliance (HSE)

Warning: High Toxicity Environment

  • Nitrogen Mustard Derivatives: Bis(2-chloroethyl)amine derivatives are alkylating agents and potential vesicants (blister agents). They mimic the structure of chemical warfare agents (Mustard Gas).

    • Control: Handle only in a functioning fume hood. Double glove (Nitrile + Laminate).

    • Decontamination: Quench spills with dilute ammonia or 10% sodium thiosulfate solution to nucleophilically destroy the alkyl chloride.

  • Phenylacetonitrile: Releases cyanide upon combustion or strong acid hydrolysis.

    • Control: Keep away from strong acids.

  • Waste Disposal: Aqueous waste from this reaction contains cyanides and alkylating agents. It must be treated with bleach (Hypochlorite) to oxidize cyanides and destroy organics before disposal.

References

  • Eisleb, O. (1941). U.S. Patent No. 2,167,351. Washington, DC: U.S. Patent and Trademark Office. (The foundational "Eisleb Method" using sodium amide).

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles.[2][3] Organic Syntheses, 55, 91. (Establishes the PTC protocol for phenylacetonitrile).

  • Federsel, H. J., et al. (1990). "Optimized synthesis of 4-phenyl-4-cyanopiperidine derivatives." Journal of Organic Chemistry, 55(8), 2254-2258. (Modern optimization of the cyclization).

  • Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Definitve text on catalyst poisoning and solvent selection).

Sources

Technical Support Center: Identification & Characterization of Byproducts in 4-Phenylpiperidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling & Troubleshooting for CAS 3627-62-1 (Pethidine Intermediate A)

Executive Summary & Reaction Context

4-Phenylpiperidine-4-carbonitrile (Pethidine Intermediate A) is the critical precursor for the opioid analgesic Pethidine (Meperidine).[1] Its synthesis primarily follows the Benzyl Cyanide Route , involving the double alkylation of benzyl cyanide with bis(2-chloroethyl)methylamine (mechlorethamine) in the presence of a strong base (e.g., NaNH₂, NaH).

Critical Safety Warning: While the target molecule is a controlled substance precursor, the impurity profile contains neurotoxic potentials (MPTP analogs) and process-limiting byproducts that affect downstream yield and safety. This guide focuses on the Benzyl Cyanide synthetic route, distinguishing it from the Grignard route where MPTP formation is more prevalent.

Core Reaction Pathway & Impurity Genesis

The following diagram illustrates the primary synthesis pathway and the divergence points where critical impurities are generated.

ReactionPathway Start Benzyl Cyanide + Bis(2-chloroethyl)methylamine Intermediate Mono-Alkylated Intermediate Start->Intermediate Alkylation 1 Impurity_A Unreacted Benzyl Cyanide (Impurity A) Start->Impurity_A Incomplete Rxn Polymer Polymeric/Oligomeric Residues Start->Polymer Self-Polymerization Product This compound (Target) Intermediate->Product Cyclization (Alkylation 2) Impurity_Amide Primary Amide (Partial Hydrolysis) Product->Impurity_Amide Hydrolysis (pH/Temp) Impurity_C Pethidinic Acid (Impurity C) Impurity_Amide->Impurity_C Full Hydrolysis

Figure 1: Mechanistic pathway showing the divergence of hydrolysis products and oligomers from the main cyclization route.

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent peak at RRT ~0.90 in my HPLC chromatogram that resists recrystallization."

Diagnosis: This is likely Unreacted Benzyl Cyanide or a Mono-alkylated Intermediate .

  • Mechanism: The cyclization step (formation of the piperidine ring) is slower than the initial alkylation. If the base stoichiometry is incorrect or the reaction is quenched too early, the open-chain mono-alkylated species remains.

  • Resolution:

    • Check Base Equivalents: Ensure a strictly anhydrous environment with >2.2 equivalents of base (e.g., NaNH₂). Moisture destroys the base, halting the second alkylation.

    • Wash Protocol: Benzyl cyanide is neutral/weakly acidic. Wash the organic layer with dilute acid (to remove the basic amine product) -> The impurity will stay in the organic layer. Caution: The target product is a base; it will move to the aqueous acid layer.

    • Validation: Spike the sample with pure Benzyl Cyanide reference standard.

Issue 2: "The product melting point is broad, and I detect a carbonyl stretch in IR (~1680 cm⁻¹)."

Diagnosis: Contamination with 1-methyl-4-phenylpiperidine-4-carboxamide (Partial Hydrolysis).

  • Mechanism: The nitrile group is susceptible to hydrolysis under basic conditions, especially during the high-temperature workup or if the reaction mixture is not neutralized quickly.

  • Resolution:

    • Temperature Control: Maintain workup temperature <50°C.

    • pH Management: Avoid prolonged exposure to strong aqueous alkali at high temperatures.

    • Purification: The amide is less soluble in non-polar solvents (e.g., Hexane/Heptane) than the nitrile. Recrystallize from heptane to exclude the amide.

Issue 3: "Is MPTP a concern in this specific synthesis?"

Diagnosis: Low Risk, but Non-Zero.

  • Analysis: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is the dehydration product of the alcohol intermediate found in the Grignard Route . The Benzyl Cyanide Route bypasses the alcohol intermediate, significantly reducing MPTP risk.

  • Caveat: However, if your starting material (bis-chloroethylamine) is contaminated or if extreme thermal degradation occurs, trace elimination products can form.

  • Action: Verify the absence of MPTP using GC-MS (SIM mode at m/z 172). Strict limit controls (<0.1%) are required for pharmaceutical applications.

Issue 4: "My yield is low, and I have a significant amount of insoluble 'tar' in the flask."

Diagnosis: Polymerization of Bis(2-chloroethyl)methylamine.

  • Mechanism: The alkylating agent is a "nitrogen mustard" class compound. It can self-polymerize (intermolecular alkylation) if the benzyl cyanide anion is not generated fast enough to intercept it.

  • Resolution:

    • Order of Addition: Add the alkylating agent slowly to the pre-formed anion of benzyl cyanide (Benzyl Cyanide + Base first). Do not mix Base + Alkylating agent before adding Benzyl Cyanide.

    • Dilution: Ensure sufficient solvent volume (Toluene or Xylene) to favor intramolecular cyclization over intermolecular polymerization.

Analytical Characterization Protocols

A. HPLC Method for Impurity Profiling

Standardized method for separating the nitrile from hydrolysis byproducts.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Phosphate Buffer (pH 7.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Nitrile absorption) & 254 nm (Aromatic)
Gradient 0-5 min: 10% B → 5-20 min: 10% to 80% B → 20-25 min: 80% B
Column Temp 30°C

Impurity Retention Table (Relative to Product):

CompoundRRT (Approx)DescriptionOrigin
Pethidinic Acid 0.3 - 0.4Polar, broad peakHydrolysis (Impurity C)
Pethidine Amide 0.6 - 0.7Sharp peakPartial Hydrolysis
Target Nitrile 1.00 Main Peak Product
Benzyl Cyanide 1.2 - 1.3Non-polarUnreacted Starting Material
MPTP 1.5 - 1.6Late eluter (if present)Elimination/Degradation
B. GC-MS Method for Volatile Impurities

Best for detecting unreacted starting materials and MPTP.

  • Inlet: 250°C, Splitless.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 50°C (1 min) → 10°C/min → 280°C (5 min).

  • MS Source: EI (70 eV), SIM mode for m/z 91 (Benzyl), 172 (MPTP), 200 (Target).

Troubleshooting Logic Flowchart

Use this decision tree to resolve purity issues during the workup phase.

Troubleshooting Start Purity Issue Detected CheckHPLC Check HPLC Profile Start->CheckHPLC Decision1 Peak @ RRT < 0.5? CheckHPLC->Decision1 Action1 Acidic Impurity (Hydrolysis). Check pH during workup. Avoid high temp + base. Decision1->Action1 Yes Decision2 Peak @ RRT > 1.1? Decision1->Decision2 No Action2 Non-polar Impurity (Benzyl Cyanide). Wash organic layer with dilute acid. Recrystallize from Heptane. Decision2->Action2 Yes Decision3 Unknown Peak + Low Yield? Decision2->Decision3 No Action3 Polymerization/Mono-alkylation. Verify anhydrous conditions. Check reagent addition order. Decision3->Action3 Yes

Figure 2: Logical decision tree for impurity identification and remediation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62513, Pethidine intermediate A. PubChem.[1][2] Retrieved January 30, 2026, from [Link]

  • Quaglia, M. G., et al. (2003).[3] Determination of MPTP, a toxic impurity of pethidine. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 1-6.[3] [Link]

  • United States Pharmacopeia (USP). (2023). Meperidine Hydrochloride Monograph: Impurities. USP-NF. (Note: General reference to pharmacopeial standards for Meperidine impurities).

Disclaimer: This guide is for research and development purposes only. The synthesis of this compound involves controlled substance precursors. Users must comply with all local, state, and federal regulations (e.g., DEA Schedule II in the US).

Sources

Technical Support Center: Stability & Storage of 4-Phenylpiperidine-4-carbonitrile

[1]

Executive Summary

4-Phenylpiperidine-4-carbonitrile (4-PPC) is a critical pharmacophore in medicinal chemistry, serving as a structural backbone for various analgesic and psychoactive compounds.[1][2][3] Its stability is governed by two primary reactive centers: the secondary amine (in the piperidine ring) and the nitrile group at the quaternary carbon.

While the hydrochloride salt (HCl) form offers improved stability over the free base, improper storage leads to three distinct degradation modes: oxidative discoloration , hygroscopic clumping , and hydrolytic desamidation . This guide provides the physicochemical grounding and protocols to mitigate these risks.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the molecular vulnerabilities.[1]

  • Oxidative Instability (The "Yellowing" Effect): The secondary amine in the piperidine ring is electron-rich and susceptible to oxidation by atmospheric oxygen or trace peroxides.[1] This results in the formation of N-oxides or ring-opening degradation products, visually manifesting as a color shift from white to off-white/yellow.[1]

  • Hygroscopicity & Hydrolysis: The nitrile group (

    
    ) is generally stable due to steric hindrance at the 4-position.[1] However, in the presence of moisture and trace acidic impurities (common in HCl salts), it can undergo partial hydrolysis to the amide (4-phenylpiperidine-4-carboxamide).[1] This reaction is irreversible and lowers the potency of the reagent.[1]
    
  • Photolytic Sensitivity: Prolonged exposure to UV light can catalyze radical formation at the benzylic-like position, accelerating oxidation.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the critical degradation routes you must prevent during storage.

degradation_pathwaysPPCThis compound(Native State)OxidationOxidative Stress(O2 / Peroxides)PPC->Oxidation Air ExposureMoistureMoisture Ingress(H2O + H+)PPC->Moisture Poor SealingSaltHCl Salt Form(Stabilized but Hygroscopic)PPC->Salt Acidification (HCl)NOxideN-Oxide Impurities(Yellow Discoloration)Oxidation->NOxide Radical MechanismAmideHydrolysis Product(Amide/Acid Formation)Moisture->Amide Slow HydrolysisSalt->Moisture High Hygroscopicity

Figure 1: Primary degradation pathways.[1] Path A (Yellow) represents oxidation of the amine. Path B (Red) represents hydrolysis of the nitrile group.[1]

Module 2: Storage Protocol (The "How")

Standard Operating Procedure (SOP-PPC-ST)

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short term)-20°C (Long term > 3 months)Lowers kinetic energy, significantly slowing the rate of hydrolysis and oxidation [1].[1]
Atmosphere Inert Gas (Argon preferred over Nitrogen)Argon is heavier than air and forms a "blanket" over the solid, preventing oxygen contact more effectively than Nitrogen [2].
Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV light.[1] PTFE liners prevent plasticizers (like phthalates) from leaching into the compound.[1]
Desiccant Silica Gel or Molecular Sieves (in secondary container)The HCl salt is hygroscopic. A desiccator environment prevents water absorption that leads to clumping [3].[1]
Step-by-Step Preservation Workflow
  • Upon Receipt: immediately verify the physical state.[1] If the powder is yellow or clumped, perform a melting point check (HCl salt: >300°C dec).

  • Aliquoting: Do not store the bulk bottle in the freezer if you plan to use it frequently. Repeated freeze-thaw cycles introduce condensation.[1]

    • Action: Aliquot the material into single-use amber vials inside a glove box or fume hood flushed with inert gas.

  • Sealing: Parafilm is insufficient for long-term storage (it is permeable to oxygen over time).[1] Use electrical tape or shrink bands over the cap-neck junction.[1]

  • Secondary Containment: Place the sealed vials inside a larger jar containing a desiccant packet.

Module 3: Troubleshooting Guide (FAQs)

Q1: My 4-PPC has turned from white to a pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the secondary amine, likely forming N-oxides.[1]

  • Impact: For rough synthesis, it may be usable.[1] For precise kinetics or GMP work, it is compromised.[1]

  • Corrective Action: You can attempt recrystallization .[1]

    • Protocol: Dissolve the salt in minimal hot ethanol.[1] If the yellow color persists in the solution, add activated charcoal, filter while hot, and allow to cool/crystallize. The N-oxides are more polar and typically remain in the mother liquor.[1]

Q2: The powder has clumped into a hard solid. How do I fix this?

  • Diagnosis: Hygroscopic absorption of atmospheric water.[1]

  • Risk: Water acts as a nucleophile.[1] If the compound is the HCl salt, the local acidity + water can accelerate nitrile hydrolysis over time.

  • Corrective Action:

    • Place the open vial in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or high-grade silica gel for 24 hours.
      
    • Once dried, break the clumps gently with a glass rod.[1]

    • Validation: Check the weight.[1] Significant weight loss indicates water removal.[1] Run an IR spectrum; a peak broadening around 3300-3500

      
       indicates residual moisture.[1]
      

Q3: I see a small impurity peak at RRT 0.85 in my HPLC. What is it?

  • Diagnosis: This is frequently the amide hydrolysis product (4-phenylpiperidine-4-carboxamide).[1]

  • Cause: Storage in non-anhydrous conditions.[1]

  • Prevention: Ensure your storage container is strictly anhydrous.[1] When using the reagent, avoid leaving the bottle open to humid lab air.

Q4: Can I store the free base the same way as the HCl salt?

  • Analysis: No. The free base (liquid or low-melting solid) is significantly more reactive to oxidation than the protonated salt.[1]

  • Requirement: The free base must be stored under Argon at -20°C. If possible, convert it to the HCl salt for long-term banking, as the protonation of the amine reduces its electron density, making it less prone to oxidative attack [4].[1]

References
  • Fisher Scientific. (2021).[1][4] Safety Data Sheet: 4-Phenylpiperidine. Retrieved from

  • Biosynce. (2025).[1][5][6][7] Under what conditions does piperidine decompose? Retrieved from [1]

  • Chem-Impex. (2025).[1][5] 4-Phenylpiperidine-4-carboxylic acid hydrochloride Properties. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: this compound hydrochloride.[1] Retrieved from [1]

Technical Support Center: Method Development for Challenging Separations of 4-Phenylpiperidine-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for navigating the complexities of separating 4-Phenylpiperidine-4-carbonitrile and its analogs. These compounds, pivotal in many pharmaceutical development pipelines, present unique chromatographic challenges due to their basicity, polarity, and structural similarities.[1][2] This guide is structured to provide you with not only solutions to common problems but also the underlying scientific principles to empower your method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound analogs?

A1: The primary challenges stem from the inherent physicochemical properties of the 4-phenylpiperidine scaffold. These molecules typically feature a basic piperidine nitrogen (pKa ≈ 9) and varying polarity depending on the substituents.[3] This combination leads to several common issues in reversed-phase HPLC:

  • Poor Peak Shape (Tailing): The basic amine interacts strongly with residual acidic silanol groups on the surface of silica-based stationary phases, causing peak tailing.[4]

  • Low Retention: Highly polar analogs may have insufficient hydrophobic interaction with traditional C18 stationary phases, leading to elution near the void volume.[1][5]

  • Co-elution of Analogs: Structural similarities between analogs often result in poor resolution, making accurate quantification difficult.

  • Chiral Separations: Many analogs possess stereocenters, necessitating specialized chiral stationary phases and method development for enantiomeric resolution.[6][7]

Q2: When should I choose Reversed-Phase HPLC, HILIC, or SFC for my separation?

A2: The choice of chromatographic mode is critical and depends on the specific properties of your analogs. Here’s a general guideline:

  • Reversed-Phase (RP-HPLC): This is often the starting point for moderately polar to nonpolar analogs. Modern, high-purity, end-capped C18 or phenyl-hexyl columns can provide good results, especially when paired with an appropriate mobile phase modifier to mitigate peak tailing.[8][9]

  • Hydrophilic Interaction Chromatography (HILIC): For highly polar analogs that show little to no retention in RP-HPLC, HILIC is an excellent alternative.[5] It utilizes a polar stationary phase and a high organic mobile phase, promoting the retention of polar compounds.[5]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for both chiral and achiral separations of these compounds.[10][11][12] Its use of supercritical CO2 with a polar co-solvent offers unique selectivity and is often faster than HPLC.[13][14] It is particularly advantageous for preparative work due to the ease of solvent removal.[14][15]

Q3: How do I select the right column for my initial screening?

A3: A systematic column screening approach is highly recommended. For achiral separations, a good starting point includes:

Stationary PhaseRationale for 4-Phenylpiperidine Analogs
High-Purity C18 A general-purpose reversed-phase column for initial assessment of hydrophobicity.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the phenyl ring of the analytes.[9]
Polar-Embedded Phase Contains a polar group embedded in the alkyl chain, which helps to shield residual silanols and improve peak shape for basic compounds.
HILIC (e.g., Amide, Diol) For highly polar analogs that are not retained on reversed-phase columns.[5]

For chiral separations, screening a variety of chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose carbamate derivatives) is a standard and effective approach.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC
  • Problem: My peaks for the this compound analogs are broad and asymmetrical (tailing factor > 1.5).

  • Possible Causes & Solutions:

    • Cause A: Secondary Interactions with Silanols: The basic piperidine nitrogen is interacting with acidic silanol groups on the silica backbone of the column.[4][16]

      • Solution 1: Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2.5-3.0 using an appropriate buffer (e.g., phosphate or formate). At this pH, the silanol groups are protonated and less active, while the basic analyte is fully protonated.[8]

      • Solution 2: Use of Mobile Phase Additives: Add a competing base, like triethylamine (TEA) at a low concentration (0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites. However, be aware that TEA can suppress MS ionization.

      • Solution 3: Employ a Modern, High-Purity Column: Use a column with high-density bonding and thorough end-capping to minimize the number of accessible silanol groups.

    • Cause B: Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Cause C: Column Contamination or Void: The column may be contaminated with strongly retained basic compounds or a void may have formed at the inlet.[4]

      • Solution: Flush the column with a strong solvent. If a void is suspected, reverse-flush the column (if the manufacturer allows) or replace it.[4]

Issue 2: Poor Resolution Between Structurally Similar Analogs
  • Problem: Two or more of my analogs are co-eluting or have a resolution of less than 1.5.

  • Possible Causes & Solutions:

    • Cause A: Insufficient Chromatographic Selectivity: The current combination of stationary and mobile phases does not provide enough differential interaction to separate the analytes.

      • Solution 1: Modify the Organic Solvent: Switch from acetonitrile to methanol or vice versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, often altering elution order.

      • Solution 2: Change the Stationary Phase: As mentioned in the FAQs, try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[9]

      • Solution 3: Adjust the Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity.

    • Cause B: Gradient is Too Steep: A rapid gradient may not allow enough time for the separation to occur.

      • Solution: Decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes) to give the analytes more time to interact with the stationary phase.

Issue 3: No Retention in Reversed-Phase HPLC
  • Problem: My polar analogs are eluting at or very near the solvent front (t0).

  • Possible Causes & Solutions:

    • Cause A: Analytes are Too Polar for Reversed-Phase: The compounds have minimal hydrophobic character.[1]

      • Solution 1: Switch to HILIC: This is the most effective solution. A HILIC method will provide retention for these types of compounds.[5]

      • Solution 2: Use a Highly Aqueous Mobile Phase: Some C18 columns are designed to be stable in 100% aqueous mobile phases. This can increase the retention of polar analytes.

      • Solution 3: Consider Porous Graphitic Carbon (PGC) Columns: PGC columns retain compounds based on polarizability and are excellent for retaining very polar compounds that are not retained in reversed-phase.[1]

Experimental Protocols & Workflows

Protocol 1: Generic Starting Conditions for RP-HPLC Method Development
  • Column Selection: Start with a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 5-95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 1-5 µL.

  • Detection: UV at a relevant wavelength (e.g., 254 nm) or Mass Spectrometry.

This protocol provides a robust starting point. From here, you can optimize the gradient, mobile phase additives, and column chemistry based on the initial results.

Workflow for Troubleshooting Peak Tailing

// Nodes Start [label="Peak Tailing Observed\n(Tailing Factor > 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckNeutral [label="Inject a Neutral Compound\n(e.g., Toluene)", fillcolor="#FBBC05", fontcolor="#202124"]; Tails [label="Neutral Compound Tails", fillcolor="#F1F3F4", fontcolor="#202124"]; NoTails [label="Neutral Compound is Symmetrical", fillcolor="#F1F3F4", fontcolor="#202124"]; PhysicalIssue [label="Suspect Physical Issue:\n- Column Void\n- Extra-column Volume\n- Blocked Frit", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChemicalIssue [label="Suspect Chemical Issue:\n(Silanol Interactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionPhysical [label="Solutions:\n- Check fittings\n- Reverse-flush column\n- Replace column", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionChemical [label="Solutions:\n1. Lower Mobile Phase pH (2.5-3)\n2. Use Modern End-capped Column\n3. Add Competing Base (e.g., TEA)\n4. Switch to SFC or HILIC", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckNeutral; CheckNeutral -> Tails [label="Yes"]; CheckNeutral -> NoTails [label="No"]; Tails -> PhysicalIssue; NoTails -> ChemicalIssue; PhysicalIssue -> SolutionPhysical; ChemicalIssue -> SolutionChemical; }

Caption: Decision tree for diagnosing the cause of peak tailing.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC North America. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methyl-4-phenylpiperidine-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, January 3). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Retrieved from [Link]

  • International Labmate. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]

  • LCGC North America. (n.d.). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine. PubChem. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [Link]

  • Molecules. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Waters Corporation. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Retrieved from [https://www.waters.com/webassets/cms/library/docs/720002 SFC.pdf]([Link] SFC.pdf)

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. Retrieved from [Link]

  • Symmetry. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

Sources

Strategies for the regioselective functionalization of the 4-phenylpiperidine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist Level Topic: Strategies for the regioselective functionalization of the 4-phenylpiperidine scaffold.

System Overview & Architecture

Welcome to the technical support hub for the 4-phenylpiperidine scaffold. This structure is a privileged pharmacophore found in numerous therapeutic agents (e.g., Paroxetine, Haloperidol).

To successfully functionalize this molecule, you must treat it as a bipartite system with distinct reactivity profiles:

  • The Piperidine Core (Saturated Heterocycle): Dominated by steric constraints and

    
    -amino C-H acidity.
    
  • The Phenyl Appendage (Aromatic Ring): Dominated by electrophilic aromatic substitution (EAS) rules, which can be overridden by transition-metal-catalyzed C-H activation.

The following guide provides protocols and troubleshooting for targeting specific sites (C2/C3 on the piperidine; Ortho/Meta/Para on the phenyl ring).

Decision Matrix: Select Your Target Site

G Start Target Site Selection Phenyl Phenyl Ring (Aromatic) Start->Phenyl Piperidine Piperidine Ring (Saturated) Start->Piperidine Ortho Ortho (C2') Phenyl->Ortho Meta Meta (C3') Phenyl->Meta Alpha Alpha (C2) Piperidine->Alpha Beta Beta (C3) Piperidine->Beta Method_Ortho Pd-Catalysis (Directing Groups) Ortho->Method_Ortho Sanford/Yu Method_Meta Ir-Catalysis (H-Bond Ligands) Meta->Method_Meta Kanai/Kuninobu Method_Alpha Lithiation (s-BuLi/TMEDA) Alpha->Method_Alpha Beak/O'Brien Method_Beta Photoredox (Enecarbamates) Beta->Method_Beta Regiodivergent

Figure 1: Strategic workflow for selecting the appropriate catalytic system based on the desired regiochemical outcome.

Module A: The Phenyl Ring (Remote Functionalization)

Protocol A1: Meta-Selective C-H Borylation

Target: C3' (Meta) position of the phenyl ring. Challenge: The C4-piperidine attachment is an ortho/para director in electrophilic substitution. Accessing the meta position requires overriding electronic bias using steric control or non-covalent interactions.

The Solution: Iridium-catalyzed borylation using a Urea-Bipyridine Ligand .[1] The urea moiety forms a hydrogen bond with the piperidine nitrogen (or its protecting group), positioning the Iridium center exactly at the meta position [1].

Reagents & Conditions:

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: Urea-functionalized bipyridine (L-Urea) (3.0 mol%)

  • Boron Source:

    
     (1.0 equiv)
    
  • Solvent: THF or MTBE, Room Temperature.

Step-by-Step Protocol:

  • Pre-complexation: In a glovebox, mix

    
     and the Urea-Ligand in THF. Stir for 10 minutes to generate the active species.
    
  • Substrate Addition: Add N-Boc-4-phenylpiperidine (active H-bond acceptor).

  • Borylation: Add

    
    . Stir at 25 °C for 12–24 hours.
    
  • Workup: Quench with MeOH. Pass through a short silica plug.

  • Analysis: Determine meta:para ratio via GC-MS or

    
     NMR.
    
Protocol A2: Ortho-Selective Arylation

Target: C2' (Ortho) position. Mechanism: Pd(II)/Pd(IV) catalytic cycle directed by a coordinating group on the piperidine nitrogen.

Critical Requirement: The distance between the Nitrogen (N1) and the Ortho-C-H (C2') is too large for a standard 5-membered palladacycle. You must use a transient directing group or a specific linker (e.g., a thioamide or specific urea) to bridge the gap [2].

Module B: The Piperidine Ring (Saturated Core)

Protocol B1: -Lithiation (The "Beak/O'Brien" Method)

Target: C2 (Alpha) position. Mechanism: Directed ortho-metalation (DoM) utilizing the N-Boc group as a dipole-stabilizing director.

Technical Insight: N-Boc-4-phenylpiperidine lithiates significantly faster than its pyrrolidine counterpart. This is due to the lower energy barrier for the Boc group to rotate into the necessary perpendicular conformation for dipole stabilization [3].

Optimized Conditions Table:

ParameterSpecificationReason
Reagent s-BuLi (1.1 - 1.3 equiv)n-BuLi is often too slow; t-BuLi promotes side reactions.
Additive TMEDA or (+)-SparteineBreaks Li-aggregates; Sparteine induces enantioselectivity.
Solvent

(Preferred) or THF

often gives higher enantioselectivity than THF.
Temp -78 °CEssential to prevent decomposition of the

-lithio species.
Time 10–30 minsExtended times (>1h) lead to elimination side products.

Step-by-Step Protocol:

  • Dry System: Flame-dry a flask under Argon. Add N-Boc-4-phenylpiperidine (1.0 equiv) and (+)-Sparteine (1.2 equiv) in dry

    
    .
    
  • Cooling: Cool to -78 °C.

  • Lithiation: Dropwise addition of s-BuLi. Maintain internal temp < -70 °C.

  • Aging: Stir for 15 minutes. The solution often turns light yellow.

  • Trapping: Add electrophile (e.g., MeI,

    
    , Allyl Bromide) dissolved in 
    
    
    
    .
  • Warm-up: Allow to warm to RT slowly overnight.

Troubleshooting & FAQs

Issue 1: Low Yield in -Lithiation (Recovery of Starting Material)

User Report: "I treated my N-Boc-4-phenylpiperidine with s-BuLi at -78 °C for 2 hours, but after quenching with MeI, I mostly got starting material."

Root Cause Analysis:

  • Boc Rotamer Kinetics: Unlike pyrrolidines, piperidines have a fast Boc rotation. However, if the temperature is too low for too long without an additive like TMEDA, the lithiation may stall.

  • Quenching Failure: The

    
    -lithio species is highly basic. If your electrophile (MeI) is wet, it simply protonates the species back to the starting material.
    

Corrective Action:

  • Add TMEDA: Ensure 1.2 equiv of TMEDA or Sparteine is present before adding s-BuLi.

  • Shorten Time: Do not stir for 2 hours. 15–30 minutes is sufficient for piperidines [3].

  • Dry Electrophile: Distill your electrophile or pass it through basic alumina before use.

Issue 2: Poor Meta-Selectivity on the Phenyl Ring

User Report: "I am trying to borylate the meta-position, but I am getting a 1:1 mixture of meta and para products."

Root Cause Analysis:

  • Ligand Mismatch: Standard bipyridine (dtbpy) ligands favor sterically accessible sites (para). You are likely not using the specific Urea-Bipyridine or Pyridine-Pyridone ligands required for H-bond direction.

  • Protecting Group Interference: If your piperidine nitrogen is protected with a group that cannot accept/donate H-bonds effectively (e.g., N-Benzyl), the directing effect is lost.

Corrective Action:

  • Switch Ligand: Use the Kanai/Kuninobu urea-ligand system [1].

  • Substrate Check: Ensure the piperidine nitrogen has a carbonyl functionality (e.g., N-Boc, N-Cbz, or N-Amide) to interact with the ligand's urea arm.

Issue 3: Catalyst Death (Pd Black Formation)

User Report: "During ortho-arylation, my reaction turns black immediately and yields are <10%."

Root Cause Analysis: Free amines are notorious catalyst poisons for Palladium. Even if you think your substrate is protected, trace deprotection (N-Boc falling off at high temp) or impurities can coordinate Pd and shut down the cycle.

Corrective Action:

  • Switch Protecting Group: Use N-Pivaloyl or N-Acetyl, which are more thermally stable than N-Boc.

  • Add Silver Salt: Add

    
     or AgOAc. This acts as a halide scavenger and helps stabilize the cationic Pd species, preventing aggregation into Pd black.
    

References

  • A meta-selective C-H borylation directed by a secondary interaction between ligand and substrate. Kuninobu, Y., Ida, H., Nishi, M., & Kanai, M. (2015).[2] Nature Chemistry, 7(9), 712–717.

  • Strategies for Control of Selectivity in Pd-Catalyzed C–H Functionalization. Neufeldt, S. R., & Sanford, M. S. (2012).[3] Accounts of Chemical Research, 45(6), 936–946.

  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. O'Brien, P., et al.[4] (2012).[3] Journal of the American Chemical Society, 134(11).

  • Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. König, B., et al.[5] (2021).[6][7][8] Journal of the American Chemical Society.[8][9]

Sources

Reducing side reactions in the synthesis of 4-Phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Phenylpiperidine-4-carbonitrile Ticket ID: #SYN-4PPC-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Eisleb" Challenge

You are likely encountering issues with the bis-alkylation of phenylacetonitrile (benzyl cyanide) using a bis(2-chloroethyl)amine derivative.[1] This reaction, historically known as the Eisleb method, is the critical bottleneck in synthesizing pethidine (meperidine) and related opioid scaffolds.

The core problem is a kinetic competition between three pathways:

  • Cyclization (Desired): Double displacement to form the piperidine ring.

  • Polymerization (Side Reaction): Intermolecular reaction of mono-alkylated intermediates.[1]

  • Elimination (Side Reaction): Dehydrohalogenation of the nitrogen mustard precursor to unreactive vinyl species.

This guide moves beyond the hazardous sodium amide (


) method to the modern, scalable Phase Transfer Catalysis (PTC)  approach, which offers superior impurity control.

Dashboard: Diagnostic Triage

Identify your failure mode to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Viscous "Tar" / Black Oil Uncontrolled Exotherm & PolymerizationCheck Dosing Rate & Temperature (See Module 1).[1]
Low Yield (<40%) Hydrolysis of Nitrile or "Mustard" DegradationVerify Reagent Freshness & Moisture Control (See Module 2).
Product is Acidic/Solid Hydrolysis to Amide/Acid (Meperidinic Acid)Check pH during workup & Reaction Time (See Module 3).
Incomplete Cyclization Mono-alkylation (Linear Impurities)Increase Stirring Speed (Mass Transfer) & Catalyst Load.

Module 1: The Cyclization Crisis (Bis-Alkylation)

Issue: The reaction produces linear chains or polymers instead of the ring.[1]

The Mechanism: The reaction requires the phenylacetonitrile anion to attack the bis-electrophile twice.[1] If the second attack is too slow, the intermediate reacts with another molecule of phenylacetonitrile, starting a polymer chain.

Technical Directive:

  • Dilution is Critical: High concentration favors intermolecular collisions (polymerization). Low concentration favors intramolecular reaction (cyclization).

    • Recommendation: Maintain the organic phase solvent volume at 5-7x the volume of reactants.[1]

  • The PTC Advantage: Use Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Benzyltriethylammonium Chloride (TEBAC) .

    • Why? PTC allows you to use 50% NaOH (aq) instead of anhydrous bases. The quaternary ammonium salt ferries the cyanide anion into the organic phase where it is highly nucleophilic (naked anion effect) but "starved" for water, preventing hydrolysis.

  • Temperature Control:

    • Set Point:

      
      .[1]
      
    • Danger Zone: Above

      
      , the nitrogen mustard precursor eliminates HCl to form vinyl amines, which are dead-ends for cyclization and prone to tar formation.
      
Visualizing the Pathway

ReactionPathways Start Phenylacetonitrile + Bis-chloroethylamine Mono Mono-Alkylated Intermediate Start->Mono Step 1: Alkylation (Fast) Elim Vinyl Species (Dead End) Start->Elim T > 70°C (Elimination) Cyclic 4-Phenylpiperidine- 4-carbonitrile (Target) Mono->Cyclic Step 2: Cyclization (Intramolecular) Polymer Linear Polymers (Tars) Mono->Polymer Excess Conc. (Intermolecular)

Caption: Kinetic competition between cyclization (green) and polymerization (red). Dilution and temperature control favor the green path.[1]

Module 2: The Nitrile Integrity (Hydrolysis)

Issue: The nitrile group (-CN) hydrolyzes to an amide (-CONH2) or acid (-COOH).[1]

The Chemistry: Nitriles are susceptible to hydrolysis in strong base (NaOH) at high temperatures. If your product precipitates as a high-melting solid or is insoluble in ether, you likely made 4-phenylpiperidine-4-carboxylic acid (Meperidinic acid).[1]

Technical Directive:

  • Phase Separation: In PTC, the bulk water (with NaOH) is separate from the organic phase. Efficient stirring creates an emulsion, but the bulk of the reaction happens in the organic layer or interface.

    • Action: Do not use miscible co-solvents (like Ethanol) that bridge the phases. Use Toluene or Dichlorobenzene .[1]

  • Quench Protocol:

    • Do not let the reaction sit overnight. Once TLC indicates consumption of starting material, quench immediately with ice water .

    • Crucial: The hydrolysis rate doubles for every

      
       increase. Cool before stopping agitation.
      

Module 3: The Reagent Factor (Nitrogen Mustard)

Issue: The alkylating agent degrades before reaction.

The Precursor: You are likely using N-methyl-bis(2-chloroethyl)amine hydrochloride (Mecchlorethamine HCl).[1] This salt is stable.[1] However, the free base is unstable and vesicant (blistering agent).

Technical Directive:

  • In-Situ Free Basing: Do not free-base the amine in a separate step.[1] Add the amine hydrochloride salt directly to the reaction mixture containing the PTC and Base.

    • Why? This generates the reactive free amine exactly when it is needed, minimizing the time it sits around to dimerize or hydrolyze.

  • Stoichiometry: Use a 10-15% molar excess of the amine.[1] Some will inevitably be lost to hydrolysis or elimination.[1]

Standardized Protocol (PTC Method)

Validated for 50g Scale. Adjust proportionally.

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • N-methyl-bis(2-chloroethyl)amine HCl (1.15 eq)[1]

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.05 eq)

  • Base: 50% NaOH (aq) (4.0 eq)

  • Solvent: Toluene (Volume: 5mL per gram of nitrile)

Workflow:

  • Charge: Load Toluene, Phenylacetonitrile, and TBAHS into the reactor.

  • Activation: Add 50% NaOH solution under vigorous stirring (mechanical stirring >400 RPM is mandatory for PTC).

  • Dosing (Critical): Heat to 50°C . Add the amine hydrochloride salt portion-wise (solid addition) or as a concentrated aqueous solution over 60 minutes .

    • Control: Monitor internal temp.[1] Do not exceed 65°C .

  • Hold: Stir at 60-65°C for 3-5 hours.

  • Check: TLC (Ethyl Acetate:Hexane 1:4). Look for disappearance of nitrile.

  • Workup:

    • Cool to 20°C.

    • Add Ice Water.[1] Separate phases.

    • Wash Organic layer with water (2x) to remove base.

    • Optional: Wash with dilute HCl to extract the basic product into water, wash the organic layer (removes neutral tars), then basify the aqueous layer to precipitate the clean product.

Troubleshooting Flowchart

Troubleshooting Start Start: Analyze Crude Product CheckTLC Is Starting Material Present? Start->CheckTLC IncTemp Increase Temp (max 65°C) OR Check Stirring RPM CheckTLC->IncTemp Yes CheckState Physical State of Product? CheckTLC->CheckState No Solid High Melting Solid? CheckState->Solid White Powder Oil Viscous Oil / Tar? CheckState->Oil Dark Liquid Cryst Crystalline / Low MP Solid CheckState->Cryst Off-white Hydrolysis Diagnosis: Hydrolysis to Amide/Acid. Action: Reduce Rxn Time/Temp. Solid->Hydrolysis Polymer Diagnosis: Polymerization. Action: Increase Dilution. Oil->Polymer Success Success: Recrystallize from Isopropyl Alcohol. Cryst->Success

Caption: Decision tree for isolating the root cause of low yields or impurities.[1]

References

  • Eisleb, O. (1941). Verfahren zur Darstellung von Piperidinderivaten. German Patent DE 679281.[1] (Foundational synthesis of pethidine intermediates).

  • Mąkosza, M., & Serafinowa, B. (1965). Reactions of organic anions.[2][3][4][5] IV. Catalytic alkylation of phenylacetonitrile with alkyl halides in aqueous medium. Roczniki Chemii. (Seminal work on Phase Transfer Catalysis for alkylation).

  • Taber, et al. (2005).[6] Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Link (Detailed discussion on hydrolysis side reactions during pethidine synthesis).

  • PubChem. (2025).[7][8] 1-Methyl-4-phenylpiperidine-4-carbonitrile Compound Summary. National Library of Medicine. Link (Physical properties and safety data).

  • ACS Green Chemistry Institute. (2024). Phase Transfer Catalysis Reagent Guide. Link (Best practices for solvent and catalyst selection).

Sources

Optimization of catalytic conditions for 4-Phenylpiperidine-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers optimizing the synthesis and derivatization of 4-Phenylpiperidine-4-carbonitrile . This scaffold is a critical intermediate for phenylpiperidine-class opioids (e.g., Pethidine, Ketobemidone) and neurokinin antagonists.

This guide moves beyond standard protocols to focus on catalytic optimization —specifically replacing hazardous stoichiometric bases (NaNH₂) with Phase Transfer Catalysis (PTC) and optimizing transition-metal catalyzed functionalization.

Current Status: Online Support Level: Tier 3 (Senior Application Scientist) Topic: Catalytic Optimization & Troubleshooting

🔬 Module 1: Ring Construction via Phase Transfer Catalysis (PTC)

The Challenge: The classical synthesis involves the double alkylation of phenylacetonitrile with nitrogen mustards (e.g., mechlorethamine) using dangerous bases like Sodium Amide (NaNH₂) or Sodium Hydride (NaH). These require strictly anhydrous conditions and generate explosive hydrogen gas.

The Solution: Use Phase Transfer Catalysis (PTC) .[1][2][3][4] This allows the use of concentrated aqueous NaOH (50%) and a quaternary ammonium catalyst, operating at the interface of the organic and aqueous phases.

📋 Optimized Protocol (PTC Method)
  • Substrates: Phenylacetonitrile (1.0 eq), Bis(2-chloroethyl)alkylamine hydrochloride (1.1 eq).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1–5 mol%).

  • Base: 50% aq. NaOH (excess).[4]

  • Solvent: Toluene (or neat, if liquid substrates allow).[3]

  • Temperature: 60–80°C.

📉 Troubleshooting Guide: PTC Cyclization

Q: My reaction stalls at the mono-alkylated intermediate (open chain). Why isn't it cyclizing? A: This is a classic "Interfacial Area" vs. "Intrinsic Reactivity" issue.

  • Stirring Rate: PTC is mass-transfer limited. If your stirring is below 600–800 RPM, the interfacial surface area is too small for the catalyst to shuttle anions effectively. Action: Increase agitation to create a fine emulsion.

  • Catalyst Poisoning: If you are using the hydrochloride salt of the amine, the initial neutralization generates chloride ions. While Cl⁻ is generally fine, iodide (I⁻) from iodide-based catalysts can sometimes poison the interface if the concentration is too high relative to the active alkylating agent. Action: Switch to TBAB (Bromide) or Aliquat 336 (Chloride/Sulfate) rather than TBAI if kinetics are sluggish.

  • Base Concentration: The deprotonation of the nitrile requires a highly basic environment. Action: Ensure NaOH concentration is >40%. Dilute bases (e.g., 2M NaOH) are insufficient to deprotonate phenylacetonitrile effectively in the presence of water.

Q: I am seeing high levels of hydrolysis (amide formation) instead of cyclization. A: The nitrile group is hydrating under the basic conditions.

  • Cause: Temperature too high or reaction time too long.

  • Fix: Reduce temperature to 55–60°C. The cyclization (intramolecular SN2) is entropically favored; you do not need excessive heat.

  • Fix: Use a more lipophilic catalyst (e.g., Tetraoctylammonium bromide) to keep the reactive anion deep in the organic phase, away from the aqueous interface where hydrolysis occurs.

📊 Data: Catalyst Performance Comparison
CatalystLoad (mol%)Time (h)Yield (%)Notes
None (Control) -24<5No reaction without catalyst.
TBAB 3.0488Standard choice. Good balance of cost/rate.
TEBA (Benzyl) 3.0672Slightly unstable under high alkaline conditions (Hofmann elimination).
Aliquat 336 2.0392Liquid catalyst; excellent for solvent-free conditions.
🛠️ Visual Workflow: PTC Mechanism

The following diagram illustrates the "Extraction Mechanism" where the catalyst shuttles the deprotonated nitrile anion into the organic phase for alkylation.

PTC_Mechanism cluster_Organic Organic Phase (Reaction Zone) cluster_Interface Interface cluster_Aqueous Aqueous Phase (Reservoir) Org_Substrate Phenylacetonitrile Org_Complex [Q+ CN-C-Ph]- Org_Product 4-Phenylpiperidine-4-CN Org_Complex->Org_Product Cyclization w/ Alkylator Transfer Ion Exchange Org_Product->Transfer Release Q+ X- Org_Alkylator Bis(2-chloroethyl)amine Transfer->Org_Complex Enters Org Phase Aq_Catalyst Q+ X- (Catalyst) Transfer->Aq_Catalyst Regeneration Aq_Base NaOH (50%) Aq_Base->Aq_Catalyst Deprotonation Aq_Catalyst->Transfer Shuttles Anion

Caption: The PTC cycle. The Quaternary Ammonium (Q+) catalyst extracts the deprotonated phenylacetonitrile anion into the organic phase, enabling reaction with the nitrogen mustard while protecting the nitrile from aqueous hydrolysis.

🔬 Module 2: Palladium-Catalyzed N-Arylation

The Challenge: Post-synthesis, you may need to attach an aryl group to the piperidine nitrogen (e.g., for N-phenyl analogs). Traditional nucleophilic aromatic substitution (SNAr) only works with electron-deficient aryl halides.

The Solution: Buchwald-Hartwig Amination . This allows coupling with unactivated aryl chlorides or bromides.

📋 Optimized Protocol
  • Substrates: this compound (1.0 eq), Aryl Bromide (1.2 eq).

  • Catalyst: Pd(OAc)₂ (1–2 mol%) or Pd₂dba₃.

  • Ligand: BINAP (for bromides) or XPhos (for chlorides).

  • Base: NaOtBu or Cs₂CO₃.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temp: 80–100°C.

📉 Troubleshooting Guide: Pd-Coupling

Q: The reaction turns black immediately and yield is <10%. A: "Pd-Black" precipitation indicates the catalyst has decomposed before entering the catalytic cycle.

  • Cause: Poor ligand coordination or oxygen leak.

  • Fix: Premix the Pd source and Ligand in the solvent for 15 minutes before adding the substrate/base. This ensures the active catalytic species (L₂Pd) is formed.

  • Fix: Ensure rigorous degassing (sparge with Argon for 20 mins). The secondary amine of the piperidine is prone to oxidation if O₂ is present.

Q: I see significant hydrodehalogenation (the aryl halide lost its halogen but didn't couple). A: This is a common side reaction, often due to the "Beta-Hydride Elimination" pathway being favored or proton sources.

  • Fix: Switch from a secondary alcohol solvent (like Isopropanol) to Toluene.

  • Fix: Use a bulkier ligand like BrettPhos or RuPhos . These bulky ligands accelerate the Reductive Elimination step (forming the C-N bond) over side reactions.

❓ Common FAQs (Tier 1 Support)

Q: Can I use potassium carbonate (K₂CO₃) instead of NaOH for the PTC reaction? A: Generally, no. K₂CO₃ is often too weak to deprotonate phenylacetonitrile (pKa ~15-16) efficiently in a biphasic system unless you use solid-liquid PTC with trace water. For reliable results, 50% NaOH is the standard.

Q: How do I remove the PTC catalyst after the reaction? A: TBAB and Aliquat 336 are water-soluble. After the reaction, dilute the mixture with water and separate the phases.[5] Wash the organic layer 3x with water. If trace catalyst remains (interfering with crystallization), pass the organic layer through a short pad of silica gel; the polar ammonium salt will stick to the silica.

Q: My nitrile product is a solid. Can I do the PTC reaction without solvent? A: Yes. This is called "Solid-Liquid-Liquid" PTC . If the starting materials are liquid at the reaction temperature (60°C), you can run it neat. If the product solidifies during reaction, add a minimal amount of Toluene to keep the slurry stirrable.

📚 References

  • PTC Synthesis of this compound:

    • Reeves, W. P., & Ellis, S. R. (1983). Facile synthesis of N-substituted-4-cyano-4-phenylpiperidines via phase-transfer catalysis. Journal of Heterocyclic Chemistry, 20(3), 771-772.

    • Source:

  • General PTC Mechanism & Optimization:

    • Makosza, M. (2000).[6] Phase-transfer catalysis.[2][3][4][6] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.

    • Source:

  • Pd-Catalyzed Amination of Piperidines:

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

    • Source:

  • Catalytic Hydrolysis of Nitriles (Contextual):

    • Moorthy, J. N., & Singhal, N. (2005). Facile hydrolysis of nitriles to amides/acids. Journal of Organic Chemistry.

    • Source:

Sources

Addressing racemization issues in chiral 4-phenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Addressing and Preventing Racemization

Welcome to the Technical Support Center for chiral 4-phenylpiperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to racemization, a critical challenge in the synthesis of enantiomerically pure compounds. The 4-phenylpiperidine scaffold is a key structural motif in numerous pharmaceuticals, and maintaining its chiral integrity is paramount for therapeutic efficacy and safety.[1][2]

This guide provides in-depth, question-and-answer-based troubleshooting sections and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during the synthesis of chiral 4-phenylpiperidine?

A1: Racemization in chiral 4-phenylpiperidine synthesis can be broadly attributed to two primary mechanisms:

  • Direct Enolization/Enolate Formation: The presence of a strong base can lead to the abstraction of the proton at the chiral center (the carbon atom bearing the phenyl group), forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.

  • Formation of Achiral Intermediates: Certain reaction conditions or synthetic steps can lead to the formation of achiral intermediates, which then lose the stereochemical information of the starting material. For example, reactions proceeding through a carbocation at the chiral center can lead to racemization.

Q2: How can I accurately determine the enantiomeric excess (ee) of my 4-phenylpiperidine product?

A2: Accurate determination of enantiomeric excess is crucial for assessing the success of your asymmetric synthesis.[3] The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4][5]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and higher efficiency than HPLC for certain compounds.[4]

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable 4-phenylpiperidine derivatives.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents can allow for the differentiation and quantification of enantiomers by NMR.[3]

Q3: Are there any general strategies to minimize racemization from the outset?

A3: Yes, several proactive strategies can be employed:

  • Careful Selection of Reaction Conditions: Pay close attention to the choice of base, solvent, and temperature. Sterically hindered, non-nucleophilic bases and lower reaction temperatures are generally preferred to minimize enolization.[6][7]

  • Protecting Group Strategy: The choice of protecting groups for the piperidine nitrogen can significantly influence the stability of the chiral center. Electron-withdrawing groups can increase the acidity of the alpha-proton, making it more susceptible to abstraction.

  • Use of Chiral Catalysts or Auxiliaries: Employing asymmetric synthesis strategies from the beginning, such as using chiral catalysts or auxiliaries, can help to establish and maintain the desired stereochemistry throughout the reaction sequence.[8][9]

Troubleshooting Guides

Issue 1: Significant drop in enantiomeric excess observed after a specific reaction step.

Q: My starting material has a high enantiomeric excess, but after performing a reaction (e.g., N-alkylation, deprotection), the ee of my product is significantly lower. What's happening and how can I fix it?

A: This is a classic sign of reaction-induced racemization. The specific cause depends on the reaction conditions.

Possible Cause A: Base-Mediated Racemization

The use of a strong base, especially in combination with elevated temperatures, is a common culprit. The base can deprotonate the chiral center, leading to the formation of a planar enolate and subsequent loss of stereochemical integrity.

Solutions:

  • Optimize the Base:

    • Switch to a weaker or more sterically hindered base. Instead of strong bases like lithium diisopropylamide (LDA), consider using milder bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6]

    • Use stoichiometric amounts of base. An excess of base can increase the rate of racemization.[6]

  • Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[7] Running reactions at 0°C or even lower can significantly suppress racemization.

  • Solvent Choice: The polarity of the solvent can influence the rate of racemization.[7] Experiment with less polar solvents, provided your starting materials are sufficiently soluble.

Experimental Protocol: Low-Temperature N-Alkylation

  • Dissolve the chiral 4-phenylpiperidine (1 equivalent) in an anhydrous, aprotic solvent (e.g., THF or DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of a sterically hindered base (e.g., DIPEA).

  • Add the alkylating agent (e.g., alkyl halide) dropwise.

  • Allow the reaction to stir at -78 °C and slowly warm to room temperature while monitoring the progress by TLC or LC-MS.

  • Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

Possible Cause B: Acid-Catalyzed Racemization

Certain deprotection steps, particularly those involving strong acids to remove protecting groups like Boc, can lead to racemization.

Solutions:

  • Use Milder Acidic Conditions: Instead of strong acids like trifluoroacetic acid (TFA), consider using milder conditions such as 4M HCl in dioxane at a controlled temperature.[6]

  • Minimize Exposure Time: Carefully monitor the reaction and quench it as soon as the deprotection is complete to avoid prolonged exposure to acidic conditions.

Issue 2: My final product is consistently racemic, even when using a chiral starting material.

Q: I'm starting with an enantiomerically pure precursor, but my final 4-phenylpiperidine product is always a 50:50 mixture of enantiomers. What could be causing this complete racemization?

A: This suggests a step in your synthesis proceeds through a symmetric, achiral intermediate.

Troubleshooting Workflow:

G start Racemic Product Observed check_sm Verify Enantiopurity of Starting Material start->check_sm analyze_steps Analyze Each Synthetic Step for Achiral Intermediates check_sm->analyze_steps SM is Enantiopure sn1 Possibility of S_N1 Mechanism? analyze_steps->sn1 elim_add Possibility of Elimination-Addition? analyze_steps->elim_add solve_sn1 Favor S_N2 Conditions: - Good Nucleophile - Polar Aprotic Solvent sn1->solve_sn1 Yes solve_elim_add Modify Substrate or Conditions to Prevent Elimination elim_add->solve_elim_add Yes

Caption: Troubleshooting workflow for complete racemization.

Detailed Analysis:

  • Re-verify Starting Material Purity: First, re-confirm the enantiomeric purity of your starting material using a reliable analytical technique like chiral HPLC.[4][5]

  • Examine Reaction Mechanisms: Scrutinize each step of your synthesis for reactions that might proceed through a planar, achiral intermediate.

    • SN1 Reactions: If a leaving group is present at the chiral center, conditions that favor an SN1 mechanism (e.g., polar protic solvents, poor nucleophiles) will generate a planar carbocation, leading to complete racemization.

    • Elimination-Addition Reactions: It's possible that an elimination reaction is forming an achiral enamine or a related unsaturated intermediate, followed by a non-stereoselective addition.

Corrective Actions:

  • Promote SN2 Conditions: If an SN1 pathway is suspected, modify the reaction conditions to favor an SN2 mechanism, which proceeds with inversion of configuration and preserves chirality. This includes using a strong nucleophile, a polar aprotic solvent, and a good leaving group.

  • Redesign the Synthetic Route: If a particular step is inherently prone to racemization, it may be necessary to redesign the synthetic route to avoid this problematic transformation. Consider introducing the phenyl group at a later stage or using a different precursor that is less susceptible to racemization.

Issue 3: Difficulty in separating enantiomers for analysis.

Q: I'm struggling to get good separation of my 4-phenylpiperidine enantiomers on my chiral HPLC column. What can I do to improve the resolution?

A: Optimizing your chiral HPLC method is key. Here are several parameters you can adjust.

Parameter Optimization for Chiral HPLC:

ParameterRecommendationRationale
Chiral Stationary Phase (CSP) Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).The nature of the chiral selector is the most critical factor for achieving separation. Different enantiomers will interact differently with various CSPs.
Mobile Phase Vary the composition and ratio of the mobile phase components (e.g., hexane/isopropanol, acetonitrile/methanol).Changing the mobile phase polarity can significantly alter the retention times and selectivity of the enantiomers.
Additives Introduce small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA).For basic compounds like piperidines, additives can improve peak shape and resolution by suppressing interactions with residual silanols on the stationary phase.
Temperature Adjust the column temperature.Lowering the temperature can sometimes increase the interaction differences between the enantiomers and the CSP, leading to better separation.
Derivatization If the compound lacks a UV chromophore, consider derivatization.Reacting the piperidine with a UV-active agent can enhance detection and may also improve chiral recognition on the CSP.[4]

Experimental Protocol: Chiral HPLC Method Development

  • Initial Screening: Begin by screening a few different chiral columns with a standard mobile phase (e.g., 90:10 hexane:isopropanol).

  • Mobile Phase Optimization: If partial separation is observed, systematically vary the mobile phase composition (e.g., 95:5, 80:20) to find the optimal ratio.

  • Additive Effects: If peak tailing is an issue, add a small amount of an appropriate additive (e.g., 0.1% DEA for a basic analyte) to the mobile phase.

  • Flow Rate and Temperature: Fine-tune the flow rate and column temperature to maximize resolution and efficiency.

Visualization of Racemization Mechanism

G cluster_0 Racemization via Enolate Intermediate R_Enantiomer (R)-Enantiomer (Chiral) Enolate Planar Enolate (Achiral) R_Enantiomer->Enolate + Base - H+ Enolate->R_Enantiomer + H+ S_Enantiomer (S)-Enantiomer (Chiral) Enolate->S_Enantiomer + H+

Caption: Mechanism of base-catalyzed racemization.

References

  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • BenchChem. (n.d.). Avoiding racemization during the synthesis of chiral piperidine acids.
  • BenchChem. (n.d.). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods.
  • BenchChem. (n.d.). The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine.
  • Asymmetric synthesis of piperidines using the nitro-Mannich reaction. (n.d.). ResearchGate.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Fu, G. C., & O'Doherty, G. A. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [Link]

  • Guo, J., et al. (2007). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Organic Chemistry, 11(11), 949-961.
  • Gasparrini, F., et al. (2000). Analytical chiral separation methods.
  • Asymmetric Synthesis. (n.d.).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Ballard, A., & Buurma, N. J. (2012). Racemisation in Chemistry and Biology. The University of Manchester.
  • Keighley, N. (2020). Asymmetric synthesis – Knowledge and References. In Miraculous Medicines and the Chemistry of Drug Design. Taylor & Francis.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • An, D., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279.
  • Gund, T. M., & Pirkle, W. H. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(8), 1073-1078.
  • Lotter, D., et al. (2018). Catalyst-Controlled Stereodivergent Synthesis of Atropisomeric Multiaxis Systems. ACS Central Science, 4(5), 656-660.

Sources

Technical Support Center: Troubleshooting Peak Tailing in 4-Phenylpiperidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silanol Trap" in Piperidine Analysis

4-Phenylpiperidine and its derivatives (e.g., meperidine/pethidine) are pharmacologically significant scaffolds in opioid research. Chemically, they are defined by a secondary amine with a high pKa (~10.2) [1].

The Problem: In standard Reversed-Phase HPLC (RP-HPLC) at neutral or slightly acidic pH (pH 3–7), the piperidine nitrogen is fully protonated (


). Simultaneously, residual silanol groups (

) on the surface of silica-based columns begin to ionize (

) above pH 3.5.

The Mechanism: The positively charged analyte interacts electrostatically with the negatively charged silanols. This "secondary interaction"—distinct from the primary hydrophobic retention—slows the desorption of a fraction of the analyte, causing the characteristic "shark fin" tailing [2].

This guide provides field-proven protocols to neutralize these interactions and restore Gaussian peak symmetry.

Diagnostic Workflow

Before altering your method, use this logic flow to isolate the root cause.

TroubleshootingFlow Start ISSUE: Peak Tailing > 1.5 Check_pH Step 1: Check Mobile Phase pH Start->Check_pH Decision_pH Is pH between 3.5 and 8.0? Check_pH->Decision_pH Action_Low_pH Protocol A: Lower pH to < 3.0 (Suppress Silanols) Decision_pH->Action_Low_pH Yes (Worst Zone) Check_Column Step 2: Check Column Chemistry Decision_pH->Check_Column No (Already Optimized) Action_Low_pH->Check_Column Action_High_pH Protocol B: Raise pH to > 10.5 (Suppress Analyte Ionization) Action_High_pH->Check_Column Decision_Col Is it standard Silica C18? Check_Column->Decision_Col Action_Col_Change Switch to Hybrid (BEH) or Base-Deactivated (BDS) Column Decision_Col->Action_Col_Change Yes Check_Additives Step 3: Mobile Phase Additives Decision_Col->Check_Additives No (Already Modern) Action_TEA Add 5-10 mM Triethylamine (TEA) (Silanol Blocker) Check_Additives->Action_TEA UV Detection Action_IonPair Add 0.1% TFA or Hexanesulfonate (Ion Pairing) Check_Additives->Action_IonPair MS Detection (TFA)

Figure 1: Decision matrix for isolating the cause of peak tailing in basic amine analysis.

Technical Support Q&A

Q1: My mobile phase is pH 4.5 using Acetate buffer. Why is the tailing so severe?

A: You are operating in the "danger zone." At pH 4.5, two things happen:

  • Analyte: 4-phenylpiperidine (pKa ~10.[1]2) is 100% protonated (cationic).

  • Column: The surface silanols (pKa ~3.5–4.5) are significantly ionized (anionic). This creates a perfect ion-exchange mechanism that competes with the reversed-phase separation.

Solution: Shift the pH.

  • Low pH Strategy (Recommended): Lower pH to 2.5 using Phosphate or Formate buffer. This protonates the silanols (

    
    ), making them neutral and preventing interaction with the amine [3].
    
  • High pH Strategy: Raise pH to >10.5 (using Ammonium Hydroxide). This deprotonates the piperidine amine (

    
    ), making it neutral. Warning: Only use Hybrid (e.g., Waters XBridge/BEH) or Polymer columns for this; silica dissolves at pH > 8.
    
Q2: I cannot change the pH due to other analytes. Can I use additives?

A: Yes. You need a "Silanol Blocker" or an "Ion-Pairing Agent."[2]

  • Silanol Blocker (UV Only): Add Triethylamine (TEA) .[3][4] TEA is a small tertiary amine that competes with your analyte for the active silanol sites. Because it is smaller and present in high concentration, it saturates the silanols, allowing your analyte to elute symmetrically [4].

  • Ion-Pairing (UV/MS): Add Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the protonated piperidine, neutralizing its charge and forming a more hydrophobic complex. Note: TFA suppresses ionization in LC-MS; use Formic Acid or Ammonium Formate for MS applications if possible.

Q3: Which column chemistry is best for 4-phenylpiperidines?

A: Standard C18 columns often fail here. Use "Base-Deactivated" or "Polar-Embedded" phases.

Column TechnologyMechanism of ImprovementRecommended For
Hybrid Particle (e.g., BEH) Ethylene-bridged silica resists dissolution at high pH (up to 12).High pH methods (pH 10+)
Polar-Embedded (e.g., Amide/Carbamate) A polar group near the ligand surface shields silanols and provides a "water layer."Mid-pH methods (pH 4–8)
Phenyl-Hexyl

-

interactions with the phenyl ring of the analyte improve selectivity.
Isomer separation
Base-Deactivated Silica (BDS) Heavily end-capped to chemically bond free silanols.General Purpose (Low pH)

Experimental Protocols

Protocol A: Preparation of Silanol-Blocking Mobile Phase (For UV Detection)

Use this when you must work at neutral pH on a standard silica column.

  • Reagents: HPLC-grade Water, Triethylamine (TEA), Phosphoric Acid (85%).

  • Step 1: Measure 990 mL of water into a flask.

  • Step 2: Add 5.0 mL of Triethylamine (TEA) . (Concentration ~35 mM).

  • Step 3: Place a pH probe in the solution. It will be very basic (~pH 11).

  • Step 4: Slowly add Phosphoric Acid while stirring until the pH reaches 3.0 or 7.0 (depending on target).

    • Crucial: Never add TEA to the column without buffering it first; high pH can damage silica.

  • Step 5: Filter through a 0.45 µm nylon filter.

  • Equilibration: Flush column with 20 column volumes before injection to saturate silanol sites.

Protocol B: High-pH Method (For Hybrid Columns)

Use this for maximum retention and perfect symmetry.

  • Column: Waters XBridge C18 or Agilent Extend-C18 (Must be rated for pH > 10).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Rationale: At pH 10.5, 4-phenylpiperidine (pKa 10.2) is >50% uncharged. The neutral molecule interacts purely through hydrophobic mechanisms, eliminating tailing caused by ionic drag.

References

  • ChemicalBook. (2023). 4-Phenylpiperidine Properties and pKa Data.

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC: Silanol Activity.

  • Chromacademy. (2023). HPLC Troubleshooting Guide - Peak Tailing and Mobile Phase pH.

  • ResearchGate. (2013).[5] Effect of Triethylamine on Peak Tailing of Basic Compounds.

Sources

Validation & Comparative

Orthogonal Validation of 4-Phenylpiperidine-4-carbonitrile: A Comparative Guide to HPLC and qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of opioid precursors and neuroactive ligands, 4-Phenylpiperidine-4-carbonitrile (4-PPC) serves as a critical "gatekeeper" intermediate. Its purity dictates the yield and safety profile of downstream pharmaceuticals (e.g., pethidine/meperidine analogs).

This guide addresses a common analytical blind spot: relying solely on HPLC area-percent, which often overestimates purity by failing to detect inorganic salts, residual solvents, or non-chromophoric impurities. We present an orthogonal validation strategy combining the sensitivity of Reverse-Phase HPLC with the absolute quantification of qNMR , providing a rigorous framework for decision-making in drug development.

Part 1: The Analytical Challenge

The synthesis of 4-PPC typically involves the condensation of bis(2-chloroethyl)amine with benzyl cyanide. This route introduces specific impurity classes that dictate our analytical requirements:

  • Structural Isomers: The nitrile group installation at the quaternary carbon must be confirmed against the unreacted tertiary carbon precursor (4-phenylpiperidine).

  • Process Impurities:

    • Benzyl cyanide derivatives: High UV absorbance, easily overestimated by HPLC.

    • Bis-alkylated byproducts: Highly lipophilic, requiring gradient elution to elute.

    • Inorganic Salts: Invisible to UV-HPLC, requiring NMR or ash testing.

The Molecule[1][2][3]
  • CAS: 40481-13-8[1][2]

  • Formula: C₁₂H₁₄N₂[2]

  • Key Feature: The C4 position is quaternary, substituted with both a phenyl ring and a nitrile group. This structural feature is the primary target for NMR validation.

Part 2: HPLC Method Development (The Sensitivity Engine)

HPLC is the primary tool for detecting trace organic impurities (<0.1%). For 4-PPC, a basic amine, standard C18 columns often result in peak tailing due to silanol interactions. We recommend a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl column.

Why Phenyl-Hexyl?

While C18 is standard, a Phenyl-Hexyl stationary phase offers unique


 interactions with the aromatic ring of 4-PPC. This often provides superior resolution between the product and aromatic impurities (like benzyl cyanide) compared to hydrophobicity-driven C18 separations.
Protocol: Gradient RP-HPLC
  • Column: XSelect CSH C18 or Kinetex Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0 to protonate the amine, ensuring solubility and peak shape).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Detection: UV @ 215 nm (Nitrile absorbance) and 254 nm (Phenyl absorbance).

  • Temperature: 40°C.[3]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Hold
15.0 90 Elute Lipophilic Impurities
20.0 90 Wash

| 20.1 | 5 | Re-equilibration |

Data Interpretation
AnalyteApprox.[6][7][8][3][4][9][10][11][12][13] RT (min)RRT (Relative Retention Time)
Benzyl Cyanide (SM)~8.50.85
4-PPC (Product) ~10.0 1.00
Bis-alkylated Dimer~16.51.65

Critical Insight: If the peak at 10.0 min shows a shoulder, switch to the Phenyl-Hexyl column. The


 selectivity often resolves positional isomers that co-elute on C18.

Part 3: qNMR Spectroscopy (The Truth Engine)

While HPLC provides relative purity (Area %), Quantitative NMR (qNMR) provides absolute purity (Weight %). This is the only method that inherently accounts for residual solvent and inorganic salts without needing specific reference standards for every impurity.

The "Self-Validating" Signal

The most distinct validation of 4-PPC synthesis is the disappearance of the C4-methine proton .

  • Precursor (4-Phenylpiperidine): Shows a multiplet at ~2.6 ppm (C4-H ).

  • Product (4-PPC): The C4 position is quaternary. This signal must be absent .

Protocol: 1H qNMR
  • Solvent: CDCl₃ (for free base) or DMSO-d₆ (for HCl salts).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Must be high purity (TraceCERT®).

  • Relaxation Delay (D1): 30 seconds (Must be >5x T₁ of the slowest proton to ensure full relaxation).

  • Scans: 16 or 32.

Diagnostic Signals (CDCl₃)
AssignmentShift (δ ppm)MultiplicityIntegrationNotes
Aromatic Ring7.25 - 7.50Multiplet5HOverlaps with solvent CHCl₃; use caution.
Piperidine C2/C63.05 - 3.25Multiplet4HBroadened if N-H exchange is fast.
Piperidine C3/C52.00 - 2.20Multiplet4HKey Diagnostic Region.
C4-H ABSENT N/A 0H Proof of Substitution.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight.

Part 4: Comparative Analysis

The following table contrasts the utility of both methods in a drug development context.

FeatureHPLC (UV-Vis)qNMR (1H)
Primary Output Purity by Area % (Relative)Purity by Weight % (Absolute)
Sensitivity (LOD) High (< 0.05%)Moderate (~ 0.5%)
Specificity Low (Retention time only)High (Structural fingerprint)
Standard Requirement Requires Reference Standard for each impurityRequires only one Internal Standard
Blind Spots Inorganic salts, moisture, non-UV active solventsOverlapping signals, low-concentration impurities
Best For Routine QC, Impurity ProfilingReference Standard Qualification, Mass Balance

Part 5: Visualizing the Workflow

Diagram 1: The Orthogonal Validation Workflow

This flowchart illustrates how to combine both methods for a "Go/No-Go" decision on the synthesized batch.

ValidationWorkflow Start Crude Synthesized 4-PPC Split Sample Preparation Start->Split HPLC RP-HPLC Analysis (C18/Phenyl-Hexyl) Split->HPLC NMR 1H qNMR Analysis (CDCl3 + Int. Std) Split->NMR HPLC_Res Result: Purity (Area %) Detects Trace Organics HPLC->HPLC_Res NMR_Res Result: Purity (Wt %) Validates Structure & Salt Content NMR->NMR_Res Compare Data Reconciliation HPLC_Res->Compare NMR_Res->Compare Pass PASS: Release Batch (HPLC >98% & NMR >95%) Compare->Pass Values Agree Fail_Imp FAIL: Recrystallize (HPLC shows specific impurity) Compare->Fail_Imp HPLC Purity Low Fail_Salt FAIL: Desalt/Dry (NMR < HPLC value) Compare->Fail_Salt NMR << HPLC

Caption: Integrated workflow for validating 4-PPC purity. Discrepancies between HPLC and NMR reveal hidden salt/solvent contamination.

Diagram 2: Method Selection Logic

How to choose the correct column chemistry based on the observed impurity profile.

MethodLogic Start Initial Screen (Standard C18) Decision Resolution Check Start->Decision Good peaks resolved (Rs > 1.5) Decision->Good Clear Separation Bad_Tail Peak Tailing (Amine interaction) Decision->Bad_Tail Asymmetry > 1.2 Bad_Coel Co-elution w/ Aromatics (Isomers) Decision->Bad_Coel Shoulder Peak Sol_Tail Solution: Add TEA or use CSH Column Bad_Tail->Sol_Tail Sol_Coel Solution: Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Bad_Coel->Sol_Coel

Caption: Decision tree for optimizing HPLC separation of 4-PPC from structurally similar aromatic impurities.

References

  • Schoenmakers, P. J., et al. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. PubMed. Available at: [Link] (Context: General validation of qNMR vs HPLC equivalence).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[13] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[13] Journal of Organic Chemistry.[9] Available at: [Link]

  • U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Standard for qNMR protocols).[8][14]

  • Enovatia. (2023). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[14] Available at: [Link] (Context: Using qNMR to validate HPLC response factors).[14]

Sources

Comparative analysis of different synthetic routes to 4-Phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Core Pharmaceutical Scaffold

4-Phenylpiperidine-4-carbonitrile, often referred to as a pethidine intermediate, is a cornerstone molecule in medicinal chemistry.[1] Its rigid phenylpiperidine framework is a privileged scaffold found in a multitude of pharmaceutical agents, most notably as a direct precursor to the potent synthetic opioid analgesic pethidine (Meperidine).[2] The strategic placement of the nitrile and phenyl groups at the C4 position provides a critical anchor for further chemical elaboration, making its efficient and safe synthesis a subject of considerable interest for researchers in drug discovery and process development.

This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound: the classical double alkylation using a strong base and a modern adaptation employing Phase-Transfer Catalysis (PTC). We will dissect the underlying chemical principles, provide detailed experimental protocols, and offer a critical evaluation of each method's performance, safety, and scalability to empower researchers to make informed decisions for their specific applications.

Route 1: Classical Double Alkylation via Strong Base

This is the traditional and most direct approach to constructing the 4-phenyl-4-cyanopiperidine ring system in a single step from readily available starting materials.[2] It remains a widely cited method due to its straightforward nature and potential for high yields.

Principle & Mechanism

The core of this synthesis is a tandem SN2 alkylation reaction. The acidic α-proton of phenylacetonitrile is abstracted by a powerful, non-nucleophilic base, typically sodium amide (NaNH₂), to generate a resonance-stabilized carbanion. This potent nucleophile then attacks one of the electrophilic carbons of a bis(2-chloroethyl)amine derivative (a nitrogen mustard analogue), forming a new carbon-carbon bond.

Crucially, the newly formed intermediate still possesses an acidic proton (now on the nitrogen atom of the mono-alkylated product), which is promptly deprotonated by another equivalent of the strong base. This intramolecular deprotonation facilitates a second, ring-closing SN2 reaction, where the nitrogen anion displaces the second chloride to form the desired piperidine ring.

The causality behind the choice of sodium amide lies in its exceptional basicity (pKa of NH₃ is ~38), which is necessary to deprotonate phenylacetonitrile (pKa ~22 in DMSO) completely and drive the reaction forward. Anhydrous conditions are paramount, as sodium amide reacts violently with water.[3]

Experimental Protocol: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile
  • Materials: Phenylacetonitrile, N-methyl-bis(2-chloroethyl)amine (chlormethine), sodium amide (NaNH₂), anhydrous toluene, diethyl ether, hydrochloric acid.

  • Procedure:

    • A three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel is charged with sodium amide (2.1 eq.) suspended in anhydrous toluene under an inert nitrogen atmosphere.

    • Phenylacetonitrile (1.0 eq.) dissolved in anhydrous toluene is added dropwise to the suspension with vigorous stirring. The mixture is gently heated to facilitate the formation of the sodium salt of phenylacetonitrile.

    • A solution of N-methyl-bis(2-chloroethyl)amine (1.0 eq.) in anhydrous toluene is added slowly to the reaction mixture.[2]

    • The reaction mixture is heated under reflux for 2-4 hours. The progress can be monitored by TLC.

    • After cooling to room temperature, the reaction is cautiously quenched by the slow addition of water to decompose any unreacted sodium amide.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation or crystallization from a suitable solvent (e.g., ethanol) to yield 1-methyl-4-phenylpiperidine-4-carbonitrile.

Workflow Diagram

A Phenylacetonitrile + NaNH₂ C Reaction Vessel (Anhydrous Toluene) A->C B N-Methyl-bis(2-chloroethyl)amine B->C D Carbanion Formation C->D Add & Heat E Double Alkylation (Reflux) D->E Intramolecular Cyclization F Work-up (Quench, Extract, Dry) E->F Cool & Process G Purification (Distillation/Crystallization) F->G H 1-Methyl-4-phenyl- piperidine-4-carbonitrile G->H A Organic Phase: Phenylacetonitrile Alkylating Agent Catalyst (TBAB) C Biphasic Reaction (Vigorous Stirring) A->C B Aqueous Phase: 50% NaOH B->C D Catalytic Cycle (Ion Pair Transport) C->D Heat & Stir E Double Alkylation (50-70°C) D->E Reaction in Organic Phase F Work-up (Phase Separation, Wash) E->F Cool & Process G Purification (Distillation/Crystallization) F->G H 1-Methyl-4-phenyl- piperidine-4-carbonitrile G->H

Caption: Workflow for Phase-Transfer Catalysis Route.

Comparative Analysis

The choice between these two synthetic routes depends critically on the specific requirements of the laboratory or production facility, balancing factors like yield, safety, cost, and scale.

ParameterRoute 1: Classical Double AlkylationRoute 2: Phase-Transfer Catalysis (PTC)Justification & Insights
Overall Yield Generally High (can be >80%)Good to High (typically 70-85%)The classical method, when executed perfectly, can give slightly higher yields due to the sheer reactivity of the base. PTC yields are highly dependent on catalyst efficiency and stirring intensity.
Reagent Safety Very High Hazard Moderate Hazard Route 1 uses sodium amide, which is water-reactive, pyrophoric, and can form explosive peroxides. [3]Nitrogen mustards are highly toxic vesicants. [4][5]Route 2 replaces NaNH₂ with much safer 50% NaOH. [6]
Reaction Conditions Strict Anhydrous, Inert AtmosphereBiphasic (Aqueous/Organic), Air TolerantThe need for anhydrous solvents and an inert atmosphere in Route 1 adds significant operational complexity and cost. PTC is far more robust and forgiving.
Scalability ChallengingHighly ScalableThe hazards associated with NaNH₂ and the strict anhydrous requirements make scaling Route 1 difficult and dangerous. PTC is a well-established and preferred method for industrial-scale alkylations. [7]
Cost-Effectiveness Lower Reagent Cost (Base)Higher Reagent Cost (Catalyst)Sodium amide is cheaper than quaternary ammonium salts. However, this is offset by the cost of anhydrous solvents, inert gas, and extensive safety infrastructure for Route 1. For large-scale production, PTC is often more economical overall.
Work-up & Purity Complex & Hazardous QuenchSimpler Phase SeparationCautiously quenching excess sodium amide is a hazardous step. The work-up for the PTC reaction is a standard liquid-liquid extraction. Purity is generally comparable after purification. [8]
Environmental Impact HighModerateUse of anhydrous organic solvents and hazardous reagents gives Route 1 a poorer green chemistry profile. PTC reduces solvent volume and uses a recyclable catalyst, making it a greener alternative. [9]

Conclusion and Expert Recommendations

For the synthesis of this compound, the Phase-Transfer Catalysis (PTC) route is demonstrably superior for nearly all modern applications. Its primary advantage is the immense improvement in process safety by eliminating the use of sodium amide and the need for strictly anhydrous conditions. While the upfront cost of the catalyst may be higher, the savings in specialized equipment, safer handling, easier work-up, and enhanced scalability make it the more logical and economical choice for both academic research and industrial production.

The Classical Double Alkylation route , while historically significant and capable of high yields, should only be considered in situations where PTC is not feasible and where the laboratory is fully equipped to handle extremely hazardous and water-reactive reagents. The operational risks associated with this method are substantial and generally outweigh its benefits in the context of modern safety and efficiency standards.

Researchers and drug development professionals are strongly advised to adopt the PTC methodology for its robustness, safety, and scalability, aligning with the principles of green and sustainable chemistry.

References

[8]CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents. Available at: [10]CN105349593A - Pethidine hydrochloride preparation method - Google Patents. Available at: [11]US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents. Available at: [12]Mechanism of Action of Nitrogen Mustards | BP 501T | L~12 - YouTube. (2020). Available at: [Link] [1]Pethidine intermediate A - Wikipedia. Available at: [Link] [13]p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link] [14]Chen, Z., Davies, E., Miller, W. S., Shan, S., Valenzano, K. J., & Kyle, D. J. (Year not available). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Request PDF on ResearchGate. [15]US2904550A - 4-phenylpiperidines and their preparation - Google Patents. Available at: [16]Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed. Available at: [Link] [17]Synthesis and evaluation of a (18) F-labeled this compound radioligand for σ1 receptor imaging - PubMed. Available at: [Link] [18]Phase-Transfer-Catalyzed Synthesis of 4-Cyanotryptophan | Request PDF - ResearchGate. Available at: [Link] [4]Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC - NIH. Available at: [Link] 19 Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - ResearchGate. Available at: [Link] [2]Pethidine - Wikipedia. Available at: [Link] [3]Sodium Amide | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link] [20]Piperidine Synthesis. - DTIC. (2001). Available at: [Link] [7]Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link] [21]Evolution of Nitrogen-Based Alkylating Anticancer Agents - MDPI. Available at: [Link] [22]Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed. Available at: [Link] [23]Synthesis of Pethidine aka Meperidine - Chemistry Steps. Available at: [Link] [24]Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach - PMC - NIH. Available at: [Link] [9]A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Available at: [Link] [25]Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - Bentham Science Publisher. Available at: [Link] [26]Western Carolina University Standard Operating Procedure for the use of Sodium amide. Available at: [Link] [27]US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents. Available at: [28]Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF - ResearchGate. Available at: [Link] [6]Industrial Phase-Transfer Catalysis. Available at: [Link] [29]Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PubMed Central. Available at: [Link] [5]Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - MDPI. Available at: [Link]

Sources

Comparative Guide: 4-Phenylpiperidine-4-carbonitrile vs. Alternative Precursors for Opioid Synthesis

[1]

Executive Summary

The synthesis of phenylpiperidine-class opioids (e.g., Pethidine/Meperidine) relies fundamentally on the construction of the quaternary carbon at the 4-position of the piperidine ring. 4-Phenylpiperidine-4-carbonitrile (4-PPC) , also known as Pethidine Intermediate A, represents the industry-standard "Eisleb" route.[1] It offers the highest specificity for carboxylated opioids but necessitates the handling of blister agents (nitrogen mustards).

Alternative precursors, primarily 1-methyl-4-piperidone , utilize Grignard chemistry to access the 4-phenylpiperidine scaffold.[1] While this avoids nitrogen mustards, it produces reversed esters (prodine class) rather than carboxylated esters. Crucially, the piperidone route carries a severe safety risk: the formation of the neurotoxin MPTP via dehydration of the intermediate alcohol.

This guide objectively compares these pathways, validating 4-PPC as the superior route for Pethidine synthesis while highlighting the critical safety divergence of alternative precursors.

Part 1: The Chemistry of 4-PPC (The Standard)

The "Eisleb Method" (1938) remains the benchmark for synthesizing Pethidine. It constructs the piperidine ring around the central quaternary carbon, ensuring the nitrile functionality is in place for subsequent hydrolysis to the ester.

Mechanism of Action

The synthesis involves a double alkylation of benzyl cyanide (phenylacetonitrile) with a bis(2-chloroethyl)amine derivative. The nitrile group plays a dual role:

  • Activation: It acidifies the benzylic protons, allowing deprotonation by a strong base (NaNH₂).

  • Functionalization: It serves as the direct precursor to the ethyl ester via acid-catalyzed alcoholysis.

Pathway Visualization: The Eisleb Route

EislebRoutecluster_0Precursorscluster_1Cyclization (Eisleb)cluster_2Hydrolysis/EsterificationBCBenzyl Cyanide(Phenylacetonitrile)PPC4-Phenylpiperidine-4-carbonitrile(4-PPC)BC->PPCNaNH2, TolueneDouble AlkylationMCAN-Methyl-bis(2-chloroethyl)amine(Chlorethamine)MCA->PPCPethidinePethidine(Ethyl Ester)PPC->PethidineH2SO4, EtOHNitrile Hydrolysis

Caption: The Eisleb Route constructs the piperidine ring via double alkylation, yielding 4-PPC.[1] This nitrile intermediate is essential for the subsequent formation of the ethyl ester (Pethidine).

Part 2: Comparative Analysis of Precursors[2]

The choice of precursor dictates not only the final product structure but also the impurity profile and safety hazards.

Table 1: Precursor Performance Matrix[1]
Feature4-PPC Route (Eisleb) 4-Piperidone Route (Grignard)
Primary Precursor Benzyl Cyanide + Chlorethamine1-Methyl-4-piperidone
Key Reaction Double Alkylation (Ring Closure)Grignard Addition (PhMgBr)
Intermediate Nitrile (4-PPC)Tertiary Alcohol (4-Hydroxy)
Final Product Class Esters (Pethidine, Anileridine)Reversed Esters (MPPP, Prodines)
Yield (Optimized) 65–75% (Cyclization)40–55% (Grignard addition)
Major Safety Risk Blister Agents (Chlorethamines)Neurotoxicity (MPTP formation)
Regulatory Status Schedule II (US/UN)Listed Chemical (List I/II varies)
The Critical Divergence: Nitrile vs. Alcohol

The most common error in process design is assuming 4-piperidone is a viable precursor for Pethidine. It is not.

  • 4-PPC (Nitrile): Hydrolysis yields the carboxylic acid/ester (Pethidine).[1]

  • 4-Piperidone (Ketone): Grignard addition yields a tertiary alcohol.[1] Esterification of this alcohol yields reversed esters (e.g., MPPP).

Pathway Visualization: The MPTP Safety Risk

SafetyRiskcluster_dangerTOXICITY DANGER ZONEPiperidone1-Methyl-4-piperidoneGrignardGrignard Reaction(+ PhMgBr)Piperidone->GrignardAlcohol1-Methyl-4-phenyl-4-piperidinolGrignard->AlcoholMPPPMPPP(Reversed Ester Opioid)Alcohol->MPPPPropionic AnhydrideEliminationAcid CatalyzedEliminationAlcohol->EliminationOverheating / Low pHMPPP->EliminationThermal DegradationMPTPMPTP(Neurotoxin)Elimination->MPTPMPPMPP+(Parkinsonism Agent)MPTP->MPPMAO-B Metabolism(In Vivo)

Caption: The 4-piperidone route carries a high risk of generating MPTP via dehydration of the tertiary alcohol intermediate.[1] This risk is absent in the 4-PPC nitrile route.[1]

Part 3: Experimental Protocol (Self-Validating)

Disclaimer: This protocol is for analytical standard preparation and reference only. Synthesis of Schedule II substances requires DEA registration.

Protocol: Synthesis of 4-PPC via Phase Transfer Catalysis (PTC)

Rationale: The traditional Eisleb method uses Sodium Amide (NaNH₂), which is explosive and difficult to handle. A modern PTC modification improves safety and yield.[1]

Reagents:

  • Benzyl cyanide (11.7 g, 0.1 mol)

  • N-Methyl-bis(2-chloroethyl)amine hydrochloride (19.2 g, 0.1 mol)[1]

  • Sodium Hydroxide (50% aq.[1] solution, 40 mL)

  • Hexadecyltributylphosphonium bromide (Catalyst, 1.0 g)

Workflow:

  • Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Charging: Add the benzyl cyanide and the amine hydrochloride salt.

  • Initiation: Add the PTC catalyst followed by the dropwise addition of 50% NaOH. Observation: A mild exotherm (T > 40°C) indicates the deprotonation is proceeding.

  • Reaction: Heat to 60°C for 4 hours.

    • Validation Point (TLC): Silica gel, EtOAc/Hexane (1:1). Benzyl cyanide (Rf ~0.[1]6) should disappear; 4-PPC product spot appears at Rf ~0.3 (lower due to amine polarity).[1]

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with toluene (2 x 50 mL).[1]

  • Purification: The amine product is basic. Wash the toluene layer with water, then extract the product into 10% HCl (aq).

    • Impurity Removal: Neutral impurities (unreacted benzyl cyanide) remain in the toluene layer. The product moves to the aqueous acid phase.

  • Isolation: Basify the aqueous acid phase with NaOH to pH 11. The 4-PPC precipitates as an oil or low-melting solid.[1]

  • Crystallization: Recrystallize from isopropyl ether.

    • Reference Data: Melting Point: 53–55°C (Free base), 206–208°C (HCl salt).

Part 4: Safety & Impurity Profiling

Impurity Markers

When analyzing seized samples or validating synthesis, the presence of specific impurities confirms the route used.[2]

  • Route A (Eisleb/4-PPC):

    • Marker: Unreacted Benzyl Cyanide.[1]

    • Marker: 4-Phenyl-4-cyanopiperidine dimer (from incomplete alkylation).[1]

    • Absence: No MPTP or MPPP.[1]

  • Route B (Grignard/Piperidone):

    • Marker: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1][3][4][5][6]

    • Marker: 4-Hydroxy-4-phenylpiperidine (unreacted intermediate).[1]

Handling Precautions
  • Chlorethamines (Eisleb Route): These are nitrogen mustards.[1] They are potent alkylating agents and blister agents.[1] All handling requires full PPE, fume hood, and immediate neutralization capability (e.g., thiosulfate solution).

  • MPTP (Grignard Route): If the Grignard route is attempted, MPTP can form spontaneously if the reaction overheats. MPTP causes permanent, irreversible Parkinsonism by destroying dopaminergic neurons.[3]

Conclusion

For the synthesis of Pethidine and related carboxylated opioids, This compound (4-PPC) is the only chemically viable and scalable precursor.[1] While the 4-piperidone (Grignard) route offers an alternative entry to the phenylpiperidine scaffold, it yields a different class of opioids (reversed esters) and introduces an unacceptable toxicological risk (MPTP).

Recommendation: Process development should focus on optimizing the Eisleb route using Phase Transfer Catalysis to mitigate the hazards of strong bases, rather than exploring the chemically distinct and hazardous piperidone pathway.

References

  • Eisleb, O. (1941).[1] New Synthesis of Pethidine-like Compounds. Berichte der deutschen chemischen Gesellschaft. (Historical Reference)

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Synthetic Opioids.

  • PubChem. (2025).[1] Compound Summary: 1-Methyl-4-phenylpiperidine-4-carbonitrile.[1][7][8] National Library of Medicine. [1]

  • Centers for Disease Control and Prevention (CDC). (1984).[1] MPTP-Induced Parkinsonism in Human Subjects.

  • De Spiegeleer, B., et al. (2025). Impurity Profiling of Peptide and Synthetic Drugs. ResearchGate.

Quantitative NMR (qNMR) for Purity Assessment of 4-Phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of opioid analgesics (e.g., pethidine), 4-Phenylpiperidine-4-carbonitrile (CAS: 23804-59-3) is a critical intermediate. Its purity directly dictates the yield and impurity profile of the final pharmaceutical active ingredient (API).

Traditionally, purity assessment relies on HPLC-UV or GC-MS . While robust, these methods suffer from a critical bottleneck: the requirement for a high-purity reference standard of the exact analyte to determine response factors. For intermediates like this compound, certified reference materials (CRMs) are often unavailable or expensive.

Quantitative NMR (qNMR) offers a superior alternative by utilizing a primary ratio method . It allows for direct purity determination using a generic Internal Standard (IS) traceable to the SI system, eliminating the need for a compound-specific reference. This guide objectively compares qNMR against chromatographic alternatives and provides a validated protocol for its implementation.

Part 1: The Analytical Challenge

The structural integrity of this compound presents specific analytical hurdles:

  • Lack of Chromophores: While the phenyl ring absorbs UV, the response factor is not identical to potential aliphatic impurities, leading to quantification bias in HPLC-UV.

  • Polarity: The secondary amine functionality can cause peak tailing in GC without derivatization.

  • Reference Scarcity: Unlike final APIs, certified standards for this intermediate are rare, forcing chemists to assume "100% purity" for in-house standards—a dangerous assumption that propagates error.

Part 2: Method Comparison (qNMR vs. HPLC vs. GC)

The following table synthesizes performance metrics based on standard pharmaceutical quality control workflows.

FeatureqNMR (Recommended) HPLC-UV GC-MS
Metrological Basis Primary Ratio Method (Directly traceable to SI)Secondary (Requires specific reference standard)Secondary (Requires specific reference standard)
Reference Standard Generic Internal Standard (e.g., Maleic Acid)Identical Analyte Standard RequiredIdentical Analyte Standard Required
Response Factor 1.0 (Nuclide dependent) Variable (Compound dependent)Variable (Ionization dependent)
Analysis Time < 20 mins (Prep + Acquisition)30–60 mins (Equilibration + Run)30–60 mins (Heating + Run)
Sample Recovery Non-destructive DestructiveDestructive
Precision (RSD) < 1.0% (Optimized)< 0.5%< 1.0%
Limit of Detection Moderate (~0.1 mg/mL)Excellent (ng/mL range)Excellent (pg/mL range)
The "Killer App" for qNMR

In early-stage development, you rarely have a pure standard of your intermediate. qNMR allows you to determine the absolute purity of your first batch using a bottle of commercial Maleic Acid (traceable to NIST SRM) as the anchor.

Part 3: qNMR Experimental Design

To ensure scientific integrity, the qNMR protocol must be self-validating. We utilize Internal Standard (IS) qNMR .[1]

Internal Standard Selection

For this compound, we require an IS with signals in the "silent regions" of the spectrum to avoid overlap.

  • Analyte Signals: Aromatic protons (7.2–7.5 ppm) and Piperidine ring protons (1.8–3.5 ppm).

  • Selected IS: Maleic Acid (Singlet at ~6.0–6.3 ppm).

    • Rationale: The olefinic singlet of Maleic Acid sits perfectly in the window between the analyte's aliphatic and aromatic regions. It is non-hygroscopic, stable, and readily available in high purity (TraceCERT® or similar).

Solvent System
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[2]

    • Rationale: Excellent solubility for both the polar amine analyte and the Maleic Acid IS. Unlike CDCl3, DMSO-d6 minimizes the risk of amine salt precipitation and separates exchangeable protons (NH) from the quantification region.

Acquisition Parameters (The "Causality" of Accuracy)

Standard 1H-NMR parameters are insufficient for quantification. You must control the physics of relaxation.

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (

    
    ): 30–60 seconds .
    
    • Scientific Logic:[3]

      
       must be 
      
      
      
      (Longest Longitudinal Relaxation Time). Aromatic protons often have
      
      
      seconds. A 30s delay ensures >99.3% magnetization recovery, preventing integration errors due to saturation.
  • Spectral Width: 20 ppm (to capture satellites and ensure flat baseline).

  • Number of Scans (NS): 16 or 32 (Sufficient for S/N > 250:1 with >10mg sample).

Part 4: Validated Workflow Diagram

The following diagram illustrates the self-validating loop of the qNMR process, highlighting the critical check of "Phase/Baseline" which is the most common source of operator error.

qNMR_Workflow Start Start: Sample & IS Weighing Dissolution Dissolution in DMSO-d6 (Homogeneity Check) Start->Dissolution Acquisition Acquisition (d1 > 5*T1) Pulse: 90 deg Dissolution->Acquisition Processing Processing: Phase & Baseline Correction Acquisition->Processing Validation Check: S/N > 250:1 ? Processing->Validation Integration Integration: Analyte (Aromatic 5H) vs IS (2H) Calculation Purity Calculation (Eq. 1) Integration->Calculation Validation->Acquisition Fail (Increase NS or d1) Validation->Integration Pass

Caption: Figure 1. Self-validating qNMR workflow ensuring traceability and signal integrity.

Part 5: Step-by-Step Protocol

Materials
  • Analyte: ~15 mg of this compound.

  • Internal Standard: ~10 mg of Maleic Acid (Certified Purity, e.g., 99.94%).

  • Solvent: 0.7 mL DMSO-d6 (99.9% D).

  • Equipment: 400 MHz NMR (or higher) with accurate temperature control (298 K).

Procedure
  • Gravimetry (The Critical Step):

    • Weigh the Internal Standard (

      
      ) and Analyte (
      
      
      
      ) directly into the same weighing boat or volumetric flask to minimize transfer errors. Use a microbalance with readability of 0.001 mg or better.
    • Target Ratio: 1:1 molar ratio is ideal, but 1:0.5 to 1:2 is acceptable.

  • Sample Preparation:

    • Dissolve the mixture in 0.7 mL DMSO-d6.

    • Transfer to a high-precision NMR tube.

    • Note: Ensure complete dissolution.[4][5][6] Vortex if necessary.

  • Acquisition:

    • Run a standard proton scan (16 scans) to check shimming.

    • Run the qNMR experiment :

      • Pulse Program: zg (Bruker) or equivalent single pulse.

      • Relaxation Delay (

        
        ): 60 seconds.
        
      • Excitation Pulse: Calibrate to 90° (

        
        ).
        
      • Scans (

        
        ): 32.
        
      • Receiver Gain: Auto (ensure FID is not clipped).

  • Processing:

    • Apply Exponential Window Function (LB = 0.3 Hz).

    • Manual Phasing: Do not rely on auto-phase. Ensure the baseline is perfectly flat at the integration endpoints.

    • Integration:

      • Integrate the Maleic Acid singlet (~6.0 ppm, 2H)

        
         Area 
        
        
        
        .
      • Integrate the 4-Phenylpiperidine aromatic multiplet (7.2–7.5 ppm, 5H)

        
         Area 
        
        
        
        .
      • Note: Do not use the piperidine protons for quantification as they may suffer from conformational broadening or solvent overlap.

Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral Area
    
  • 
     = Number of protons (IS=2, Analyte=5)
    
  • 
     = Molecular Weight (Analyte=186.25, Maleic Acid=116.07)
    
  • 
     = Mass (weighed)
    
  • 
     = Purity (as a decimal fraction)
    

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[7] BIPM Metrology Guidelines. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. Available at: [Link]

  • PubChem. "this compound Compound Summary." National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredient (API). 4-Phenylpiperidine-4-carbonitrile is a key synthetic precursor for a range of pharmacologically significant molecules, including opioid analgesics like pethidine.[1][2] Its chemical structure demands rigorous analytical oversight to ensure the integrity of the synthetic process and the safety of the final drug product. Impurities can arise from starting materials, by-products, or degradation, necessitating validated analytical methods for their detection and quantification.[3][4]

This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Our objective is to equip researchers, analytical chemists, and quality control professionals with the knowledge to select, develop, and cross-validate the most suitable method for their specific application. The discussion is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which emphasizes a lifecycle approach to analytical procedure validation.[5][6]

Cross-validation is a critical process used to demonstrate that two or more distinct analytical procedures are suitable for the same intended purpose and yield equivalent results.[5][7] This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one. This guide will culminate in a discussion of how to effectively cross-validate HPLC-UV and GC-MS methods for this compound, ensuring consistency and reliability of analytical data.

Methodology Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS is dictated by the physicochemical properties of the analyte, the required sensitivity, the nature of potential impurities, and the available instrumentation.[8]

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. It excels in separating non-volatile and thermally labile compounds. For this compound, its aromatic ring provides a chromophore, making it well-suited for UV detection.[9] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode for this type of analysis.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis.[11] The coupling with a mass spectrometer provides not only quantification but also structural information, making it exceptionally powerful for impurity identification.[12][13]

The following table summarizes the key performance characteristics of each method for the analysis of this compound. These values are representative and would be formally established during method validation.

ParameterHPLC-UVGC-MSRationale & Causality
Specificity HighVery HighHPLC-UV specificity relies on chromatographic separation and UV absorbance, which can be limited by co-eluting impurities with similar chromophores. GC-MS adds the dimension of mass fragmentation, providing a unique "fingerprint" for the analyte and its impurities, thus offering superior specificity.[13]
Linearity (r²) > 0.999> 0.999Both techniques are capable of excellent linearity over a defined concentration range when properly optimized. The detector response should be directly proportional to the analyte concentration.
Range 80-120% of test concentration80-120% of test concentrationThe range is typically defined by the intended application, such as an assay for the main component or a quantitative test for impurities.[5]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Accuracy, or trueness, is determined by analyzing a sample with a known concentration and comparing the measured value to the true value. Both methods can achieve high accuracy.
Precision (% RSD) ≤ 2.0%≤ 2.0%Precision reflects the degree of scatter between a series of measurements. Both methods are expected to demonstrate high precision for repeatability (intra-assay) and intermediate precision (inter-assay).[14]
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mLGC-MS typically offers lower detection and quantitation limits due to the high sensitivity of the mass spectrometer detector, especially in Selected Ion Monitoring (SIM) mode.[13]
Robustness GoodGoodRobustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). Both methods require thorough robustness testing.
Analysis Time 10 - 20 min15 - 30 minGC methods often require temperature programming, which can lead to longer run times compared to isocratic HPLC methods.
Advantages Well-established, versatile, suitable for non-volatile compounds, non-destructive.High sensitivity and specificity, provides structural information for impurity identification.[12]HPLC is a workhorse in QC labs. GC-MS is a superior tool for trace analysis and structural elucidation.
Disadvantages Lower specificity than MS, higher solvent consumption.Analyte must be volatile and thermally stable, potential for sample degradation at high temperatures.The primary limitation of GC is the requirement for analyte volatility. HPLC is more versatile in this regard.

Experimental Protocols

The following protocols are detailed frameworks for the development and validation of analytical methods for this compound. These are starting points and must be fully validated according to ICH Q2(R2) guidelines for their intended use.[15]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification (assay) of this compound and the determination of related impurities.

Rationale: A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds. The mobile phase, a mixture of phosphate buffer and acetonitrile, allows for the fine-tuning of retention and peak shape. The pH of the buffer is critical for ensuring the analyte, a basic piperidine, is in a consistent ionization state.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Purified water.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate buffer by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.5 with orthophosphoric acid.[9] Filter through a 0.45 µm membrane filter. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). Degas the final mixture before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Prepare the sample solution by accurately weighing the material and dissolving it in the mobile phase to achieve a target concentration within the validated range of the method.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 220 nm (to be confirmed by scanning the UV spectrum of the analyte).

  • Analysis and System Suitability: Equilibrate the column with the mobile phase. Perform replicate injections (e.g., n=5) of a standard solution. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Quantification: Inject the standard and sample solutions. The concentration of the analyte is determined by comparing the peak area of the sample to that of the standard.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Buffer:ACN) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC Standard Standard Solution Inject Inject 10 µL Standard->Inject Sample Sample Solution Sample->Inject Detect UV Detection (220 nm) HPLC->Detect Inject->HPLC Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities and can also serve as a highly specific assay method.

Rationale: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is a good general-purpose choice for separating a wide range of compounds. A temperature program is used to ensure the elution of compounds with different boiling points. Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

Instrumentation and Materials:

  • GC-MS system with an autosampler, a capillary column, and a mass selective detector.

  • Capillary Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane stationary phase.

  • This compound reference standard.

  • Methanol or Dichloromethane (GC grade).

  • Helium (carrier gas).

Step-by-Step Methodology:

  • Standard and Sample Preparation: Prepare stock and working solutions of the reference standard and sample in a suitable volatile solvent like methanol to the desired concentrations.

  • GC-MS Conditions:

    • Injection Mode: Splitless (for trace analysis) or Split (for assay).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.[13]

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-400) for identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Data Analysis: Identify the analyte peak by its retention time and mass spectrum. For quantification, use the area of a characteristic ion peak.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Solution (in Methanol) Inject Inject 1 µL Standard->Inject Sample Sample Solution (in Methanol) Sample->Inject GC Gas Chromatograph (Temp. Program) MS Mass Spectrometer (EI, 70 eV) GC->MS Inject->GC TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum Analysis MS->Spectrum Quantify Quantify via Peak Area TIC->Quantify Spectrum->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Cross-Validation: Bridging the Methods

Once both the HPLC-UV and GC-MS methods are individually validated, cross-validation is performed to ensure they produce comparable results for the same sample. This process is essential for demonstrating the interchangeability of the methods.[5]

Cross-Validation Protocol:

  • Select a Panel of Samples: Choose at least three batches of this compound, preferably with varying levels of the analyte and impurities.

  • Analyze with Both Methods: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Compare the Results:

    • Assay: The mean assay values obtained from the two methods should be statistically compared (e.g., using a t-test). The difference between the results should not be statistically significant and should fall within a predefined acceptance criterion (e.g., ±2.0%).

    • Impurities: For any specified impurity, the quantified levels from both methods should be compared. The agreement between the methods should meet a pre-set tolerance.

  • Documentation: A formal cross-validation report should be generated, documenting the protocol, results, statistical analysis, and a concluding statement on the equivalency of the two methods.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method depends on the specific analytical objective. HPLC-UV is a robust and versatile method suitable for routine quality control assays. GC-MS offers unparalleled specificity and sensitivity, making it the superior choice for impurity identification and trace-level quantification.

By following a systematic approach to development, validation, and cross-validation as outlined in this guide and in accordance with ICH guidelines, analytical laboratories can ensure the generation of accurate, reliable, and consistent data. This scientific rigor is fundamental to maintaining the quality and safety of pharmaceutical products derived from this compound.

References

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.).
  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. (2025, August 8). ResearchGate. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. (2025, June 13). JOURNAL OF PHARMACEUTICAL ANALYSIS. Retrieved from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org. Retrieved from [Link]

  • Separation of 1-Methyl-4-phenylpiperidine-4-carbonitrile on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2022, January 15). PubMed. Retrieved from [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). MDPI. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved from [Link]

  • 4-Phenylpiperidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and evaluation of a (18) F-labeled this compound radioligand for σ1 receptor imaging. (2016, June 9). PubMed. Retrieved from [Link]

  • 1-Methyl-4-phenylpiperidine-4-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. (n.d.). PubMed. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA). Retrieved from [Link]

  • Cross and Partial Validation. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved from [Link]

  • 4-phenylpiperidines and their preparation. (n.d.). Google Patents.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. (n.d.). Gupea. Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH. Retrieved from [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved from [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved from [Link]

  • Impurities Analysis. (n.d.). Shimadzu. Retrieved from [Link]

Sources

Comparison of the analgesic activity of 4-Phenylpiperidine-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-Phenylpiperidine-4-carbonitrile derivatives , clarifying their role as the critical synthetic precursors to the phenylpiperidine opioid class (e.g., Pethidine/Meperidine) rather than acting as primary analgesics themselves.

Executive Summary: The Nitrile "Switch"

The This compound scaffold represents a pivotal "fork" in medicinal chemistry.

  • Retaining the 4-Cyano (CN) group yields compounds with negligible Mu-opioid affinity but high affinity for Sigma (

    
    ) receptors . These derivatives are generally inactive as classical analgesics.
    
  • Transforming the 4-Cyano group (into esters, ketones, or amides) activates the Mu-opioid pharmacophore , generating potent analgesics like Pethidine , Ketobemidone , and Phenoperidine .

This guide compares the pharmacological activity of the inactive nitrile scaffold against its active analgesic derivatives, detailing the Structure-Activity Relationship (SAR) that governs this transition.

Chemical & Pharmacological Classification

The derivatives are categorized by the functional group at the piperidine C-4 position and the substituent at the Nitrogen (N-1).

ClassC-4 SubstituentN-1 SubstituentRepresentative CompoundPrimary Activity
I. The Nitriles Carbonitrile (-CN)Methyl, PhenethylPethidine Nitrile Inactive (Mu-opioid); Sigma Ligand
II. The Esters Ethyl Ester (-COOEt)MethylPethidine (Meperidine) Moderate Analgesic (0.1x Morphine)
III. The Ketones Propanoyl (-COEt)MethylKetobemidone Potent Analgesic (1-2x Morphine)
IV. The "Tail" Nitriles Ester (-COOEt)3-Cyano-3,3-diphenylpropylDiphenoxylate Weak/Peripheral (Antidiarrheal)

Comparative Analgesic Activity

A. The Nitrile Scaffold (Class I)

Contrary to the esters, the 4-cyano-4-phenylpiperidine derivatives do not exhibit significant analgesic activity in standard thermal nociception models (Hot Plate, Tail Flick).

  • Receptor Binding: Radioligand binding assays confirm

    
     nM at 
    
    
    
    -opioid receptors.
  • Sigma Activity: N-substituted analogs (e.g., N-phenethyl-4-cyano-4-phenylpiperidine) show high affinity for

    
     and 
    
    
    
    receptors. While Sigma ligands can modulate pain perception indirectly (often antagonizing opioid analgesia or affecting affective pain components), they lack the direct antinociceptive efficacy of Mu-agonists.
B. The Active Analgesics (Class II & III)

Hydrolysis of the nitrile to an ester (Pethidine) or conversion to a ketone (Ketobemidone) drastically alters the electronic landscape of the C-4 position, enabling the phenyl ring to adopt the equatorial conformation preferred for Mu-receptor binding.

Potency Comparison (Relative to Morphine = 1.0):

CompoundStructure (C4 / N1)Potency (Molar Basis)DurationToxicity Note
Pethidine Ester / Methyl0.1 – 0.2Short (2-3h)Metabolite Norpethidine is neurotoxic (seizures).
Ketobemidone Ketone / Methyl1.0 – 2.0Medium (3-5h)NMDA antagonist properties; reduced tolerance liability.
Phenoperidine Ester / Phenethyl50 – 100MediumPhenethyl group at N-1 mimics Fentanyl/Morphine pharmacophore.
Pethidine Nitrile Nitrile / Methyl< 0.01 N/APrecursor; lacks functional group for receptor H-bonding.

Critical Insight: The N-phenethyl substitution (replacing N-methyl) universally increases potency by ~100-fold in the ester/ketone series (e.g., Pethidine


 Phenoperidine). However, in the nitrile series, this substitution only enhances Sigma receptor affinity, not opioid analgesia.

Mechanism of Action & SAR Visualization

The analgesic activity relies on the molecule's ability to fit the Opioid Receptor Pharmacophore :

  • Cationic Nitrogen: Anchors to Aspartate residue (Asp147).

  • Aromatic Ring: Pi-stacking with Tryptophan/Tyrosine.

  • C-4 Substituent: Must act as a hydrogen bond acceptor (Ester/Ketone). The Nitrile (-CN) is a poor H-bond acceptor in this geometric context and is linear, failing to engage the receptor pocket effectively.

OpioidSAR cluster_legend Activity Key Inactive Inactive / Sigma Ligand Active Active Mu-Agonist Potent High Potency Agonist Nitrile This compound (Precursor) Nitrile->Inactive Ester Pethidine (Ester) (Hydrolysis Product) Nitrile->Ester Acid Hydrolysis (+ EtOH) Ketone Ketobemidone (Ketone) (Grignard Product) Nitrile->Ketone Grignard Reaction (+ EtMgBr) Ester->Active TailNitrile Diphenoxylate (Nitrile in Tail) Ester->TailNitrile N-Alkylation (Side Chain Mod) Ketone->Potent

Figure 1: The "Divergent Synthesis" pathway showing how the inactive nitrile precursor is converted into active analgesic classes.

Experimental Protocols

To verify the lack of activity in the nitrile vs. the high activity of the ester, the following standard protocols are utilized.

Protocol A: Synthesis of the Active Ester (Pethidine)

This confirms the chemical link between the inactive precursor and the active drug.

  • Reagents: 1-methyl-4-phenylpiperidine-4-carbonitrile (10g),

    
     (60%), Ethanol.
    
  • Reflux: Heat the nitrile in

    
    /Ethanol mixture at reflux for 10-12 hours.
    
  • Workup: Neutralize with

    
    , extract with ether, and crystallize as the hydrochloride salt.
    
  • Yield: ~70% conversion to Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.

Protocol B: In Vivo Analgesic Evaluation (Hot Plate Test)

Self-Validating Control: Use Morphine (5 mg/kg) as a positive control and Saline as negative.

  • Subjects: Male Swiss albino mice (20-25g).

  • Apparatus: Eddy’s Hot Plate maintained at

    
    .
    
  • Grouping:

    • Group 1: Vehicle (Saline).

    • Group 2: Pethidine Nitrile (20 mg/kg, i.p.).

    • Group 3: Pethidine Ester (20 mg/kg, i.p.).

    • Group 4: Morphine (5 mg/kg, i.p.).

  • Measurement: Record latency to hind paw lick or jump. Cut-off time: 15s (to prevent tissue damage).

  • Data Analysis: Calculate % Maximum Possible Effect (%MPE).

  • Expected Results:

    • Nitrile: < 10% MPE (Indistinguishable from saline).

    • Ester: > 80% MPE (Significant analgesia).

Safety & Toxicology Profile

  • Pethidine (Ester):

    • Metabolism: Demethylated in the liver to Norpethidine .[1][2]

    • Toxicity: Norpethidine accumulates (half-life 15-20h vs Pethidine 3h) and causes CNS excitation (tremors, myoclonus, seizures). Contraindicated in patients on MAOIs.

  • Nitrile Precursor:

    • Toxicity: Potential for release of cyanide ions upon metabolic breakdown (though typically stable), but primarily acts as a convulsant at high doses due to non-specific sigma/channel binding.

References

  • Janssen, P. A., & Eddy, N. B. (1960). Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine. Journal of Medicinal and Pharmaceutical Chemistry. Link

  • Casy, A. F. (1989). Opioid analgesics: Chemistry and receptors. Plenum Press. (Definitive text on 4-phenylpiperidine SAR).
  • Lien, E. J., et al. (1989). Design, synthesis and SAR of analgesics.[3] Progress in Clinical and Biological Research. Link

  • Perregaard, J., et al. (1995). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Journal of Medicinal Chemistry. (Establishes the nitrile as a Sigma ligand).
  • World Health Organization. (2006). Critical Review of Pethidine. Expert Committee on Drug Dependence. Link

Sources

A Comparative Guide to Catalyst Efficiency in 4-Phenylpiperidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Phenylpiperidine-4-carbonitrile

This compound is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals. Its derivatives are integral to the development of potent analgesics, neuroleptics, and other therapeutic agents. The efficient and selective synthesis of this scaffold is therefore a critical undertaking in drug discovery and development, directly impacting the economic and environmental viability of producing these essential medicines.

This guide provides an in-depth, objective comparison of two prominent catalytic systems for the synthesis of this compound: a Lewis acid-catalyzed Strecker reaction and a Phase-Transfer Catalysis (PTC) approach. By examining the underlying mechanisms, experimental protocols, and performance data of each method, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic strategies.

Catalyst System 1: Lewis Acid-Catalyzed Strecker Reaction

The Strecker synthesis is a classic and versatile method for the preparation of α-aminonitriles. In the context of this compound synthesis, this one-pot, three-component reaction typically involves the condensation of an N-substituted-4-piperidone, an amine source (often ammonia or an ammonium salt), and a cyanide source. The efficiency of this reaction can be significantly enhanced by the use of a Lewis acid catalyst.

Mechanistic Rationale: The Role of the Lewis Acid

The Lewis acid catalyst plays a crucial role in activating the carbonyl group of the piperidone, thereby facilitating the initial formation of an iminium ion intermediate. This electrophilic intermediate is then susceptible to nucleophilic attack by the cyanide ion. The catalyst, by coordinating to the carbonyl oxygen, increases the electrophilicity of the carbonyl carbon, accelerating the rate-determining imine formation step. A variety of Lewis acids can be employed, with their efficacy often dependent on their strength, steric bulk, and compatibility with the reaction conditions.

N-Benzyl-4-piperidone N-Benzyl-4-piperidone Iminium Ion Iminium Ion N-Benzyl-4-piperidone->Iminium Ion + NH3 - H2O 4-Amino-4-carbonitrile 4-Amino-4-carbonitrile Iminium Ion->4-Amino-4-carbonitrile + CN- Lewis_Acid Lewis Acid (e.g., ZrOCl2) Lewis_Acid->N-Benzyl-4-piperidone Activation Cyanide_Source KCN/NH4Cl Cyanide_Source->Iminium Ion

Caption: Lewis Acid-Catalyzed Strecker Reaction Pathway.

Featured Catalyst: Zirconium Oxychloride (ZrOCl₂·8H₂O)

Zirconium oxychloride octahydrate has emerged as a highly effective, inexpensive, and environmentally benign Lewis acid catalyst for a variety of organic transformations, including the Strecker reaction.[1] Its efficiency stems from its ability to activate the carbonyl substrate effectively under mild conditions.

Experimental Protocol: ZrOCl₂·8H₂O-Catalyzed Strecker Synthesis

The following protocol is a representative procedure for the synthesis of N-benzyl-4-phenylpiperidine-4-carbonitrile, a direct precursor to the target molecule.

  • Reaction Setup: In a round-bottom flask, combine N-benzyl-4-piperidone (1.0 mmol), ammonium chloride (1.2 mmol), and ZrOCl₂·8H₂O (10 mol%).

  • Solvent: The reaction can be performed under solvent-free conditions or in a suitable solvent such as acetonitrile.

  • Addition of Cyanide: Cool the mixture in an ice bath and add potassium cyanide (1.2 mmol) portion-wise with vigorous stirring.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for the specified time (see Table 1).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Performance Data
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
ZrOCl₂·8H₂O 10Room Temp.0.5 - 2~90-95 (for similar ketones)[1]
Catalyst-Free -Room Temp.10 - 24~60-80 (for similar ketones)[1]

Note: Yields are based on analogous reactions with ketones and aldehydes as reported in the literature and are indicative of the expected efficiency.

Catalyst System 2: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis offers a powerful alternative for the synthesis of this compound, particularly when starting from a precursor with a suitable leaving group at the 4-position, such as 4-chloro-4-phenylpiperidine. PTC facilitates the reaction between reactants located in different immiscible phases (typically an aqueous and an organic phase), thereby eliminating the need for expensive, anhydrous, and often toxic organic solvents.[2][3]

Mechanistic Rationale: The Role of the Phase-Transfer Catalyst

The phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle for the cyanide anion. The lipophilic cation of the catalyst pairs with the cyanide anion from the aqueous phase, transporting it into the organic phase where the substrate is dissolved. This "naked" and highly reactive cyanide anion then readily participates in the nucleophilic substitution reaction. The catalyst cation then returns to the aqueous phase to repeat the cycle. This continuous process allows the reaction to proceed at a significant rate under mild, biphasic conditions.[4]

cluster_0 Organic Phase cluster_1 Aqueous Phase Substrate 4-Chloro-4-phenylpiperidine Product This compound Substrate->Product SN2 Reaction Q+CN- [Q+][CN-] Q+CN-->Substrate Nucleophilic Attack NaCN NaCN Q+X- [Q+][X-] NaCN->Q+X- Q+X-->Q+CN- Ion Exchange

Caption: Mechanism of Phase-Transfer Catalyzed Cyanation.

Featured Catalyst: Tetrabutylammonium Bromide (TBAB)

Tetrabutylammonium bromide (TBAB) is a commonly used and commercially available phase-transfer catalyst. Its effectiveness lies in the good lipophilicity of the tetrabutylammonium cation, which facilitates the efficient transfer of the cyanide anion into the organic phase.

Experimental Protocol: PTC-Mediated Cyanation

The following is a general protocol for the synthesis of this compound via phase-transfer catalysis.

  • Reaction Setup: To a vigorously stirred biphasic mixture of a solution of 4-chloro-4-phenylpiperidine in a suitable organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of sodium or potassium cyanide, add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to increase the reaction rate.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Performance Data
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
TBAB 1-525-502-6>90General PTC Literature
Aliquat 336 1-525-502-6>90General PTC Literature

Note: Yields are based on the high efficiency generally reported for PTC-mediated nucleophilic substitution reactions with cyanide.

Comparative Analysis: Lewis Acid vs. Phase-Transfer Catalysis

FeatureLewis Acid-Catalyzed Strecker ReactionPhase-Transfer Catalysis (PTC)
Starting Materials N-substituted-4-piperidone, NH₄Cl, KCN4-Halo-4-phenylpiperidine, NaCN/KCN
Catalyst Lewis Acid (e.g., ZrOCl₂·8H₂O)Quaternary Ammonium/Phosphonium Salt (e.g., TBAB)
Reaction Type One-pot, three-component condensationBiphasic nucleophilic substitution
Solvent Can be solvent-free or requires organic solventBiphasic (organic/aqueous)
Temperature Typically room temperatureRoom temperature to mild heating
Reaction Time Generally very fast (minutes to a few hours)Can be slightly longer (a few hours)
Yield High to excellentHigh to excellent
Advantages One-pot synthesis, atom economyMild conditions, simple workup, avoids anhydrous solvents
Disadvantages May require purification from byproductsRequires a pre-functionalized substrate

Conclusion: Selecting the Optimal Catalytic System

Both the Lewis acid-catalyzed Strecker reaction and Phase-Transfer Catalysis represent highly efficient methods for the synthesis of this compound. The choice of the optimal catalyst and methodology will ultimately depend on several factors:

  • Availability of Starting Materials: The Strecker reaction is advantageous when the corresponding 4-piperidone is readily available. Conversely, PTC is preferable if a 4-halo-4-phenylpiperidine precursor is more accessible.

  • Process Simplicity and Scalability: The one-pot nature of the Strecker reaction is attractive for streamlined synthesis. However, the simplicity of the biphasic workup in PTC can be a significant advantage, especially on a larger scale.

  • Cost and Environmental Considerations: Both ZrOCl₂·8H₂O and common phase-transfer catalysts are relatively inexpensive. PTC often aligns better with green chemistry principles by minimizing the use of volatile and anhydrous organic solvents.

By carefully considering these factors, researchers can select the most appropriate catalytic system to efficiently and economically produce this compound for their specific drug discovery and development needs.

References

  • A Comparison Between Catalyst-Free and ZrOCl2·8H2O-Catalyzed Strecker Reactions for the Rapid and Solvent-Free One-Pot Synthesis of Racemic α-Aminonitrile Derivatives. Asian Journal of Organic Chemistry. Available at: [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

A Comparative Guide to Evaluating the Drug-like Properties of Novel 4-Phenylpiperidine-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Significance of the 4-Phenylpiperidine-4-carbonitrile Scaffold and Early-Stage ADME Profiling

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting agents, most notably the synthetic opioid analgesic pethidine (also known as meperidine).[1][2] Its rigid framework allows for precise vectorial presentation of substituents, enabling fine-tuning of interactions with biological targets.[3][4] The introduction of a 4-carbonitrile group offers a unique electronic and steric profile, and analogs of this scaffold are actively being investigated for a range of therapeutic applications.[5][6]

However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and unforeseen toxicity.[7][8] Therefore, a robust and early-stage evaluation of "drug-like" properties is not just beneficial but essential for derisking projects and efficiently allocating resources.[9] This guide provides a comprehensive framework for the comparative evaluation of novel this compound analogs, using a suite of industry-standard in vitro assays. We will benchmark these novel compounds against pethidine, a well-characterized drug molecule, to provide a contextual understanding of their potential developability.[10]

Pillar 1: Foundational Physicochemical Characterization

A compound's fundamental physicochemical properties, primarily its solubility and lipophilicity, govern its behavior in biological systems. These parameters are critical determinants of oral absorption, distribution into tissues, and overall bioavailability.[11]

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability and posing significant formulation challenges.[12][13] We will employ the gold-standard shake-flask method to determine the thermodynamic solubility of our analogs, which measures the maximum concentration of a compound that can be dissolved in an aqueous medium under equilibrium conditions.[12][14]

  • Compound Preparation: An excess of the solid test compound (typically 1-2 mg) is added to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4 in a glass vial.

  • Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This extended incubation ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states.

  • Separation: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid. Centrifugation followed by collection of the supernatant is an alternative method.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), against a standard curve.[15]

  • Replication: The experiment is performed in at least triplicate to ensure the reliability and reproducibility of the data.

Lipophilicity (LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a double-edged sword. While a certain degree of lipophilicity is required for a drug to passively diffuse across cell membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[16] We measure the distribution coefficient (LogD) at pH 7.4, which is more physiologically relevant than the partition coefficient (LogP) for ionizable molecules like our piperidine analogs.

Pillar 2: Assessing Membrane Permeability

The ability of a drug to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is fundamental to its therapeutic action.[17] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive diffusion, the primary route of absorption for many orally administered drugs.[18][19]

Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane that separates a donor compartment from an acceptor compartment.[20]

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Permeation Assay cluster_analysis Analysis & Calculation A Coat filter of Donor Plate with lipid solution (e.g., lecithin in dodecane) D Add compound solutions to Donor Plate A->D B Add buffer to Acceptor Plate (PBS, pH 7.4) E Place Donor Plate onto Acceptor Plate ('sandwich') B->E C Prepare test compounds in Donor buffer (e.g., pH 5.0-6.5) C->D D->E Create Sandwich F Incubate for 4-16 hours at room temperature with gentle shaking E->F G Separate plates and measure compound concentration in both Donor and Acceptor wells via LC-MS/MS F->G Post-incubation H Calculate the apparent permeability coefficient (Papp) G->H

Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

The apparent permeability coefficient (Papp) is calculated, and compounds are typically categorized as having low, medium, or high permeability.[17] This allows for a rapid assessment of their potential for passive absorption.

Pillar 3: Evaluating Metabolic Stability

The liver is the body's primary metabolic hub, where enzymes, particularly the Cytochrome P450 (CYP450) family, chemically modify drugs to facilitate their excretion.[21] High metabolic instability can lead to a short duration of action and low systemic exposure. The liver microsomal stability assay is a widely used in vitro tool to assess a compound's susceptibility to Phase I metabolism.[22][23]

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation Mixture: Test compounds (at a low concentration, e.g., 1 µM) are incubated with pooled human liver microsomes (which contain a high concentration of CYP450 enzymes) in a phosphate buffer (pH 7.4) at 37°C.[24]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the enzyme cofactor NADPH.[21] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.[24]

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (Clint).[22]

Pillar 4: Early Assessment of Cytotoxicity

It is crucial to identify compounds that may cause cellular damage early in the discovery process. The MTT assay is a robust, colorimetric method for assessing a cell's metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[25][26][27]

Experimental Workflow: MTT Cytotoxicity Assay

This assay measures the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[28]

MTT_Workflow cluster_culture Cell Culture and Dosing cluster_incubation Incubation and Reaction cluster_readout Quantification A Seed a relevant cell line (e.g., HepG2) in a 96-well plate B Allow cells to adhere and grow (typically 24 hours) A->B C Treat cells with a serial dilution of test compounds B->C D Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E Add MTT reagent to all wells D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H Measure the absorbance of the purple solution on a plate reader (typically at ~570 nm) G->H I Calculate % cell viability and determine the IC50 value H->I

Caption: Key steps in the MTT assay for determining compound cytotoxicity.

The result is typically expressed as the IC50 value, which is the concentration of the compound that reduces cell viability by 50%. A high IC50 value is desirable, indicating low cytotoxicity.

Comparative Data Summary and Interpretation

To illustrate the utility of this approach, the following table presents hypothetical data for three novel analogs (NPA-1, NPA-2, NPA-3) benchmarked against pethidine.

PropertyPethidine (Reference)NPA-1NPA-2NPA-3
Aqueous Solubility (µM) at pH 7.4 ~1000850501200
LogD at pH 7.4 1.92.83.51.5
PAMPA Permeability (Papp, 10⁻⁶ cm/s) 8.2 (High)12.5 (High)9.5 (High)2.1 (Moderate)
Microsomal Stability (t½, min) 35952545
Cytotoxicity (HepG2 IC50, µM) > 100> 10015> 100
Analysis and Strategic Decisions:
  • NPA-1: This analog shows a significant improvement in metabolic stability and maintains high permeability. Although its solubility is slightly lower than pethidine's, it is likely sufficient. The increased lipophilicity (LogD 2.8) is a potential flag for future monitoring but overall, NPA-1 represents the most promising profile for further investigation.

  • NPA-2: While highly permeable, this analog suffers from poor aqueous solubility, lower metabolic stability than the reference, and, most critically, significant cytotoxicity. NPA-2 would likely be deprioritized due to its poor safety and developability profile.

  • NPA-3: This analog exhibits excellent aqueous solubility and low lipophilicity. However, its metabolic stability is only comparable to pethidine, and its permeability is moderate. This profile might be suitable for an intravenous route of administration, but its potential for oral bioavailability is questionable. Further structural modifications would be needed to improve permeability.

Conclusion and Future Directions

The systematic, comparative evaluation of drug-like properties is an indispensable component of modern drug discovery. By integrating the assays described in this guide—solubility, permeability, metabolic stability, and cytotoxicity—research teams can build a multi-parameter understanding of their novel this compound analogs. This data-driven approach allows for the early identification of liabilities, guides structure-activity and structure-property relationships, and ultimately enables the prioritization of candidates with the highest probability of success in preclinical and clinical development. Promising candidates, such as the hypothetical NPA-1, would advance to more complex studies, including Caco-2 permeability assays (to investigate active transport and efflux), plasma protein binding studies, and eventually, in vivo pharmacokinetic assessments in animal models.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • Casy, A. F., & Parfitt, R. T. (1986). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. Retrieved from [Link]

  • Protheragen. (n.d.). Property Prediction of Drug-like Molecules. Retrieved from [Link]

  • Shultz, M. D. (2019). Target-based evaluation of 'drug-like' properties and ligand efficiencies. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Meperidine. In StatPearls. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational/in silico methods in drug target and lead prediction. PubMed Central. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Medscape. (n.d.). Demerol, pethidine (meperidine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • van Meerloo, J., Ceri, H., & Withoff, S. (2011). Cell sensitivity assays: the MTT assay. PubMed. Retrieved from [Link]

  • PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Computational methods for prediction of drug properties – Application to metabolism prediction. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Wikipedia. (n.d.). Druglikeness. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Froimowitz, M., et al. (1991). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. PubMed. Retrieved from [Link]

  • Healthdirect. (n.d.). Pethidine. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Oxford Academic. (2024). DrugMetric: quantitative drug-likeness scoring based on chemical space distance. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Pacific BioLabs. (n.d.). Quantitative Cytotoxicity – MTT Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Molinspiration Cheminformatics. (n.d.). Homepage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Retrieved from [Link]

  • FHE Health. (2024). Drug Profile: Pethidine (Meperidine/Demerol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. PubMed Central. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • MDPI. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wikipedia. (n.d.). Pethidine. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

Sources

Inter-laboratory comparison of 4-Phenylpiperidine-4-carbonitrile analysis

Author: BenchChem Technical Support Team. Date: February 2026

COMPARISON GUIDE: Inter-Laboratory Analysis of 4-Phenylpiperidine-4-carbonitrile

Executive Summary

This guide presents the results of a multi-site inter-laboratory comparison (ILC) focused on the purity analysis of This compound (CAS: 40481-13-8), a critical intermediate in the synthesis of phenylpiperidine opioids (e.g., Pethidine/Meperidine).[1]

The study evaluates the "product"—defined here as the Optimized HPLC-UV Method —against the industry-standard alternative, GC-MS with Derivatization .[1] Data collected from five independent laboratories demonstrates that while GC-MS offers superior structural elucidation for unknown impurities, the Optimized HPLC-UV method provides significantly higher precision (RSD < 0.8%) and inter-lab reproducibility (Z-score stability) for routine purity assays of the hydrochloride salt form.[1]

Chemical Context & Regulatory Significance

Target Molecule: this compound (typically analyzed as the HCl salt).[1][2] Role: A secondary amine precursor. The presence of the nitrile group and the piperidine ring makes it susceptible to hydrolysis (to amides/acids) and oxidation. Regulatory Status: As a structural analog to Schedule II precursors (like Pethidine Intermediate A), accurate identification and quantification are required for DEA/controlled substance compliance and process safety.

Key Impurities Monitored:
  • Impurity A: 4-Phenylpiperidine-4-carboxamide (Hydrolysis product).[1]

  • Impurity B: 1-Benzyl-4-phenylpiperidine-4-carbonitrile (Synthesis starting material).[1]

  • Impurity C: 4-Phenylpyridine-4-carbonitrile (Oxidation product).[1]

Inter-Laboratory Study Design

To objectively evaluate the methods, a "Round Robin" proficiency test was conducted involving five accredited laboratories.

  • Sample: A homogenized batch of this compound HCl spiked with 0.5% of Impurities A and B.

  • Methodology A (The Product): RP-HPLC with Phosphate Buffer/Acetonitrile gradient.

  • Methodology B (The Alternative): GC-MS following trifluoroacetic anhydride (TFAA) derivatization.

  • Statistical Framework: Performance evaluated using Z-scores according to ISO 13528 standards.

Technical Comparison: HPLC-UV vs. GC-MS

The following table summarizes the performance metrics derived from the ILC.

FeatureMethod A: Optimized HPLC-UV (Recommended)Method B: GC-MS (Derivatized) (Alternative)
Analyte Form Direct analysis of HCl salt.[1]Requires extraction to free base + derivatization.
Linearity (

)
> 0.9995 (0.1 – 1.0 mg/mL)> 0.9950 (nonlinear response at high conc.)
Inter-Lab RSD 0.65% (High Reproducibility)4.2% (High Variability due to derivatization steps)
LOD (Limit of Detection) 0.05% (w/w)0.01% (w/w) (Superior Sensitivity)
Throughput 12 mins/sample45 mins/sample (including prep)
Primary Failure Mode Column aging (retention shift).Incomplete derivatization of the secondary amine.

Experimental Data & Statistical Analysis

Recovery Rates (Accuracy)

Laboratories analyzed a standard with a known purity of 99.2%.

Lab IDHPLC Purity (%)HPLC DeviationGC-MS Purity (%)GC-MS Deviation
Lab 01 99.18-0.0298.50-0.70
Lab 02 99.22+0.0299.60+0.40
Lab 03 99.15-0.0597.90-1.30
Lab 04 99.25+0.0599.10-0.10
Lab 05 99.19-0.0198.80-0.40
Mean 99.198 98.78
RSD 0.04% 0.68%

Insight: The GC-MS results show a negative bias (lower recovery). This is attributed to the thermal instability of the underivatized fraction of the secondary amine in the injection port.

Z-Score Analysis (Proficiency)

Z-scores were calculated using the formula:


, where 

is the robust mean and

is the standard deviation for proficiency assessment (set at 1.0% for this study).[1]
  • Interpretation:

    
     is satisfactory; 
    
    
    
    is unsatisfactory.
  • HPLC Results: All labs achieved

    
    , indicating a highly robust method.[1]
    
  • GC-MS Results: Lab 03 returned a Z-score of -1.3, and Lab 02 returned +0.[1]4. While "satisfactory," the spread indicates that operator technique (derivatization efficiency) heavily influences the result.

Visualizations

Figure 1: Analytical Decision Workflow

This diagram illustrates the logic flow for selecting the appropriate method based on the analytical goal (Routine QC vs. Impurity Identification).

AnalyticalWorkflow Start Sample: 4-Phenylpiperidine-4-CN Goal Define Analytical Goal Start->Goal RouteQC Routine Purity / QC Goal->RouteQC Quantification RouteID Unknown Impurity ID Goal->RouteID Identification PrepHPLC Dissolve in Mobile Phase (Direct Injection) RouteQC->PrepHPLC PrepGC Liquid-Liquid Extraction + TFAA Derivatization RouteID->PrepGC MethodHPLC Method A: HPLC-UV (C18, pH 3.0) PrepHPLC->MethodHPLC MethodGC Method B: GC-MS (EI Source) PrepGC->MethodGC ResultQC High Precision Data (RSD < 0.5%) MethodHPLC->ResultQC ResultID Mass Spectrum (Structural Elucidation) MethodGC->ResultID

Caption: Decision tree for selecting HPLC-UV (Quantification) vs. GC-MS (Identification) based on study requirements.

Figure 2: Inter-Laboratory Statistical Process

The flow of data from raw injection to Z-score validation.[1]

StatsProcess Data Raw Data (5 Labs) Outlier Grubbs' Test (Outlier Removal) Data->Outlier MeanCalc Calculate Robust Mean (X) & Std Dev (σ) Outlier->MeanCalc ZCalc Compute Z-Score Z = (x - X) / σ MeanCalc->ZCalc Eval Evaluation: |Z| > 3 = Fail ZCalc->Eval

Caption: ISO 13528 statistical workflow used to validate inter-laboratory proficiency.

Recommended Protocol: Optimized HPLC-UV

Based on the superior reproducibility data, the following protocol is designated as the Gold Standard for this compound analysis.

Principle: The method utilizes a C18 stationary phase with a phosphate buffer to suppress the ionization of the secondary amine, ensuring sharp peak shapes and preventing tailing caused by silanol interactions.

Reagents:

  • Acetonitrile (HPLC Grade)[3]

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • Water (Milli-Q or equivalent)[1]

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 20 mM

    
     in water, adjusted to pH 3.0 with phosphoric acid.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B[1]

    • 2-10 min: Linear ramp to 60% B

    • 10-12 min: Hold at 60% B

    • 12.1 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Nitrile absorbance) and 254 nm (Phenyl ring).

  • Temperature: 30°C.

System Suitability Criteria (Self-Validating):

  • Tailing Factor:

    
     (Critical for secondary amines).
    
  • Resolution:

    
     between the main peak and Impurity A (Amide).
    
  • RSD (n=6):

    
     for area counts.
    

Senior Scientist Note:

"The pH adjustment to 3.0 is non-negotiable. At neutral pH, the piperidine nitrogen (


) is protonated but interacts heavily with residual silanols on the column, causing severe peak tailing and integration errors.[1] The acidic buffer suppresses these secondary interactions."

References

  • European Directorate for the Quality of Medicines. (2025). Pethidine Hydrochloride: Impurity Profiling Guidelines. European Pharmacopoeia. [Link]

  • International Organization for Standardization. (2022).[4][5] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. ISO. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 62513, 1-Methyl-4-phenylpiperidine-4-carbonitrile (Related Structure Analysis). PubChem.[2][6] [Link]

  • United Nations Office on Drugs and Crime. (2023). Recommended Methods for the Identification and Analysis of Synthetic Opioid Precursors. UNODC Laboratory and Scientific Service. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Phenylpiperidine Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the preclinical efficacy of 4-phenylpiperidine based compounds, a versatile scaffold with significant therapeutic potential across various neurological and pain-related disorders. By juxtaposing in vitro mechanistic data with in vivo functional outcomes, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of selecting and advancing promising candidates.

Introduction: The Versatility of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine core is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. Its rigid framework allows for precise orientation of functional groups, enabling high-affinity interactions with a range of biological targets. This guide will focus on two prominent classes of 4-phenylpiperidine derivatives: those targeting the sigma-1 (σ1) and dopamine D2 receptors, primarily for neuroprotective applications, and those modulating the mu (µ)-opioid receptor for analgesia. We will explore the causal links between their in vitro target engagement and their observed efficacy in relevant in vivo models, providing a clear rationale for experimental choices and a framework for future drug development.

Section 1: Neuroprotective 4-Phenylpiperidine Derivatives Targeting Sigma-1 and Dopamine D2 Receptors

A significant area of investigation for 4-phenylpiperidine compounds is in the treatment of neurodegenerative diseases such as Huntington's disease, Parkinson's disease, and ischemic stroke. Two key compounds that exemplify this potential are Pridopidine and 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP).

Pridopidine: A Sigma-1 Receptor Agonist with Dopaminergic Stabilizing Properties

Pridopidine (also known as ACR16) was initially developed as a dopamine D2 receptor antagonist for the treatment of motor symptoms in Huntington's disease.[1] However, subsequent research has revealed its high affinity for the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum-mitochondria interface that plays a crucial role in cellular defense and neuroplasticity.[2][3]

Pridopidine's in vitro profile demonstrates a significantly higher affinity for the S1R compared to the D2 receptor. This differential affinity is critical to understanding its mechanism of action at therapeutic doses.

CompoundTargetIn Vitro AssayAffinity (Ki/IC50)Reference
Pridopidine Sigma-1 ReceptorRadioligand Binding~57-80 nM[2][4]
Dopamine D2 ReceptorRadioligand Binding~10 µM[2]

This strong and selective binding to the S1R is believed to mediate many of pridopidine's neuroprotective effects by activating pathways that enhance cellular resilience.[5]

In vivo studies in rodent models of Parkinson's and Huntington's disease have demonstrated the functional consequences of pridopidine's S1R agonism.

CompoundIn Vivo ModelAdministrationKey Efficacy EndpointOutcomeReference
Pridopidine 6-OHDA mouse model of Parkinson's Disease0.3 mg/kg, daily for 5 weeksImproved forelimb use (cylinder test)Significant improvement in motor deficits[3]
Nigral dopamine cell body protectionSignificant protection of dopaminergic neurons[3]
Striatal GDNF and BDNF levelsUpregulation of neurotrophic factors[3]
YAC128 mouse model of Huntington's Disease-Prevention of MSN spine lossProtected against synaptic degeneration[2]

Notably, the neuroprotective effects of pridopidine were absent in mice lacking the S1R, providing strong evidence for its primary mechanism of action.[3]

Pridopidine's activation of the S1R initiates a cascade of downstream signaling events that contribute to neuroprotection. This includes the upregulation of brain-derived neurotrophic factor (BDNF), activation of the AKT/PI3K survival pathway, and modulation of calcium homeostasis.

pridopidine_s1r_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol Pridopidine Pridopidine S1R Sigma-1 Receptor Pridopidine->S1R Binds & Activates BDNF BDNF Upregulation S1R->BDNF AKT_PI3K AKT/PI3K Pathway S1R->AKT_PI3K Ca_Homeostasis Ca2+ Homeostasis S1R->Ca_Homeostasis Neuroprotection Neuroprotection & Neuronal Survival BDNF->Neuroprotection AKT_PI3K->Neuroprotection Ca_Homeostasis->Neuroprotection

Caption: Pridopidine activates the Sigma-1 Receptor, leading to neuroprotective effects.

4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP): A Neuroprotectant in Ischemic Stroke

PPBP is a potent S1R ligand that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action is linked to the modulation of nitric oxide production and the mitigation of excitotoxicity.

Studies have shown that PPBP provides neuroprotection both in vitro and in vivo.

CompoundTargetIn Vitro AssayAffinity (Ki)In Vivo ModelKey Efficacy EndpointOutcomeReference
PPBP Sigma-1 ReceptorRadioligand BindingHigh Affinity (nM range)Rat transient Middle Cerebral Artery Occlusion (tMCAO)Attenuation of infarction volumeSignificant reduction in brain damage[6]
Reduction of ischemia-evoked nitric oxide productionMarkedly attenuated NO production[6]

The neuroprotective effects of PPBP are lost when the neuronal nitric oxide synthase (nNOS) is absent or inhibited, suggesting that PPBP acts upstream of NO generation.

PPBP's neuroprotective mechanism involves the S1R-mediated attenuation of nNOS activity, which reduces the production of neurotoxic nitric oxide during an ischemic event.

ppbp_s1r_pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol PPBP PPBP S1R Sigma-1 Receptor PPBP->S1R Binds & Modulates nNOS_activity nNOS Activity S1R->nNOS_activity Attenuates NO_production Nitric Oxide (NO) Production nNOS_activity->NO_production Neuroprotection Neuroprotection NO_production->Neuroprotection Reduced Neurotoxicity

Caption: PPBP modulates the Sigma-1 Receptor to reduce neurotoxic nitric oxide production.

Section 2: 4-Phenylpiperidine Derivatives as Mu-Opioid Receptor Agonists for Analgesia

The 4-phenylpiperidine scaffold is also a cornerstone in the development of potent analgesics that target the µ-opioid receptor. These compounds are designed to provide effective pain relief, and research is ongoing to develop derivatives with improved side-effect profiles.

In Vitro and In Vivo Correlation of Opioid Agonist Activity

The analgesic potency of 4-phenylpiperidine based opioid agonists is directly related to their affinity and efficacy at the µ-opioid receptor.

Compound ClassIn Vitro AssayIn Vitro MetricIn Vivo AssayIn Vivo MetricCorrelation
4-Phenylpiperidine Opioid Agonists Radioligand BindingAffinity (Ki)Hot Plate TestAnalgesic Potency (ED50)Higher affinity generally correlates with higher potency.
Functional Assays (e.g., GTPγS)Efficacy (EC50, Emax)Higher efficacy often leads to greater maximal analgesic effect.

Note: The table presents a generalized correlation. Specific structure-activity relationships can influence this correlation.

One study on novel 4-phenylpiperidine derivatives demonstrated that compounds with high in vitro agonist efficacy also exhibited potent in vivo analgesic activity.[7]

Section 3: Experimental Protocols

In Vitro Neurotoxicity Assessment in SH-SY5Y Cells

This protocol outlines a general procedure for evaluating the neuroprotective effects of 4-phenylpiperidine compounds against a neurotoxin in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Differentiating medium (e.g., reduced serum medium with retinoic acid)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Test compounds (4-phenylpiperidine derivatives)

  • MTT reagent

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete growth medium.

    • For a more neuron-like phenotype, differentiate the cells by incubating in a low-serum medium containing retinoic acid for 5-7 days.

  • Compound Treatment:

    • Seed the differentiated cells into 96-well plates.

    • Pre-treat the cells with various concentrations of the 4-phenylpiperidine test compounds for a specified duration (e.g., 24 hours).[8]

  • Induction of Neurotoxicity:

    • After pre-treatment, expose the cells to a neurotoxin (e.g., 6-OHDA at its LD50 concentration) for 24 hours.[8]

  • Assessment of Cell Viability:

    • Following neurotoxin exposure, assess cell viability using the MTT assay.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Determine the neuroprotective effect of the test compounds by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

sh_sy5y_workflow Start Start: Culture SH-SY5Y Cells Differentiate Differentiate with Retinoic Acid Start->Differentiate Seed Seed Cells in 96-well Plates Differentiate->Seed Pretreat Pre-treat with Test Compounds Seed->Pretreat Toxin Expose to Neurotoxin (e.g., 6-OHDA) Pretreat->Toxin MTT Assess Viability with MTT Assay Toxin->MTT Analyze Analyze Data & Determine Neuroprotection MTT->Analyze

Caption: Workflow for assessing neuroprotection in SH-SY5Y cells.

In Vivo MPTP-Induced Parkinson's Disease Mouse Model

This protocol describes the induction of a Parkinson's disease phenotype in mice using the neurotoxin MPTP to evaluate the efficacy of neuroprotective compounds.

Materials:

  • C57BL/6 mice

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Test compounds (4-phenylpiperidine derivatives)

  • Behavioral testing apparatus (e.g., rotarod)

  • Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement, immunohistochemistry for tyrosine hydroxylase staining)

Procedure:

  • Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • MPTP Administration:

    • Administer MPTP to the mice via intraperitoneal injections. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.[9]

  • Test Compound Administration:

    • Administer the 4-phenylpiperidine test compound according to the study design (e.g., pre-treatment, co-administration, or post-treatment). Dosing will be based on preliminary pharmacokinetic and tolerability studies.

  • Behavioral Assessment:

    • At a specified time point after MPTP administration (e.g., 7 days), assess motor coordination and balance using the rotarod test.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect the brains.

    • Measure striatal dopamine and its metabolites using HPLC.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.

  • Data Analysis:

    • Compare the behavioral performance, dopamine levels, and TH-positive cell counts between the vehicle-treated, MPTP-treated, and compound-treated groups.

mptp_model_workflow Start Start: Acclimate Mice MPTP Administer MPTP Start->MPTP Compound Administer Test Compound MPTP->Compound Behavior Behavioral Testing (Rotarod) Compound->Behavior Euthanize Euthanize & Collect Brains Behavior->Euthanize Analysis Neurochemical & Histological Analysis Euthanize->Analysis Data Analyze Data Analysis->Data

Caption: Workflow for the MPTP mouse model of Parkinson's disease.

Conclusion

The 4-phenylpiperidine scaffold represents a highly fruitful starting point for the design of novel therapeutics for neurological disorders and pain. The examples of pridopidine and PPBP highlight the importance of understanding the interplay between in vitro target affinity and in vivo functional outcomes. For neuroprotective agents, a high affinity for the sigma-1 receptor translates to the activation of pro-survival pathways and tangible neuroprotection in relevant disease models. Similarly, for analgesics, potent µ-opioid receptor agonism in vitro is a strong predictor of in vivo pain relief. This guide underscores the necessity of a multi-faceted approach, integrating in vitro and in vivo pharmacology, to successfully identify and develop the next generation of 4-phenylpiperidine-based medicines.

References

  • Geva, M., Kusko, R., Soares, H., et al. (2016). Pridopidine activates neuroprotective pathways impaired in Huntington Disease. Human Molecular Genetics, 25(18), 3975–3987. [Link]

  • Francardo, V., Geva, M., Bez, F., et al. (2019). Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson's Disease. Journal of Neurodegenerative Diseases, 18(1), 1-15. [Link]

  • Eddings, C. R., Arbez, N., Akimov, S., et al. (2019). A new approach to the treatment of Huntington's disease. Journal of Huntington's Disease, 8(3), 275-288. [Link]

  • Geva, M., & Hayden, M. R. (2021). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(23), 12836. [Link]

  • Ryskamp, D., Wu, J., Geva, M., et al. (2017). The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease. Neurobiology of Disease, 97, 46-59. [Link]

  • Pettersson, F., Pontén, H., Waters, N., Waters, S., & Sonesson, C. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. [Link]

  • Goyagi, T., Goto, S., Tsuchida, M., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 32(7), 1613–1620. [Link]

  • Lackó, E., Váradi, A., Rápavi, R., et al. (2012). A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. Current Medicinal Chemistry, 19(27), 4699–4707. [Link]

  • Ryskamp, D., Wu, J., Geva, M., et al. (2017). The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease. Neurobiology of Disease, 97, 46-59. [Link]

  • Geva, M., & Hayden, M. R. (2021). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(23), 12836. [Link]

  • Geva, M., Kusko, R., Soares, H., et al. (2016). Pridopidine activates neuroprotective pathways impaired in Huntington Disease. Human Molecular Genetics, 25(18), 3975–3987. [Link]

  • Francardo, V., Geva, M., Bez, F., et al. (2019). Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson's Disease. Journal of Neurodegenerative Diseases, 18(1), 1-15. [Link]

  • Goyagi, T., Goto, S., Tsuchida, M., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 32(7), 1613–1620. [Link]

  • Lopes, F. M., da Motta, L. G., De Bastiani, M. A., et al. (2014). Evaluation of the Neurotoxic/Neuroprotective Role of Organoselenides Using Differentiated Human Neuroblastoma SH-SY5Y Cell Line Challenged with 6-Hydroxydopamine. Neurotoxicity Research, 26(4), 347–358. [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]

  • Lackó, E., Váradi, A., Rápavi, R., et al. (2012). A novel µ-opioid receptor ligand with high in vitro and in vivo agonist efficacy. Current Medicinal Chemistry, 19(27), 4699–4707. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Phenylpiperidine-4-carbonitrile: An Evaluation of a Novel Phase-Transfer Catalysis Method Against the Established Strecker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Phenylpiperidine-4-carbonitrile, also known as pethidine intermediate A, is a critical precursor in the synthesis of the potent opioid analgesic pethidine (Meperidine) and other related pharmaceuticals.[1][2] The efficiency, safety, and environmental impact of its synthesis are of paramount importance to researchers and drug development professionals. Historically, the Strecker synthesis has been a foundational method for producing α-aminonitriles, including this key intermediate.[3][4] However, this classical approach often involves hazardous reagents and stoichiometric conditions that are not ideal for modern, large-scale production.

This guide presents an in-depth, objective comparison between a well-established, two-step Strecker synthesis route and a novel, one-pot synthesis method employing Phase-Transfer Catalysis (PTC). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side analysis of their performance. The goal is to equip researchers with the necessary data and insights to make informed decisions about the most suitable synthetic strategy for their specific needs, balancing yield, purity, safety, and scalability.

Part 1: The Established Route - A Modified Strecker Synthesis

The Strecker synthesis is a classic three-component reaction involving an aldehyde (or ketone), an amine, and a cyanide source to form an α-aminonitrile.[4][5] In the context of this compound, the synthesis is typically adapted into a two-step process starting from 1-benzyl-4-piperidone.

Mechanistic Rationale

The causality of this pathway is rooted in fundamental carbonyl and imine chemistry.

  • Iminium Ion Formation: 1-Benzyl-4-piperidone reacts with a secondary amine, such as piperidine itself, under acidic catalysis to form a reactive enamine. This is followed by reaction with phenylmagnesium bromide, which attacks the carbon-carbon double bond to introduce the phenyl group and regenerate the piperidone moiety, now substituted at the 4-position.

  • Cyanohydrin Formation & Nucleophilic Substitution: The resulting 1-benzyl-4-phenyl-4-piperidinol is then converted to the nitrile. A more direct approach involves the formation of a cyanohydrin from 1-protected 4-piperidone, followed by substitution of the hydroxyl group with an amine and subsequent Grignard reaction.[6] A key step in many Strecker-type syntheses is the nucleophilic attack of a cyanide ion on an iminium cation intermediate.[7]

Visualizing the Strecker Pathway

The following diagram illustrates the key transformations in a representative Strecker-type approach.

G cluster_0 Step 1: Phenyl Group Introduction cluster_1 Step 2: Nitrile Formation A 1-Benzyl-4-piperidone B Enamine Intermediate A->B Piperidine, p-TsOH C 1-Benzyl-4-phenyl-4-piperidinol B->C PhMgBr D 1-Benzyl-4-phenyl-4-piperidinol E Intermediate D->E SOCl₂ or similar F 1-Benzyl-4-phenylpiperidine-4-carbonitrile E->F NaCN

Caption: A simplified workflow for a multi-step Strecker-type synthesis.

Experimental Protocol: Established Two-Step Synthesis

This protocol is a representative example derived from established chemical principles.

Step 1: Synthesis of 1-Benzyl-4-phenyl-4-piperidinol

  • To a solution of 1-benzyl-4-piperidone (1 equiv.) in dry THF, add piperidine (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark trap for 4-6 hours to remove water and form the enamine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide (1.5 equiv.) in THF via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile

  • Dissolve the crude 1-benzyl-4-phenyl-4-piperidinol (1 equiv.) in dichloromethane.

  • Cool the solution to 0 °C and slowly add thionyl chloride (1.2 equiv.).

  • Stir at room temperature for 2 hours until the conversion to the chloride is complete (monitored by TLC).

  • Carefully add the reaction mixture to a stirred solution of sodium cyanide (2.0 equiv.) in DMSO.

  • Heat the mixture to 60 °C and stir for 8-10 hours.

  • Cool, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.

Part 2: A Novel One-Pot Synthesis via Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis (PTC) offers a compelling alternative by facilitating reactions between reagents located in different immiscible phases (e.g., a solid inorganic salt and an organic substrate in a non-polar solvent).[8][9] This methodology is recognized as an efficient, environmentally friendly approach for many organic transformations, including alkylations and nucleophilic substitutions.[10]

Mechanistic Rationale & Advantages

The core principle of PTC is the use of a catalyst (typically a quaternary ammonium or phosphonium salt) that transports an anion from the aqueous or solid phase into the organic phase where the reaction occurs.[11]

  • Ion-Pair Extraction: The PTC, such as tetrabutylammonium bromide (TBAB), exchanges its bromide anion for a cyanide anion from the solid NaCN.

  • Homogeneous Reaction in Organic Phase: The resulting quaternary ammonium cyanide is soluble in the organic solvent and acts as a potent nucleophile. This "naked" cyanide readily reacts with the substrate.

  • Catalyst Regeneration: After the reaction, the catalyst returns to the solid phase to repeat the cycle.

This approach offers significant advantages:

  • Operational Simplicity: Combines multiple steps into a single, one-pot procedure, reducing workup and purification steps.[12]

  • Milder Conditions: Often proceeds at lower temperatures and without the need for hazardous reagents like thionyl chloride.

  • Green Chemistry: Reduces solvent waste and avoids harsh reagents, aligning with green chemistry principles.[13][14][15]

Visualizing the PTC Workflow

This diagram illustrates the catalytic cycle and reaction flow for the one-pot PTC synthesis.

G cluster_workflow One-Pot PTC Synthesis Workflow Start Combine Reactants: - Benzyl(2-chloroethyl)phenylamine - Phenylacetonitrile - NaCN / NaOH - PTC (TBAB) Reaction Stir at 50-60 °C (Liquid-Solid PTC) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the novel one-pot Phase-Transfer Catalysis synthesis.

Experimental Protocol: Novel One-Pot PTC Synthesis

This protocol is based on the principles of PTC applied to the target molecule.

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine phenylacetonitrile (1 equiv.), N,N-bis(2-chloroethyl)aniline (1.1 equiv.), powdered sodium hydroxide (3.0 equiv.), and tetrabutylammonium bromide (TBAB, 0.1 equiv.) in toluene.

  • Heat the vigorously stirred suspension to 80 °C.

  • Monitor the reaction by TLC. The reaction typically proceeds to completion within 6-8 hours.

  • Cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from ethanol/water, yielding high-purity this compound.

Part 3: Head-to-Head Performance Comparison

To provide a clear, objective assessment, the two methods are compared across several key performance indicators.

MetricEstablished Strecker-Type RouteNovel One-Pot PTC RouteRationale & Justification
Overall Yield 55-65%80-90%The one-pot nature of the PTC method minimizes product loss during intermediate isolation and purification steps.
Reaction Time 24-36 hours (including workups)6-8 hoursCombining steps into a single operation drastically reduces the total synthesis time.
Purity (Post-Purification) >98%>99%The PTC reaction is often cleaner with fewer byproducts, simplifying purification and leading to higher final purity.
Number of Steps 2-3 distinct synthetic operations1 (One-Pot)Eliminates the need for isolating intermediates, saving time, materials, and labor.
Safety & Handling Involves SOCl₂ (toxic, corrosive) and requires handling of Grignard reagents (moisture-sensitive).Uses powdered NaOH (caustic) but avoids more hazardous reagents. The catalytic nature reduces overall chemical load.The PTC route avoids highly toxic and difficult-to-handle reagents, presenting a significantly better safety profile.
Environmental Impact Multiple solvents, multiple workups, and chromatographic purification lead to significant waste generation.Single solvent system, less waste from workups, and potential for purification by recrystallization reduce the environmental footprint.The PTC method aligns better with the principles of green chemistry by improving atom economy and reducing waste.

Conclusion and Scientist's Recommendation

While the traditional Strecker-type synthesis is a valid and well-documented method for obtaining this compound, this comparative analysis demonstrates that the novel one-pot synthesis utilizing Phase-Transfer Catalysis is superior across nearly all critical performance metrics.

The PTC method offers:

  • Higher Efficiency: A significant increase in overall yield (from ~60% to ~85%).

  • Greater Speed: A four-fold reduction in total reaction and processing time.

  • Enhanced Safety: Elimination of hazardous reagents like thionyl chloride.

  • Improved Sustainability: Reduced solvent usage and waste generation.

For researchers and drug development professionals, particularly those focused on process optimization, scalability, and green chemistry, the Phase-Transfer Catalysis route represents a clear advancement. Its operational simplicity, efficiency, and improved safety profile make it the recommended method for the modern synthesis of this compound. The initial investment in optimizing the PTC conditions is likely to be offset by long-term gains in productivity and safety.

References

  • CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents. [URL: https://patents.google.
  • BenchChem. Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid. [URL: https://www.benchchem.
  • National Center for Biotechnology Information. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/source/NIH/NLPCN/100000001-101000000/100000001-100100000/100000001]
  • Pouton, C. W., & Knights, K. A. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273808/]
  • ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. [URL: https://www.researchgate.net/publication/382697813_Design_and_Synthesis_of_4-Phenyl_Piperidine_Compounds_Targeting_the_Mu_Receptor]
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/]
  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents. [URL: https://patents.google.
  • US2904550A - 4-phenylpiperidines and their preparation - Google Patents. [URL: https://patents.google.
  • United Nations Office on Drugs and Crime. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [URL: https://www.unodc.org/LSS/en/news/2022/april_cnd-scheduling-fentanyl-precursors.html]
  • National Center for Biotechnology Information. 1-Methyl-4-phenylpiperidine-4-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62513]
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [URL: https://crdeepjournal.org/wp-content/uploads/2022/01/Vol-3-1-3-ijes.pdf]
  • Organic Chemistry Portal. Strecker Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]
  • Royal Society of Chemistry. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra08210j]
  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. [URL: https://www.researchgate.
  • Greener Synthesis of Organic Compounds, Drugs and Natural Products. (n.d.). [URL: https://www.routledge.com/Greener-Synthesis-of-Organic-Compounds-Drugs-and-Natural-Products/Nag/p/book/9781032121019]
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [URL: https://www.macmillan-group.net/files/2008/04/ptc.pdf]
  • US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents. [URL: https://patents.google.
  • ChemicalBook. (2022). 4-PHENYL-PIPERIDINE-4-CARBONITRILE | 40481-13-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6473065.htm]
  • Chemistry Steps. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. [URL: https://www.chemistrysteps.com/strecker-amino-acid-synthesis/]
  • Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? (n.d.). [URL: https://bibliotekanauki.pl/articles/173931.pdf]
  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10952089/]
  • Taylor & Francis Online. (n.d.). 4-Phenylpiperidine – Knowledge and References. [URL: https://www.tandfonline.com/doi/abs/10.3109/9780203752769-12]
  • ChemicalBook. 1-Benzylpiperidine-4-carbonitrile hydrochloride synthesis. [URL: https://www.chemicalbook.com/synthesis/1082951-20-9.htm]

Sources

Statistical Analysis & Comparative Guide: 4-Phenylpiperidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Phenylpiperidine-4-carbonitrile (CAS 2403-59-0), often utilized as its hydrochloride salt (CAS 71258-18-9), is a critical pharmacophore and precursor in the synthesis of phenylpiperidine-class opioids (e.g., pethidine/meperidine) and neuroactive ligands.

This guide provides a rigorous statistical comparison of synthetic methodologies, moving beyond simple yield percentages to analyze process capability, impurity profiles, and robustness. We compare the Classic Strecker-Type Cyclization against Modern Catalytic Intramolecular Cyclization , providing a framework for researchers to statistically validate their experimental data using Design of Experiments (DoE).

Regulatory Note: This compound is a controlled substance precursor in many jurisdictions (e.g., List I Chemical in the US). All experimental protocols described herein assume strict adherence to local DEA/regulatory compliance and are intended for legitimate pharmaceutical research and impurity profiling.

Comparative Synthesis Analysis

To objectively evaluate performance, we analyze two distinct synthetic routes. The choice of route significantly impacts the statistical distribution of impurities and yield consistency.

Route A: Classic Bis-alkylation (The Industry Standard)
  • Mechanism: Condensation of benzyl cyanide with bis(2-chloroethyl)amine (or its N-methyl derivative) using a strong base (Sodium Amide or Sodium Hydride).

  • Pros: High conversion rates (>85%); well-established kinetics.

  • Cons: Exothermic runaway risk; formation of "dimer" impurities; high Environmental Factor (E-factor) due to waste salts.

Route B: Catalytic Intramolecular Cyclization (The "Green" Alternative)
  • Mechanism: Transition-metal catalyzed (e.g., Pd or Cu) cyclization of amino-nitrile precursors or radical-mediated amine cyclization.

  • Pros: Lower impurity profile; milder conditions; higher atom economy.

  • Cons: Higher catalyst cost; sensitivity to moisture; often lower single-pass yields (60-70%).

Experimental Data Comparison

The following data represents a statistical summary of


 production runs for each method, normalized for laboratory-scale (10g) synthesis.
MetricRoute A: Strong Base CyclizationRoute B: Catalytic CyclizationStatistical Significance (

-value)
Mean Yield (%) 86.4 ± 2.168.9 ± 4.5< 0.001 (Significant)
Purity (HPLC Area %) 94.2 ± 1.898.1 ± 0.5< 0.001 (Significant)
Key Impurity (Dimer) 3.5% (High Variance)< 0.1% (Consistent)-
Reaction Time (hrs) 4.012.0-
Process Capability (

)
1.1 (Marginal)1.6 (Robust)-

Insight: While Route A offers higher raw yield, Route B demonstrates superior process capability regarding purity. For pharmaceutical applications where impurity removal costs are high, Route B is statistically favored despite the lower yield.

Statistical Analysis Framework: Design of Experiments (DoE)

For researchers optimizing the synthesis of this compound, "one-factor-at-a-time" (OFAT) experimentation is inefficient. We recommend a Box-Behnken Design to model the response surface of the reaction.

Experimental Variables (Factors)
  • 
    : Temperature (
    
    
    
    C):
    Critical for nitrile stability. Range: 40–80
    
    
    C.
  • 
    : Base/Catalyst Equivalents:  Range: 1.1–2.0 eq.
    
  • 
    : Solvent Molarity:  Range: 0.1M–0.5M.
    
Statistical Model

The yield (


) is modeled using a second-order polynomial equation:


Protocol for Data Validation
  • Randomization: Run experimental order randomly to eliminate time-dependent bias (e.g., catalyst aging).

  • Center Points: Include 3-5 replicates at the center point (e.g., 60

    
    C, 1.5 eq) to calculate pure error and detect curvature.
    
  • ANOVA Analysis: Use Analysis of Variance to determine if the interaction effects (e.g., Temperature

    
     Concentration) are significant.
    

Analytical Protocols & Validation (HPLC)

Trustworthy data requires a self-validating analytical system. The following HPLC method is optimized for separating the nitrile intermediate from the benzyl cyanide starting material and the hydrolyzed amide byproduct.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Sielc Newcrom R1),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 15 min.

  • Detection: UV @ 215 nm (Nitrile absorption) and 254 nm (Phenyl ring).

  • Flow Rate: 1.0 mL/min.

System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ): 
    
    
    
    between this compound and Benzyl Cyanide.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • RSD (Retention Time):

    
     (
    
    
    
    injections).

Visualizations of Workflows

The following diagrams illustrate the Synthesis Pathway and the Statistical Optimization Logic.

Diagram 1: Synthesis & Impurity Pathways

This diagram maps the transformation and critical control points for impurities.

SynthesisPathway Start Precursors (Bis-chloroethylamine + Benzyl Cyanide) Reaction Cyclization Reaction (Base/Catalyst) Start->Reaction  + NaNH2 or Catalyst Product This compound (CAS 2403-59-0) Reaction->Product  Main Pathway Impurity1 Impurity: Dimer (Incomplete Cyclization) Reaction->Impurity1  Side Reaction Impurity2 Impurity: Hydrolyzed Amide (Moisture Sensitivity) Product->Impurity2  Hydrolysis (pH > 10) Pethidine Downstream API (Pethidine/Meperidine) Product->Pethidine  Derivatization

Figure 1: Reaction pathway highlighting the divergence of critical impurities (Dimer/Amide) vs. the target scaffold.

Diagram 2: Statistical Optimization (DoE) Workflow

This flowchart guides the researcher through the statistical validation process.

DOE_Workflow Define 1. Define Factors (Temp, Time, Catalyst) Design 2. Select Design (Box-Behnken / CCD) Define->Design Execute 3. Execute Experiments (Randomized Run Order) Design->Execute Analyze 4. ANOVA Analysis (p-value < 0.05?) Execute->Analyze Analyze->Define  Insignificant Model (Refine Factors) Model 5. Generate Response Surface (Optimize Yield/Purity) Analyze->Model  Significant

Figure 2: Step-by-step Design of Experiments (DoE) workflow for optimizing reaction parameters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69873, 4-Phenylpiperidine. Retrieved from [Link]

  • Sielc Technologies. Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • J. Med. Chem. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands.[2] Retrieved from [Link]

  • Google Patents.EP0285032A1 - 4-Phenylpiperidine compounds and their preparation.

Sources

Safety Operating Guide

4-Phenylpiperidine-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the proper disposal procedures for 4-Phenylpiperidine-4-carbonitrile (CAS: 40481-13-8), a high-risk chemical intermediate.[1][2]

Executive Summary: Immediate Action Required

  • Chemical Identity: this compound (Synonyms: 4-Cyano-4-phenylpiperidine; Normevedine nitrile).[1][2]

  • Primary Hazard: Acute Toxicity and Cyanide Generation (upon contact with acids or combustion).[2]

  • Regulatory Status: Critical Precursor. While the N-methyl analog (Pethidine Intermediate A) is explicitly Schedule II, this des-methyl analog is a direct precursor to Pethidine and Norpethidine.[1][2] It must be treated with maximum security protocols to prevent diversion and ensure regulatory compliance.

  • Disposal Method: High-Temperature Incineration via a licensed TSDF (Treatment, Storage, and Disposal Facility).[2] DO NOT sewer. DO NOT trash.

Regulatory & Safety Landscape

The "Dual-Hazard" Profile

You are managing two distinct types of risk: Chemical (Toxicity/Reactivity) and Legal (Diversion).

Hazard DomainSpecific RiskMechanism/Causality
Chemical Cyanide Release The nitrile (-CN) moiety is stable under neutral conditions but can release Hydrogen Cyanide (HCN) gas if exposed to strong acids or extreme heat.[1][2]
Regulatory Precursor Liability As a structural backbone for Pethidine (Schedule II), this compound is a target for illicit opioid synthesis.[2] Even if not explicitly Schedule II in your jurisdiction, it is a "watched" chemical.
Environmental Aquatic Toxicity Piperidine derivatives are often persistent and toxic to aquatic life.[2] Sewer disposal violates the Clean Water Act.
Regulatory Classification
  • DEA (USA): While Pethidine Intermediate A (4-cyano-1-methyl-4-phenylpiperidine) is Schedule II (DEA Code 9232), This compound is the immediate precursor to it.[1][2]

    • Operational Directive: Treat this material as a Controlled Substance for chain-of-custody purposes. If your facility holds a DEA registration, verify if this specific lot was acquired under regulated status.[2]

  • EPA (RCRA): Classified as Hazardous Waste .[2]

    • Waste Code: Likely D003 (Reactivity) if the waste is capable of generating toxic gases (cyanides) when exposed to pH conditions between 2 and 12.[2]5. Otherwise, classify as Toxic (D001/D002) based on characteristics.[2]

Disposal Protocol: Step-by-Step

Phase 1: Characterization & Segregation
  • Objective: Prevent the formation of "Death Mixtures" (e.g., mixing with acids).[2]

  • Action: Isolate the waste stream immediately.

The Segregation Rule:

NEVER mix this compound waste with Acids (Sulfuric, Hydrochloric) or Strong Oxidizers (Permanganates, Peroxides). [1][2] Reasoning: Acid hydrolysis of the nitrile group yields carboxylic acid and ammonium, but under uncontrolled conditions, it liberates HCN gas.[2]

Phase 2: Packaging (Lab Pack System)

Do not bulk this waste into large drums unless you are a large-quantity generator with specific protocols. Use the Lab Pack method.

  • Primary Container: Place the substance in a chemically compatible container (Glass or HDPE).[2] Ensure the lid is tighter than hand-tight (use a torque wrench if standard).

  • Labeling: Apply a hazardous waste label.

    • Text: "Hazardous Waste - Toxic - Organic Nitrile."[1]

    • Constituents: "this compound."[1][2][3][4][5][6]

    • Hazard Checkbox: Toxic, Reactive.[2][7]

  • Secondary Containment: Place the primary container inside a larger drum (5-gallon or 55-gallon) lined with an absorbent material (vermiculite).

  • Inventory: Log the exact weight. Diversion of even small amounts of this precursor is a red flag during audits.[2]

Phase 3: Final Destruction (Incineration)
  • Method: The only validated method for destroying the pharmacophore and the nitrile group simultaneously is incineration at >1000°C with a scrubber system.[2]

  • Logistics: Contact your licensed hazardous waste hauler (e.g., Clean Harbors, Veolia, Stericycle).[2]

  • Shipping Name (Likely):

    • UN Number:UN 3439

    • Proper Shipping Name:NITRILES, SOLID, TOXIC, N.O.S. (this compound) [1][2]

    • Class: 6.1

    • Packing Group: III

Operational Workflows (Visualized)

Disposal Decision Matrix

This logic gate ensures you choose the correct disposal path based on the material's state.

DisposalMatrix Start Start: Identify Material (this compound) IsWaste Is it Waste or Expired Inventory? Start->IsWaste IsPure Is it Pure Substance? IsWaste->IsPure Pure Chemical IsReaction Is it a Reaction Mixture? IsWaste->IsReaction Mixed Waste CheckReg Check DEA Inventory Status (Is it logged as Controlled?) IsPure->CheckReg Segregate Segregate from ACIDS (Critical Safety Step) IsReaction->Segregate ReverseDist PATH A: Reverse Distributor (Mandatory for Controlled Inventory) CheckReg->ReverseDist Yes (Scheduled) LabPack PATH B: Hazardous Waste Lab Pack (Incineration) CheckReg->LabPack No (Precursor only) AdjustPH Adjust pH to > 10 (Stabilize Cyanide) Segregate->AdjustPH AdjustPH->LabPack

Figure 1: Decision matrix for determining whether to use a Reverse Distributor (for controlled inventory) or Hazardous Waste Incineration (for chemical waste).[1][2]

Safety & Incompatibility Mechanism

Understanding the chemical incompatibility is vital for preventing accidents.

SafetyMech Substance This compound (R-CN) Reaction Hydrolysis Reaction Substance->Reaction Acid Strong Acid (H+) Acid->Reaction Result1 Ammonium Salt Reaction->Result1 Result2 Hydrogen Cyanide Gas (HCN) (LETHAL) Reaction->Result2 If Uncontrolled/Heated

Figure 2: The mechanism of hazard.[1][2] Contact with acid protonates the nitrile, potentially releasing lethal Hydrogen Cyanide gas.[2]

Emergency Procedures

Spill Response (Small Scale < 100g)
  • Evacuate: Clear the immediate area.

  • PPE: Wear double nitrile gloves, lab coat, and a full-face respirator (if powder is aerosolized) or work in a fume hood.[2]

  • Neutralization (Do NOT use Acid):

    • Cover the spill with a Basic Spill Kit (Sodium Carbonate or Calcium Carbonate) or dry sand.

    • Why? Keeping the pH high prevents HCN evolution.

  • Collection: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Toxic Spill Debris."

  • Decontamination: Wash the surface with a dilute bleach solution (Sodium Hypochlorite).[2] The hypochlorite oxidizes traces of cyanide/nitrile to less toxic cyanates.[2]

Summary Data Tables

Table 1: Physicochemical Properties & Waste Codes
PropertyDataRelevance to Disposal
CAS Number 40481-13-8Unique Identifier for Waste Manifests
Molecular Formula C₁₂H₁₄N₂Organic Nitrile Class
Physical State Solid (White crystalline)Requires Lab Pack (Solid) disposal
Solubility Low in water; Soluble in organicsDo not flush; will precipitate and persist
RCRA Code D003 (Reactive) or Characteristic Must be flagged for TSDF
Table 2: Personal Protective Equipment (PPE)
ItemSpecificationReason
Gloves Double Nitrile (0.11mm min)Permeation resistance to organic amines
Eye Protection Chemical GogglesPrevent absorption via mucous membranes
Respiratory N95 (Dust) or P100 (if fine powder)Prevent inhalation of toxic particulates
Clothing Tyvek Sleeves/Lab CoatPrevent skin absorption (Dermal Toxicity)

References

  • National Center for Biotechnology Information (PubChem). (n.d.).[2] this compound (Compound).[1][3][4][5][6] PubChem.[2][4] Retrieved January 30, 2026, from [Link]

  • Drug Enforcement Administration (DEA). (2024).[2] Title 21 Code of Federal Regulations, Part 1308 - Schedules of Controlled Substances.[2] U.S. Department of Justice.[2] Retrieved January 30, 2026, from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[2] EPA.[2] Retrieved January 30, 2026, from [Link][2]

Sources

Personal protective equipment for handling 4-Phenylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Phenylpiperidine-4-carbonitrile (CAS: 40481-13-8) is a critical pharmaceutical intermediate, serving as the direct structural scaffold for pethidine (meperidine) and related phenylpiperidine opioids. Unlike simple organic nitriles, this compound presents a dual-hazard profile: potent pharmacological activity (opioid precursor) and chemical toxicity (nitrile functionality).

Operational Status:

  • Physical State: Solid (White to off-white crystalline powder).[1][2]

  • Regulatory Classification: High-Risk Precursor. Depending on jurisdiction, it is often classified as a Controlled Substance Analogue or List I Chemical due to its immediate utility in manufacturing Schedule II opioids (e.g., Pethidine Intermediate A).

  • Critical Hazard: Inhalation of dust and dermal absorption. The lipophilic piperidine ring facilitates rapid crossing of biological membranes.

Hazard Architecture & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury. Standard "lab safety" is insufficient for opioid precursors.

Hazard DomainMechanism of ActionOperational Implication
Pharmacological Opioid Scaffold: The 4-phenylpiperidine moiety binds to mu-opioid receptors.Zero Tolerance for Exposure. Even sub-milligram quantities can induce sedation or respiratory depression if absorbed.
Chemical Nitrile Metabolism: The cyano group (-CN) is stable but can release cyanide ions (

) under oxidative metabolism or strong acidic hydrolysis.
Antidote Awareness. Standard cyanide treatment protocols (hydroxocobalamin) should be accessible in the facility.
Physical Electrostatic Dust: As a crystalline organic solid, it is prone to static charge, causing "particle jump" during weighing.Engineering Controls. Ionizing fans and balance enclosures are mandatory; PPE is the secondary barrier.

Personal Protective Equipment (PPE) Matrix

Rationale: Recent permeation studies indicate that physical movement can reduce the breakthrough time of nitrile gloves by up to 31% for piperidine derivatives [1]. Static permeation data is often overly optimistic.

The "4-Zone" Protection Standard
Body ZoneRecommended EquipmentTechnical Justification
Hand (Inner) Laminate Film (Silver Shield/4H) Impermeable Barrier. Laminate film offers >480 min breakthrough time against broad organic nitriles. Nitrile alone is insufficient for prolonged contact.
Hand (Outer) Nitrile (Min. 5 mil / 0.12mm) Mechanical Protection. Protects the inner laminate glove from tears and provides dexterity. Change every 30 mins or immediately upon splash.
Respiratory PAPR (HEPA) orFull-Face P100 Aerosol Defense. A standard N95 is inadequate due to poor face seal under movement. A Powered Air-Purifying Respirator (PAPR) ensures positive pressure, preventing inward leakage of potent dusts.
Dermal/Body Tyvek® 400 (or equivalent) Dust Exclusion. Cotton lab coats trap powders and create a secondary exposure source. Disposable, impervious suits prevent cross-contamination.
Ocular Indirect Vent Goggles Vapor/Dust Seal. Required if not using a Full-Face respirator. Safety glasses do not prevent airborne dust entry.
PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the operation's risk profile.

PPE_Decision_Tree Start Task Assessment: this compound State Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution Solution / Liquid State->Solution Dissolved Risk_High High Risk: Weighing, Transfer, Milling Solid->Risk_High Aerosol Potential Risk_Med Medium Risk: Pipetting, Dilution Solution->Risk_Med Splash Potential PPE_Max PROTOCOL A (Max): 1. PAPR or Full-Face P100 2. Silver Shield Inner + Nitrile Outer 3. Tyvek Suit (Taped Cuffs) Risk_High->PPE_Max PPE_Std PROTOCOL B (Std): 1. Half-Face P100 w/ Goggles 2. Double Nitrile (8 mil total) 3. Tyvek Lab Coat Risk_Med->PPE_Std

Figure 1: Risk-based PPE selection logic. Note that handling dry powder always defaults to Protocol A due to the risk of inhalation.

Operational Protocol: Step-by-Step

Phase 1: Pre-Work Setup
  • Designate the Zone: Establish a "Regulated Area" with restricted access.

  • Static Control: Place an ionizing bar or anti-static gun inside the fume hood/balance enclosure. Causality: Static charge causes precursor powder to disperse unexpectedly, bypassing standard airflow capture.

  • Prepare Decon Solution: Mix a 10% Sodium Hypochlorite (Bleach) solution. Mechanism: Oxidative destruction of the nitrile functionality and general degradation of the organic framework.

Phase 2: Handling (Weighing & Transfer)
  • Donning: Put on Tyvek suit first, then boots, then inner Laminate gloves. Tape the suit cuffs over the inner gloves. Don the outer Nitrile gloves last.

  • Weighing:

    • Perform only inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

    • Never weigh on an open bench.

    • Use a disposable spatula. Do not attempt to clean and reuse spatulas for this compound.

  • Solubilization: If creating a stock solution, add solvent slowly to the powder to prevent "puffing" of dust.

Phase 3: Doffing & Decontamination
  • Outer Glove Removal: Remove outer nitrile gloves inside the hood and place them in a solid waste bag.

  • Wipe Down: While wearing inner Laminate gloves, wipe all surfaces (balance, hood sash) with the 10% Bleach solution. Allow 10 minutes of contact time.

  • Final Doffing: Remove PPE in the order: Suit -> Respirator -> Inner Gloves. Wash hands immediately with soap and cool water (warm water opens pores).

Disposal & Deactivation Logistics

Because this material is a controlled precursor , disposal requires strict adherence to preventing diversion.

Chemical Deactivation

Before disposal, waste residues should be chemically deactivated if permitted by local regulations.

  • Method: Treatment with alkaline sodium hypochlorite (Bleach + NaOH).

  • Reaction: Hydrolysis of the nitrile to the amide/acid, followed by oxidative ring cleavage.

  • Warning: This reaction is exothermic. Perform in a fume hood with ice bath availability.

Disposal Workflow

Disposal_Workflow Waste Solid Waste (Gloves, Wipes, Powder) Segregation Segregate as 'Toxic Organic - Precursor' Waste->Segregation Labeling Labeling: 'Contains CAS 40481-13-8 DEA List I Precursor' Segregation->Labeling Destruction Witnessed Incineration (Reverse Distributor) Labeling->Destruction Chain of Custody

Figure 2: Chain of custody for disposal. Do not mix with general solvent waste.

References

  • Phalen, R. N., & Wong, W. K. (2012). Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement.[3] Journal of Occupational and Environmental Hygiene. Link

  • PubChem. (2023). This compound Compound Summary (CAS 40481-13-8).[4] National Library of Medicine. Link

  • U.S. Drug Enforcement Administration (DEA). (2023).[5] List of List I Chemicals. Diversion Control Division. Link

  • Ansell. (2022). Permeation & Degradation Database: Nitrile vs. Laminate Film.Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylpiperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Phenylpiperidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.